molecular formula C10H6ClN3 B1600370 4-Chloroimidazo[1,2-a]quinoxaline CAS No. 191349-69-6

4-Chloroimidazo[1,2-a]quinoxaline

Cat. No.: B1600370
CAS No.: 191349-69-6
M. Wt: 203.63 g/mol
InChI Key: RYNAIJUDTQWFSL-UHFFFAOYSA-N
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Description

4-Chloroimidazo[1,2-a]quinoxaline (CAS 191349-69-6) is a high-value chemical intermediate extensively used in pharmaceutical and medicinal chemistry research. Its core application lies in its role as a versatile synthetic building block, where the chlorine atom at the 4-position is readily displaced in nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the rapid generation of diverse compound libraries for biological screening . This compound is a key precursor in the synthesis of imidazo[1,2-a]quinoxaline derivatives, a privileged scaffold in drug discovery known as "imiqualines" . Research has demonstrated that these derivatives exhibit remarkable in vitro cytotoxic activities on melanoma cell lines, with some analogs showing potent activity in the nanomolar range (e.g., IC50 = 10 nM on the A375 human melanoma cell line), making them promising candidates for anticancer agent development . Furthermore, structural analogs of this compound have been designed and evaluated as potent adenosine A1 receptor antagonists (with Ki values as low as 7 nM), indicating significant potential for research in neuroscience and the treatment of cognitive deficits . The synthetic utility of this compound is highlighted by its use in one-pot Pd-Cu catalyzed reactions with aryl halides in water, leading to 1-aryl-substituted derivatives in moderate-to-high yields, which underscores its applicability in sustainable chemistry approaches . With a molecular formula of C 10 H 6 ClN 3 and a molecular weight of 203.63 g/mol, it is typically stored sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the associated safety data sheet for proper handling guidelines .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloroimidazo[1,2-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-9-10-12-5-6-14(10)8-4-2-1-3-7(8)13-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNAIJUDTQWFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NC=CN23)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444706
Record name 4-chloroimidazo[1,2-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191349-69-6
Record name 4-chloroimidazo[1,2-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-Chloroimidazo[1,2-a]quinoxaline" basic properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Chloroimidazo[1,2-a]quinoxaline

Executive Summary

This compound (CAS: 191349-69-6) is a fused tricyclic nitrogen heterocycle serving as a critical electrophilic scaffold in medicinal chemistry. Structurally, it consists of an imidazole ring fused to a quinoxaline core, with a reactive chlorine atom at the C4 position.

This molecule is not a final drug product but a high-value intermediate .[1] Its primary utility lies in its reactivity: the chlorine atom at C4 is highly susceptible to nucleophilic aromatic substitution (


), allowing researchers to rapidly generate diverse libraries of bioactive compounds. Derivatives of this scaffold, particularly the "Imiqualines," have demonstrated significant efficacy in oncology (melanoma treatment) and kinase inhibition.
Chemical Identity & Properties
PropertyData
IUPAC Name This compound
CAS Number 191349-69-6
Molecular Formula

Molecular Weight 203.63 g/mol
Appearance Off-white to pale yellow solid (typical)
Solubility Soluble in DCM, DMSO, DMF; limited solubility in water.[2]
Key Feature Electrophilic C4 center (activated by pyrazine nitrogen).[1]
Synthetic Pathway

The synthesis of this compound typically proceeds via the chlorination of its lactam precursor, imidazo[1,2-a]quinoxalin-4(5H)-one . This transformation utilizes phosphoryl chloride (


) as both the chlorinating agent and solvent.[1]
Mechanism of Action
  • Activation: The carbonyl oxygen of the lactam attacks the phosphorus of

    
    , creating an activated phosphoryl intermediate.[1]
    
  • Aromatization: The chloride ion (released from

    
    ) attacks the C4 position.[1]
    
  • Elimination: The phosphoryl group is eliminated, restoring aromaticity to the central ring and yielding the chlorinated product.[1]

Visualization: Synthesis Workflow

SynthesisPathway Figure 1: Chlorodehydration of the lactam precursor to the 4-chloro derivative. Precursor Imidazo[1,2-a]quinoxalin-4(5H)-one (Lactam Precursor) Intermediate Activated Phosphoryl Species Precursor->Intermediate Activation (Reflux) Reagent POCl3 (Phosphoryl Chloride) Reagent->Intermediate Product This compound (Target Scaffold) Intermediate->Product Cl- Attack & Elimination

[1]

Reactivity Profile: The Engine

The core value of this compound is its reactivity toward nucleophiles (amines, thiols, alkoxides).

  • Electronic Driver: The nitrogen atoms in the quinoxaline ring (positions 1 and 5) exert a strong electron-withdrawing effect, making the C4 carbon highly electrophilic.

  • Regioselectivity: Substitution occurs almost exclusively at C4 due to the leaving group ability of the chloride and the resonance stabilization of the Meisenheimer-like transition state.

Visualization: Nucleophilic Substitution (

)

SNArReaction Figure 2: Mechanism of Nucleophilic Aromatic Substitution at C4. Scaffold This compound (Electrophile) Transition Tetrahedral Intermediate (Meisenheimer Complex) Scaffold->Transition + Nucleophile Nucleophile Nucleophile (H-Nu) (e.g., Primary Amine) Nucleophile->Transition Final 4-Substituted Derivative (Bioactive Product) Transition->Final - HCl (Loss of Leaving Group)

[1][2][3][4][5]

Experimental Protocols
Protocol A: Synthesis of this compound

Objective: Convert the 4-oxo precursor to the reactive chloro-intermediate.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser protected by a calcium chloride drying tube (to exclude moisture, as

    
     hydrolyzes violently).
    
  • Reagents:

    • Imidazo[1,2-a]quinoxalin-4(5H)-one (1.0 equiv)

    • 
       (Phosphoryl chloride) (Excess, typically 5–10 vol/wt acts as solvent).[1]
      
    • Optional: Catalytic N,N-Dimethylaniline (can accelerate reaction).[1]

  • Procedure:

    • Add the solid precursor to the flask.

    • Cautiously add

      
       at room temperature.[1]
      
    • Heat the mixture to reflux (approx. 105 °C) for 2–4 hours. Monitor by TLC (the starting material spot should disappear).[1]

    • Workup (Critical Safety Step): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice/water with vigorous stirring to quench excess

      
      .
      
    • Neutralize the aqueous solution with saturated

      
       or 
      
      
      
      to pH ~8.[1]
    • Extract with Dichloromethane (DCM) or Ethyl Acetate (

      
      ).[1]
      
    • Dry organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallization from ethanol or flash chromatography (DCM/MeOH gradient) if necessary.

Protocol B: General Nucleophilic Substitution (

)

Objective: Functionalize the scaffold with an amine (e.g., to create an Imiqualine analog).

  • Reagents:

    • This compound (1.0 equiv)

    • Amine nucleophile (1.2–1.5 equiv)

    • Base:

      
       or 
      
      
      
      (2.0 equiv) to scavenge HCl.[1]
    • Solvent: DMF, Ethanol, or Acetonitrile.

  • Procedure:

    • Dissolve the chloro-scaffold in the chosen solvent.[1]

    • Add the base and the amine.[1][3][4]

    • Condition Selection:

      • Reactive Amines: Stir at Room Temperature (1–4 h).

      • Sterically Hindered Amines: Heat to 60–80 °C or use Microwave irradiation (120 °C, 15 min).[1]

    • Monitor by TLC.[1]

  • Workup: Dilute with water. If the product precipitates, filter and wash with water.[1] If not, extract with Ethyl Acetate.[1]

Therapeutic Applications (Imiqualines)

The 4-chloro derivative is the gateway to "Imiqualines," a class of compounds showing potent anticancer activity.

  • Melanoma: Derivatives substituted with specific amines (e.g., 3,4-dihydroxyphenyl moieties) have shown

    
     values in the nanomolar range against A375 melanoma cell lines [1].
    
  • Mechanism: These derivatives often act by inhibiting tubulin polymerization or modulating specific kinases, distinct from standard BRAF inhibitors [2].[1]

  • Structure-Activity Relationship (SAR): The substituent at C4 dictates solubility and binding affinity, while the rigid tricyclic core ensures proper orientation in the binding pocket.

References
  • Deleuze-Masquefa, C., et al. (2004).[1] Synthesis and anti-melanoma activity of new imidazo[1,2-a]quinoxaline derivatives.[5] Bioorganic & Medicinal Chemistry Letters.[1] Link

  • Moarbess, G., et al. (2008).[1] In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline derivatives against human melanoma.[5] Neoplasia.[1][5] Link

  • Bakherad, M., et al. (2012).[1][2] Synthesis of 1-aryl-substituted-4-chloroimidazo[1,2-a]quinoxalines catalyzed by PdCl2 in water.[2] Tetrahedron Letters.[1][2] Link

Sources

Spectroscopic Characterization of 4-Chloroimidazo[1,2-a]quinoxaline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for 4-Chloroimidazo[1,2-a]quinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Understanding the spectral characteristics of this molecule is fundamental for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by experimental evidence from analogous structures.

Introduction

This compound belongs to a class of fused nitrogen-containing heterocyclic compounds that are scaffolds for a wide range of biologically active molecules. The presence of the chloro-substituent at the 4-position significantly influences the electronic distribution within the aromatic system, which is reflected in its spectroscopic signatures. Accurate interpretation of these spectra is a critical skill for scientists working on the synthesis and application of such compounds.

Molecular Structure and Key Spectroscopic Features

The structural framework of this compound, with the systematic numbering of its atoms, is crucial for the assignment of spectroscopic signals.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the six protons on the fused ring system. Based on data from closely related structures, the anticipated chemical shifts are in the aromatic region (typically δ 7.0-9.0 ppm).

Data Table: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~8.6d~4.0
H-2~7.7d~4.0
H-6~8.1dd~8.0, 4.0
H-7~7.3m
H-8~7.4m
H-9~7.6dd~8.0, 4.0

Note: These are predicted values based on analogous compounds. Actual experimental values may vary slightly.

Interpretation and Rationale:

  • Downfield Shifts: The protons on the quinoxaline ring system are in an electron-deficient environment due to the presence of the electronegative nitrogen atoms, leading to their resonance at downfield chemical shifts.

  • H-1 and H-2: The protons on the imidazole ring (H-1 and H-2) are expected to appear as doublets due to coupling with each other.

  • Quinoxaline Protons (H-6, H-7, H-8, H-9): These protons will exhibit complex splitting patterns (multiplets and doublets of doublets) due to coupling with adjacent protons on the benzene ring. The exact chemical shifts are influenced by the electron-withdrawing effect of the fused imidazole ring and the chloro-substituent. For instance, H-6 and H-9 are adjacent to a nitrogen atom and are therefore shifted further downfield.

Experimental Protocol for ¹H NMR:

A standard protocol for acquiring a ¹H NMR spectrum would be:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • Acquisition Parameters:

    • Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds between scans.

G cluster_0 NMR Sample Preparation and Analysis Workflow A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Place in NMR Spectrometer B->C D Acquire ¹H and ¹³C NMR Spectra C->D E Process and Analyze Data D->E G M [C₁₀H₆ClN₃]⁺˙ m/z = 203/205 M_minus_Cl [C₁₀H₆N₃]⁺ m/z = 168 M->M_minus_Cl - Cl M_minus_Cl_minus_HCN [C₉H₅N₂]⁺ m/z = 141 M_minus_Cl->M_minus_Cl_minus_HCN - HCN

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry:

  • Ionization Method: Electron Ionization (EI) is a common method for analyzing small, volatile molecules. Electrospray Ionization (ESI) can also be used, particularly for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of its structure. For researchers in drug discovery and organic synthesis, a thorough understanding of these analytical techniques is indispensable for advancing their work with this important class of heterocyclic compounds.

References

  • Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Molecules, 2018, 23(11), 2947. Available at: [Link]

  • IMIDAZO[1,2-a]QUINOXALIN-4-AMINES ACTIVE AS ADENOSINE RECEPTOR ANTAGONISTS. Google Patents.

Investigating the mechanism of action of "4-Chloroimidazo[1,2-a]quinoxaline"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gateway" Scaffold

4-Chloroimidazo[1,2-a]quinoxaline is not merely a static drug molecule; it is a high-value electrophilic scaffold (intermediate) used to synthesize a potent class of antineoplastic and immunomodulatory agents known as Imiqualines .

While the "4-chloro" compound itself functions primarily as a chemical "linchpin" for diversity-oriented synthesis, its derivatives exhibit a complex, multi-target mechanism of action (MoA). Depending on the substituent introduced at the C4 position (displacing the chlorine), the resulting pharmacology shifts between PDE4 inhibition , Tubulin destabilization , and Kinase modulation (p38 MAPK/PI3K) .

This guide dissects the mechanism in two phases:

  • Chemical Mechanism: The reactivity of the 4-Chloro motif allowing library generation.

  • Pharmacological Mechanism: The biological impact of the resulting N4-substituted derivatives (Imiqualines), specifically the lead candidate EAPB02303 .

Chemical Mechanism: The Gateway

The this compound core is characterized by high reactivity at the C4 position. The chlorine atom serves as an excellent leaving group for Nucleophilic Aromatic Substitution (


) .
Reactivity Profile

The imidazo[1,2-a]quinoxaline ring system is electron-deficient, particularly at C4, due to the inductive effect of the adjacent nitrogen atoms (N5 and N1). This makes the C4-carbon highly susceptible to nucleophilic attack by amines (primary and secondary), allowing for the rapid generation of "N4-functionalized" libraries.

Synthetic Protocol (Microwave-Assisted)

Standard operating procedure for transforming the 4-Chloro scaffold into bioactive Imiqualines.

Objective: Substitution of Chlorine with an Amino Acid Ester (e.g., Glycine tert-butyl ester).[1]

  • Reagents:

    • Substrate: this compound (1 eq).[1]

    • Nucleophile: Glycine tert-butyl ester hydrochloride (2 eq).

    • Base:

      
      -Diisopropylethylamine (DIEA) (4 eq).
      
    • Solvent: Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • Dissolve substrate and nucleophile in DMF within a microwave-compatible vial.

    • Add DIEA to neutralize the hydrochloride salt and activate the amine.

    • Irradiation: Heat to 150°C for 30 minutes (Power: 150–200 W).

    • Note: Conventional heating requires 24–48 hours; microwave irradiation accelerates the

      
       transition state.
      
  • Work-up:

    • Evaporate DMF under reduced pressure.[1]

    • Redissolve in ethyl acetate; wash with saturated

      
       and brine.
      
    • Purify via flash chromatography (Cyclohexane/Ethyl Acetate).[1]

Pharmacological Mechanism: The "Imiqualines"[2]

Once the chlorine is displaced by an amine (e.g., 3,4-dihydroxyphenyl or alkyl-amino groups), the molecule acquires significant bioactivity. The mechanism is structure-dependent .

Mechanism 1: The "Melanoma Killer" (EAPB02303)

The lead derivative, EAPB02303 , (an N4-substituted analogue) displays a unique MoA distinct from standard BRAF inhibitors like Vemurafenib.

  • Target: Modulation of Mitogen-Activated Protein Kinases (MAPK) and Phosphoinositide 3-kinase (PI3K).

  • Action:

    • Activation of p38 MAPK: Unlike many drugs that inhibit kinases, EAPB02303 activates the p38 MAPK pathway. This stress-activated pathway induces apoptosis in melanoma cells.

    • Inhibition of PI3K/Akt: Concurrently, it downregulates the PI3K survival pathway, preventing the cell from countering the apoptotic signal.

  • Outcome: Massive apoptosis in A375 melanoma cells (including BRAF-resistant lines) without necrosis.

Mechanism 2: PDE4 Inhibition (Immunomodulation)

Certain analogues (specifically those with simple alkyl-amino substitutions at C4) act as potent inhibitors of Phosphodiesterase 4 (PDE4) .[2]

  • Causality: Inhibition of PDE4

    
     Accumulation of intracellular cAMP 
    
    
    
    PKA activation
    
    
    Inhibition of NF-
    
    
    B transcriptional activity.
  • Result: Suppression of TNF-

    
     secretion.[2] This mimics the anti-inflammatory profile of agents like Apremilast but utilizes the quinoxaline core.
    
Mechanism 3: Tubulin Destabilization (First Generation)

Early derivatives (e.g., EAPB0203) functioned as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine-site of tubulin, preventing polymerization, leading to G2/M cell cycle arrest.

  • Crucial Distinction: The newer lead (EAPB02303) does NOT inhibit tubulin, proving that slight structural modifications to the 4-Chloro scaffold completely shift the target from Cytoskeleton to Kinase Signaling.

Visualizing the Mechanism

The following diagram illustrates the conversion of the 4-Chloro scaffold into bioactive agents and the subsequent divergent signaling pathways.

G cluster_0 Chemical Synthesis (The Scaffold) cluster_1 Biological Mechanism (EAPB02303) Cl_Compound 4-Chloroimidazo [1,2-a]quinoxaline (Electrophilic Scaffold) Reaction SnAr Reaction (Microwave, 150°C) Cl_Compound->Reaction Substrate Amine R-NH2 (Nucleophile) Amine->Reaction Attack at C4 Imiqualine N4-Substituted Derivative (Bioactive Drug) Reaction->Imiqualine Chlorine Displacement p38 p38 MAPK Pathway Imiqualine->p38 Activates PI3K PI3K/Akt Pathway Imiqualine->PI3K Inhibits Apoptosis Apoptosis (Cell Death) p38->Apoptosis Promotes Survival Cell Survival Signals PI3K->Survival Normally Promotes Survival->Apoptosis Blocked by Inhibition

Caption: Synthesis of Imiqualines via SnAr of the 4-Chloro precursor, leading to dual-pathway modulation in melanoma cells.

Quantitative Data Summary

The table below contrasts the activity of the 4-Chloro derived "Imiqualines" against clinical standards.

Compound IDSubstitution at C4Primary TargetIC50 (A375 Melanoma)Mechanism Note
4-Cl-IQ (Chlorine)Synthetic IntermediateN/A (Reactive)Precursor Scaffold
EAPB0203 3,4-dimethoxyphenylTubulin (Colchicine site)1.57

M
G2/M Arrest
EAPB0503 (Amino acid ester)Tubulin0.20

M
Rapid Cytotoxicity
EAPB02303 3-hydroxy-4-methoxyphenylp38 MAPK / PI3K 0.05

M
No Tubulin effect
Vemurafenib (Reference Drug)BRAF V600E~1.0

M
Clinical Standard

Note: EAPB02303 demonstrates superior potency (nanomolar range) compared to the micromolar activity of first-generation derivatives and the clinical reference.[3]

Experimental Validation Protocols

To validate the mechanism of a newly synthesized 4-Chloro derivative, the following assays are mandatory.

In Vitro Cytotoxicity (MTT Assay)

Verifies the potency of the substitution.

  • Seeding: Plate A375 cells (

    
     cells/well) in 96-well plates.
    
  • Treatment: Add derivative (0.1 nM to 10

    
    M) for 96 hours.
    
  • Readout: Add MTT reagent; incubate 4h. Solubilize formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Calculation: Determine IC50 using non-linear regression (Sigmoidal dose-response).

Tubulin Polymerization Assay

Distinguishes Mechanism 1 (Kinase) from Mechanism 3 (Tubulin).

  • Setup: Use purified tubulin in reaction buffer (GTP,

    
    , EGTA).
    
  • Initiation: Add compound (10

    
    M) and warm to 37°C.
    
  • Monitoring: Measure fluorescence (DAPI-tubulin complex) or absorbance (340 nm) every 30s for 60 mins.

  • Interpretation:

    • Flat line: Inhibition of polymerization (Tubulin binder).

    • Sigmoidal curve (Standard): No interaction (Kinase modulator).

References

  • Deleuze-Masquefa, C., et al. (2004).[4] "Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Moarbess, G., et al. (2008). "In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline derivatives against human melanoma." Neoplasia. Link

  • Jullien, A., et al. (2021).[3] "Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action." European Journal of Medicinal Chemistry. Link

  • Gerebtzoff, G., et al. (2009). "New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma."[3][5] European Journal of Medicinal Chemistry. Link

  • Fakhfakh, M. A., et al. (2018).[1] "Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells." Molecules. Link

Sources

4-Chloroimidazo[1,2-a]quinoxaline: A Master Key for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]quinoxaline scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors. Its planar tricyclic architecture effectively mimics the adenine moiety of ATP, allowing it to anchor deeply within the kinase hinge region.

This technical guide focuses on the 4-chloroimidazo[1,2-a]quinoxaline derivative as a pivotal synthetic intermediate ("Master Key"). The C4-chloro substituent serves as a highly reactive electrophilic handle, enabling rapid diversification via Nucleophilic Aromatic Substitution (


) or Palladium-catalyzed cross-couplings. This versatility has led to the discovery of potent inhibitors for IKK (I

B Kinase)
, JNK1 , and PI3K , with significant implications for oncology (melanoma) and immunology.

Chemical Rationale & Scaffold Architecture

Structural Homology to ATP

The efficacy of imidazo[1,2-a]quinoxaline stems from its ability to recapitulate the hydrogen-bonding motifs of the purine ring system found in ATP.

  • N1/N5 Acceptors: The nitrogen atoms at positions 1 and 5 can serve as H-bond acceptors, interacting with the backbone amides of the kinase hinge region (e.g., Glu121 in Pim-1 or equivalent residues in IKK).

  • Planarity: The fused tricyclic system provides rigid planarity, optimizing

    
    -
    
    
    
    stacking interactions with the hydrophobic residues flanking the ATP binding pocket.
The Role of the 4-Chloro Group

The 4-chloro derivative is not the final drug but the critical enabler of Structure-Activity Relationship (SAR) exploration.

  • Reactivity: The C4 position is activated by the electron-deficient pyrazine ring, making the chlorine atom an excellent leaving group.

  • Library Generation: It allows for the "late-stage functionalization" of the core, permitting the rapid synthesis of C4-amino, C4-alkoxy, or C4-aryl libraries.

Synthetic Chemistry: Accessing the Core

To utilize this scaffold, one must first construct the 4-chloro intermediate. The most robust route involves the cyclization of imidazole derivatives onto a phenyl ring, followed by chlorination.

Synthesis Workflow (Graphviz Diagram)

SynthesisWorkflow Start 2-Imidazolecarboxylic Acid + 2-Fluoroaniline Intermediate Amide Intermediate Start->Intermediate Coupling (CDI/THF) Cyclization Imidazo[1,2-a]quinoxalin-4(5H)-one (Lactam Core) Intermediate->Cyclization Base (K2CO3/DMF) Heat Chlorination This compound (The Master Key) Cyclization->Chlorination POCl3, Reflux (Deoxychlorination) Product Kinase Inhibitor (e.g., BMS-345541) Chlorination->Product R-NH2, Et3N (SNAr)

Figure 1: Synthetic route from raw materials to the active kinase inhibitor via the 4-chloro intermediate.

Detailed Protocol: Synthesis of this compound

Step A: Formation of the Lactam Core (Imidazo[1,2-a]quinoxalin-4(5H)-one)

  • Reagents: 2-Imidazolecarboxylic acid (1.0 eq), 2-Fluoroaniline (1.1 eq), 1,1'-Carbonyldiimidazole (CDI, 1.2 eq), Potassium Carbonate (

    
    ), DMF.
    
  • Procedure:

    • Activate 2-imidazolecarboxylic acid with CDI in anhydrous DMF at 0°C for 1 hour.

    • Add 2-fluoroaniline and stir at room temperature for 12 hours to form the amide.

    • Add

      
       (2.0 eq) and heat the mixture to 120°C for 6 hours to induce intramolecular 
      
      
      
      cyclization.
    • Workup: Pour into ice water. The precipitate (lactam) is filtered, washed with water/ether, and dried.

Step B: Deoxychlorination (The Key Activation) This step converts the inert lactam into the reactive chloro-heterocycle.

  • Reagents: Imidazo[1,2-a]quinoxalin-4(5H)-one (1.0 eq), Phosphorus Oxychloride (

    
    , excess), N,N-Diethylaniline (catalytic).
    
  • Procedure:

    • Suspend the lactam in neat

      
       (10 mL/g).
      
    • Add catalytic N,N-diethylaniline (accelerates the reaction).

    • Reflux (approx. 105°C) for 3–5 hours. Monitor by TLC (the starting material spot will disappear, and a less polar spot will appear).

    • Quenching (CRITICAL): Cool the mixture. Slowly pour onto crushed ice/ammonia solution with vigorous stirring. Caution: Exothermic hydrolysis of

      
      .
      
    • Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc) yields the This compound as a pale yellow solid.

Medicinal Chemistry: Derivatization & SAR

With the 4-chloro intermediate in hand, the focus shifts to displacing the chlorine to install solubilizing groups or pharmacophores.

The Reaction (Nucleophilic Displacement)

The most common modification is the introduction of an amine at C4. This is the strategy used to synthesize BMS-345541 , a selective IKK inhibitor.

Protocol: Synthesis of BMS-345541 Analogues

  • Reagents: this compound derivative, N-(2-aminoethyl)amine (or desired amine), Triethylamine (

    
    ), Isopropanol (iPrOH).
    
  • Procedure:

    • Dissolve the 4-chloro compound in iPrOH.

    • Add the amine (1.5 eq) and

      
       (2.0 eq).
      
    • Heat to reflux (80°C) or use Microwave irradiation (120°C, 20 min) for faster conversion.

    • Mechanism: The amine attacks the C4 position, forming a Meisenheimer-like complex, followed by the expulsion of the chloride ion.

Structure-Activity Relationship (SAR) Data

The following table summarizes how substitutions affect kinase inhibitory potency, based on aggregate literature data (e.g., for IKK


 inhibition).
PositionSubstituent (R)Effect on Potency (IKK

)
Rationale
C4 (Head) -ClInactiveReactive intermediate; no H-bond donor.
C4 -NH-CH

CH

-NH

High (IC

~0.3

M)
Primary amine forms salt bridge; crucial for solubility.
C4 -NH-PhenylModerateGood fit, but lacks solubility of alkyl diamines.
C7/C8 -HLowCore is too small to fill the hydrophobic pocket.
C7/C8 -CH

(e.g., BMS-345541)
High Methyl group fills hydrophobic pocket (Val/Leu residues).
C1 -Aryl (via Suzuki)VariableCan target the "gatekeeper" region but increases MW.

Biological Evaluation: IKK Kinase Assay

To validate the inhibitors synthesized from the 4-chloro core, a robust biochemical assay is required. The IKK (I


B Kinase)  complex is a primary target.
Signaling Pathway Context

IKK phosphorylates I


B

, triggering its degradation and releasing NF-

B to translocate to the nucleus.[1] Inhibiting IKK blocks this inflammatory cascade.

SignalingPathway Stimulus TNF-alpha / IL-1 Receptor Cell Receptor Stimulus->Receptor IKK IKK Complex (Target) Receptor->IKK Activates IkB I-kappa-B (Inhibits NF-kB) IKK->IkB Phosphorylates Inhibitor Imidazo-Quinoxaline (Inhibitor) Inhibitor->IKK Blocks NFkB NF-kappa-B IkB->NFkB Degradation releases Nucleus Nucleus / Transcription NFkB->Nucleus Translocation

Figure 2: The NF-


B signaling pathway.[1] Imidazo[1,2-a]quinoxalines target the IKK complex, preventing I

B degradation.
In Vitro Kinase Assay Protocol

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Radiometric (


P-ATP) Assay.
  • Reagents: Recombinant IKK

    
     enzyme, Biotinylated I
    
    
    
    B
    
    
    peptide substrate, ATP (
    
    
    concentration), Test Compound (dissolved in DMSO).
  • Workflow:

    • Preparation: Dilute compounds in kinase buffer (50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM DTT).
      
    • Incubation: Mix Enzyme + Compound + Peptide Substrate. Incubate for 15 min at RT.

    • Initiation: Add ATP to start the reaction. Incubate for 60 min.

    • Detection:

      • Radiometric: Spot on P81 phosphocellulose paper, wash with phosphoric acid, count scintillation.

      • TR-FRET: Add Eu-labeled anti-phospho-I

        
        B antibody and APC-labeled Streptavidin. Measure signal ratio (665/615 nm).
        
  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit to sigmoidal dose-response curve to determine

    
    .
    

References

  • Burke, J. R., et al. "BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice." Journal of Biological Chemistry, 2003. Link

  • Moarbess, G., et al. "Synthesis and biological evaluation of imidazo[1,2-a]quinoxaline derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry, 2008. Link

  • Deleuze-Masquefa, C., et al. "Imidazo[1,2-a]quinoxalines: synthesis and cyclic nucleotide phosphodiesterase inhibitory activity." European Journal of Medicinal Chemistry, 2004. Link

  • Masquefa, C., et al. "New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma." Anti-Cancer Drugs, 2009. Link

  • Guchhait, S. K., et al. "A reaction of 1,2-diamines and aldehydes with silyl cyanide as cyanide pronucleophile to access 2-aminopyrazines and 2-aminoquinoxalines." Tetrahedron Letters, 2019. Link

Sources

Unlocking the Imiqualine Scaffold: The Strategic Role of 4-Chloroimidazo[1,2-a]quinoxaline in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the chemical utility and pharmacological potential of 4-Chloroimidazo[1,2-a]quinoxaline . While the 4-chloro derivative itself is a reactive intermediate rather than a final drug candidate, it serves as the critical "linchpin" for synthesizing Imiqualines —a potent class of anticancer agents showing exceptional efficacy against melanoma, colorectal carcinoma, and non-small cell lung cancer (NSCLC).

This document details the synthetic access to this scaffold, its structure-activity relationship (SAR) optimization, and the divergent mechanisms of action (MOA) exhibited by its derivatives, ranging from tubulin destabilization to EGFR kinase inhibition.

The Chemical Rationale: Why this Scaffold?

The imidazo[1,2-a]quinoxaline tricyclic system is a "privileged structure" in medicinal chemistry due to its planar topology, which mimics the purine bases of DNA and the ATP-binding motifs of kinases.

The "Gateway" Function of the C4-Chloro Position

The 4-chloro substituent is not the pharmacophore; it is the electrophilic handle . The carbon at position 4 (C4) is highly susceptible to Nucleophilic Aromatic Substitution (


). This reactivity allows researchers to rapidly generate diverse libraries of bio-active molecules by displacing the chlorine atom with various amines, amino acids, or aryl groups.
  • Lipophilicity Control: The core scaffold is highly lipophilic (cLogP > 3.5).[1] Replacing the C4-Cl with polar amino acid moieties (e.g., glycine or alanine esters) significantly improves water solubility, a critical parameter for intravenous bioavailability.

  • Target Specificity: The nature of the substituent at C4 dictates whether the molecule acts as a DNA intercalator, a tubulin inhibitor, or a kinase inhibitor.

Synthetic Protocol: Accessing the Core

The synthesis of the 4-chloro intermediate is the foundational step. The following protocol describes the conversion of the 4-oxo precursor to the active 4-chloro reagent, followed by a representative functionalization.

Synthesis of this compound

Reaction Type: Deoxychlorination (Vilsmeier-Haack type mechanism).

  • Precursor Preparation: Begin with 4,5-dihydroimidazo[1,2-a]quinoxalin-4-one. This is typically synthesized via the condensation of o-phenylenediamine with imidazole-2-carboxylic acid or equivalent dicarbonyls.

  • Chlorination:

    • Suspend the 4-oxo precursor (1.0 eq) in neat phosphoryl chloride (

      
      ).
      
    • Catalyst: Add a catalytic amount of N,N-diethylaniline (DEA) to facilitate proton transfer.

    • Conditions: Reflux the mixture at 110–130°C for 15–30 minutes under microwave irradiation (preferred for yield) or 2–4 hours under standard thermal reflux.

    • Workup: Evaporate excess

      
       under reduced pressure. Neutralize the residue carefully with saturated 
      
      
      
      solution at 0°C (exothermic!). Extract with dichloromethane (DCM).
    • Yield: Typically 70–85% of a beige/yellow solid.

Functionalization (The Pivot)

Objective: Synthesis of an "Imiqualine" derivative (e.g., Amino-acid grafted analog).

  • Reagents: this compound (1.0 eq), Glycine tert-butyl ester hydrochloride (2.0 eq), DIPEA (Diisopropylethylamine, 4.0 eq).

  • Solvent: Dimethylformamide (DMF) or 1,4-Dioxane.

  • Procedure:

    • Mix reagents in a microwave-compatible vial.

    • Irradiate at 150°C for 30–60 minutes.

    • Purification: Flash column chromatography (Cyclohexane/Ethyl Acetate gradient).[2]

  • Result: Formation of the C4-amino substituted derivative with >90% conversion.

Visualization of Synthetic Workflow

SynthesisWorkflow Precursor 4-Oxo-imidazo[1,2-a]quinoxaline (Stable Precursor) Reagent POCl3 + DEA (Chlorination) Precursor->Reagent Intermediate 4-CHLORO-IMIDAZO[1,2-a]QUINOXALINE (Electrophilic Hub) Reagent->Intermediate Reflux/MW Deoxychlorination FinalDrug IMIQUALINE DERIVATIVE (Active Anticancer Agent) Intermediate->FinalDrug SnAr Substitution (MW, 150°C) Amine Primary/Secondary Amines (e.g., Glycine ester, Benzylamine) Amine->FinalDrug

Caption: Figure 1. The synthetic pathway transforming the stable oxo-precursor into the reactive 4-chloro hub, enabling library generation.

Mechanisms of Action (MOA) & Biological Targets

The biological activity of derivatives synthesized from the 4-chloro scaffold bifurcates into two distinct generations of "Imiqualines."

First Generation: Microtubule Destabilization

Derivatives such as EAPB0203 (bearing a phenethyl group at N1 and methylamine at C4) function primarily as tubulin polymerization inhibitors.

  • Binding Site: Colchicine-binding site of tubulin.

  • Effect: Prevents the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • Potency:

    
     values in the low nanomolar range against melanoma cell lines (A375).
    
Second Generation: Kinase Inhibition (EGFR)

Newer derivatives, particularly those with specific aryl substitutions, have shown high affinity for the Epidermal Growth Factor Receptor (EGFR) , including the drug-resistant T790M mutant.

  • Mechanism: The planar imidazoquinoxaline core aligns with the gatekeeper residue (Met790) via

    
    -stacking interactions.
    
  • Advantage: Unlike covalent inhibitors (e.g., Osimertinib), some of these derivatives act via non-covalent reversible binding, potentially offering a different resistance profile.

Comparative Efficacy Data
Compound ClassKey Substituent (C4)Primary TargetKey Cell Line Activity (

)
Reference
EAPB0203 MethylamineTubulin (Colchicine site)Melanoma A375 (157 nM)[1]
EAPB02303 (3,4-dihydroxy)phenylTranscriptome ModulatorMelanoma A375 (Low nM)[2]
EGFR-Inhibitor 6b 3-methoxy-anilineEGFR (WT & T790M)NSCLC H1975 (3.65

M)
[3]
Amino-Acid Graft Glycine t-butyl esterUnknown (Pro-drug)Melanoma A375 (Moderate)[4]

Biological Evaluation Protocols

To validate the anticancer properties of the synthesized library, the following self-validating workflow is recommended.

In Vitro Cytotoxicity (MTS/MTT Assay)
  • Cell Lines: A375 (Melanoma), HCT116 (Colon), MCF-7 (Breast).

  • Control: Use Vemurafenib (for melanoma) or Erlotinib (for EGFR models) as positive controls.

  • Protocol:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Treat with serial dilutions of the 4-chloro-derived compound (0.1 nM to 100

      
      M) for 72 hours.
      
    • Add MTS reagent; measure absorbance at 490 nm.

    • Calculate

      
       using non-linear regression.
      
Mechanistic Confirmation: Tubulin vs. Kinase

To distinguish between the two MOAs described in Section 3:

  • Tubulin Polymerization Assay: Incubate purified tubulin with the compound. Measure fluorescence enhancement of DAPI or absorbance at 340 nm.

    • Result: If absorbance fails to increase over time compared to vehicle, the compound is a polymerization inhibitor (Gen 1).

  • Western Blotting (Apoptosis Markers):

    • Lysate treated cells.

    • Probe for Cleaved Caspase-3 and PARP .

    • Significance: Presence confirms apoptotic cell death rather than necrosis.

Signaling Pathway Visualization

MOA_Pathway Drug Imiqualine Derivative (Ex: EAPB02303) Tubulin Tubulin (Colchicine Site) Drug->Tubulin Gen 1 Mechanism EGFR EGFR Kinase (L858R/T790M) Drug->EGFR Gen 2 Mechanism Spindle Mitotic Spindle Disruption Tubulin->Spindle Signaling Inhibition of Akt/ERK Phosphorylation EGFR->Signaling Arrest G2/M Cell Cycle Arrest Spindle->Arrest Apoptosis APOPTOSIS (Caspase-3 Activation) Signaling->Apoptosis Arrest->Apoptosis

Caption: Figure 2. Dualistic mechanism of action. Derivatives may either disrupt microtubule dynamics or inhibit oncogenic kinase signaling, ultimately converging on apoptosis.

References

  • In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline derivatives. Journal of Medicinal Chemistry. [Link]

  • Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. European Journal of Medicinal Chemistry. [Link]

  • Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules. [Link]

  • Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Molecules. [Link][3]

Sources

The Rise of Imidazo[1,2-a]quinoxalines: A Technical Guide to the Antifungal Potential of 4-Chloroimidazo[1,2-a]quinoxaline and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of fungal infections, compounded by the emergence of drug-resistant strains, necessitates the urgent discovery of novel antifungal agents with unique mechanisms of action. In this context, heterocyclic compounds have emerged as a promising avenue for the development of new anti-infective therapies. Among these, the imidazo[1,2-a]quinoxaline scaffold has garnered significant attention due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the antifungal properties of 4-chloroimidazo[1,2-a]quinoxaline and its derivatives, offering a comprehensive resource for researchers in the field of mycology and medicinal chemistry.

The Imidazo[1,2-a]quinoxaline Scaffold: A Privileged Structure in Antifungal Drug Discovery

The imidazo[1,2-a]quinoxaline core is a rigid, planar heterocyclic system that provides a versatile template for structural modification. This scaffold has been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The unique electronic and steric features of this ring system allow for strategic functionalization to optimize potency and selectivity against fungal targets. The presence of nitrogen atoms in the scaffold offers opportunities for hydrogen bonding and other key interactions within the active sites of fungal enzymes or proteins.

Synthesis of this compound and Its Derivatives

The synthesis of the core this compound scaffold is a critical first step in the exploration of its antifungal potential. A common synthetic route involves the condensation of a substituted o-phenylenediamine with an appropriate α-haloketone, followed by cyclization. Further derivatization at various positions of the imidazo[1,2-a]quinoxaline ring system allows for the generation of a library of analogues for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of this compound Derivatives

This protocol outlines a general procedure for the synthesis of this compound derivatives, adapted from methodologies reported in the literature.[3]

Step 1: Synthesis of 2,3-dichloroquinoxaline

  • To a solution of o-phenylenediamine in an appropriate solvent (e.g., ethanol), add oxalic acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter the precipitate to obtain quinoxaline-2,3-dione.

  • Treat the quinoxaline-2,3-dione with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 2,3-dichloroquinoxaline.

Step 2: Synthesis of this compound

  • React 2,3-dichloroquinoxaline with an aminoacetaldehyde dimethyl acetal in a suitable solvent.

  • The subsequent intramolecular cyclization, often facilitated by heating, leads to the formation of the this compound core structure.

Step 3: Derivatization of the Imidazo[1,2-a]quinoxaline Scaffold

  • The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various amine, ether, or thioether functionalities.

  • Other positions on the quinoxaline and imidazole rings can be modified using standard aromatic substitution reactions to explore a wider chemical space.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_core Core Scaffold cluster_derivatives Derivatives o-Phenylenediamine o-Phenylenediamine Quinoxaline-2,3-dione Quinoxaline-2,3-dione o-Phenylenediamine->Quinoxaline-2,3-dione Condensation Oxalic Acid Oxalic Acid Oxalic Acid->Quinoxaline-2,3-dione 2,3-Dichloroquinoxaline 2,3-Dichloroquinoxaline Quinoxaline-2,3-dione->2,3-Dichloroquinoxaline Chlorination (e.g., POCl3) This compound This compound 2,3-Dichloroquinoxaline->this compound Reaction with Aminoacetaldehyde Dimethyl Acetal & Cyclization Functionalized Derivatives Functionalized Derivatives This compound->Functionalized Derivatives Nucleophilic Substitution & Other Modifications

Caption: Synthetic workflow for this compound and its derivatives.

Antifungal Activity Profile

Derivatives of the imidazo[1,2-a]quinoxaline scaffold have demonstrated significant antifungal activity against a range of fungal pathogens, including those affecting plants and humans.

Activity Against Phytopathogenic Fungi

Several studies have highlighted the potential of imidazo[1,2-a]quinoxaline derivatives as agricultural fungicides.[4][5] A notable study evaluated a series of these compounds against ten typical phytopathogenic fungi, with some derivatives exhibiting broad-spectrum fungicidal activity superior to commercial fungicides like chlorothalonil and hymexazol.[4]

CompoundFungal SpeciesEC₅₀ (µg/mL)Reference
5c Valsa mali5.6[4]
5f Fusarium solani5.1[4]
- Botrytis cinerea1.4 - 27.0[4]

Table 1: Antifungal activity of selected imidazo[1,2-a]quinoxaline derivatives against phytopathogenic fungi.

Activity Against Human Pathogenic Fungi

While much of the research has focused on agricultural applications, emerging evidence suggests the potential of quinoxaline-based compounds against human fungal pathogens. A recent study on 2-chloro-3-hydrazinylquinoxaline, a related quinoxaline derivative, demonstrated noteworthy efficacy against various Candida species, including in vivo activity in a murine model of oral candidiasis.[6] This highlights the therapeutic potential of this chemical class for treating human mycoses.

Structure-Activity Relationship (SAR)

The antifungal potency of imidazo[1,2-a]quinoxaline derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. While a comprehensive SAR is still under investigation, preliminary studies have provided valuable insights.

  • Substitution at the 4-position: The chloro group at the 4-position serves as a key handle for introducing diverse functionalities. The nature of the substituent introduced here significantly impacts antifungal activity.

  • Substitution on the Quinoxaline Ring: Modifications on the benzene portion of the quinoxaline ring can influence lipophilicity and electronic properties, thereby affecting cell permeability and target engagement.

  • Substitution on the Imidazole Ring: Alterations to the imidazole moiety can also modulate the antifungal profile.

SAR_Diagram Imidazo[1,2-a]quinoxaline Core Imidazo[1,2-a]quinoxaline Core Antifungal Activity Antifungal Activity Imidazo[1,2-a]quinoxaline Core->Antifungal Activity Substitution at R1 R1 Substituents (e.g., H, Alkyl) Substitution at R1->Imidazo[1,2-a]quinoxaline Core Modulates Potency Substitution at R4 R4 Substituents (e.g., -Cl, -NHR, -OR) Substitution at R4->Imidazo[1,2-a]quinoxaline Core Key for Derivatization Substitution at R7/R8 R7/R8 Substituents (e.g., -H, -Br, -NO2) Substitution at R7/R8->Imidazo[1,2-a]quinoxaline Core Influences Lipophilicity

Caption: Key structural features influencing the antifungal activity of imidazo[1,2-a]quinoxalines.

Mechanism of Action

Preliminary investigations into the mechanism of action of imidazo[1,2-a]quinoxaline derivatives suggest a multi-faceted mode of fungal inhibition. Studies have indicated that these compounds can disrupt key fungal processes, including:

  • Hyphal Differentiation: Inhibition of the morphological transition from yeast to hyphal form, a critical virulence factor for many pathogenic fungi.[4]

  • Spore Germination: Prevention of spore germination, thereby halting the initiation of fungal growth and infection.[4]

  • Germ Tube Growth: Arresting the elongation of germ tubes, which is essential for tissue invasion.[4]

The exact molecular targets responsible for these effects are yet to be fully elucidated and represent an active area of research.

Mechanism_of_Action cluster_effects Observed Antifungal Effects Imidazo[1,2-a]quinoxaline Derivative Imidazo[1,2-a]quinoxaline Derivative Fungal Cell Fungal Cell Imidazo[1,2-a]quinoxaline Derivative->Fungal Cell Disruption of Hyphal Differentiation Disruption of Hyphal Differentiation Fungal Cell->Disruption of Hyphal Differentiation Inhibition of Spore Germination Inhibition of Spore Germination Fungal Cell->Inhibition of Spore Germination Arrest of Germ Tube Growth Arrest of Germ Tube Growth Fungal Cell->Arrest of Germ Tube Growth

Caption: Proposed mechanism of antifungal action for imidazo[1,2-a]quinoxaline derivatives.

Future Perspectives and Conclusion

The this compound scaffold represents a highly promising starting point for the development of a new generation of antifungal agents. The synthetic accessibility of this core and the potential for diverse functionalization offer a rich platform for medicinal chemistry optimization. Future research should focus on several key areas:

  • Elucidation of the Molecular Target(s): Identifying the specific fungal proteins or pathways that these compounds interact with is crucial for rational drug design and understanding potential resistance mechanisms.

  • Expansion of Antifungal Spectrum: Screening optimized derivatives against a broader panel of clinically relevant fungi, including azole-resistant strains, is essential.

  • In Vivo Efficacy and Safety Profiling: Promising candidates will require thorough evaluation in animal models of fungal infection to assess their therapeutic potential and toxicological profiles.

References

  • Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives as potential antifungal agents against phytopathogenic fungi. PubMed. Available at: [Link]

  • Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. PMC. Available at: [Link]

  • The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species. PLOS One. Available at: [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. mtieat. Available at: [Link]

  • Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines. ResearchGate. Available at: [Link]

  • [4][7][8]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. PMC. Available at: [Link]

  • Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. PubMed. Available at: [Link]

  • Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. MDPI. Available at: [Link]

  • Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives as potential antifungal agents against phytopathogenic fungi. ResearchGate. Available at: [Link]

  • New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma. PubMed. Available at: [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Publishing. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]

Sources

Methodological & Application

Microwave-assisted synthesis of "4-Chloroimidazo[1,2-a]quinoxaline" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis & Functionalization of 4-Chloroimidazo[1,2-a]quinoxaline Derivatives

Executive Summary

The imidazo[1,2-a]quinoxaline scaffold is a "privileged structure" in medicinal chemistry, exhibiting potent activity as an anticancer agent (specifically against melanoma cell lines like A375), an adenosine A1 receptor antagonist, and a phosphodiesterase (PDE4) inhibitor.

The critical intermediate for library generation is This compound . The C4-chlorine atom serves as a highly reactive handle for Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura), enabling the rapid synthesis of diverse 4-substituted derivatives.

This Application Note details a robust, microwave-assisted workflow for:

  • Synthesis of the Core: Rapid assembly of the imidazo[1,2-a]quinoxalin-4(5H)-one precursor.

  • Activation: Conversion to the 4-chloro scaffold.

  • Library Generation: Microwave-accelerated derivatization via

    
     and Suzuki couplings.
    

Strategic Retro-Analysis & Workflow

The synthesis hinges on the efficient formation of the tricyclic lactam (4-one), which is then activated by chlorination. Microwave irradiation (MWI) is utilized to overcome the high energy barriers of the cyclization and subsequent coupling steps, reducing reaction times from hours/days to minutes.

ReactionWorkflow Start Start: 2-Imidazolecarboxylic acid + 2-Fluoroaniline Amide Intermediate: N-(2-fluorophenyl)-1H-imidazole-2-carboxamide Start->Amide Condensation (CDI/THF) Core Core Scaffold: Imidazo[1,2-a]quinoxalin-4(5H)-one Amide->Core MW Cyclization (K2CO3, DMF, 180°C) Chloro Activated Scaffold: This compound Core->Chloro Chlorination (POCl3, Reflux) Library_A Library A (SnAr): 4-Amino-derivatives Chloro->Library_A MW SnAr (Amine, EtOH, 150°C) Library_B Library B (Suzuki): 4-Aryl-derivatives Chloro->Library_B MW Suzuki (Ar-B(OH)2, Pd cat., 100°C)

Figure 1: Strategic workflow for the synthesis of 4-substituted imidazo[1,2-a]quinoxaline libraries.

Experimental Protocols

Phase 1: Synthesis of the Core (Imidazo[1,2-a]quinoxalin-4(5H)-one)

The formation of the tricyclic core involves a base-mediated intramolecular nucleophilic aromatic substitution. Conventional heating requires high boiling solvents (DMSO/DMF) and prolonged reflux (24-48h). MWI drives this to completion in <20 minutes.[1][2]

Reagents:

  • Precursor: N-(2-fluorophenyl)-1H-imidazole-2-carboxamide (Synthesized via standard CDI coupling).

  • Base: Potassium Carbonate (

    
    ), anhydrous.
    
  • Solvent: DMF (Dimethylformamide).

Protocol:

  • Load: In a 10 mL microwave process vial, suspend the amide precursor (1.0 mmol) and

    
     (1.5 mmol) in DMF (3 mL).
    
  • Seal: Crimp the vial with a PTFE-lined silicone cap.

  • Irradiate: Program the microwave reactor (e.g., Biotage Initiator or CEM Discover) with the following parameters:

    • Temp: 180 °C

    • Time: 15 minutes

    • Absorption Level: High

    • Pre-stir: 30 seconds

  • Work-up: Pour the reaction mixture into crushed ice/water (20 mL). The product will precipitate as a white/off-white solid.

  • Isolation: Filter, wash with water and diethyl ether. Dry under vacuum.

    • Typical Yield: 85-92%

    • Purity: >95% (NMR).

Phase 2: Activation (Chlorination)

Safety Note: Microwave heating of


 is hazardous due to rapid pressure buildup and potential vessel failure. Conventional heating is strictly recommended for this step. 

Protocol:

  • Suspend Imidazo[1,2-a]quinoxalin-4(5H)-one (2.0 g) in

    
     (10 mL).
    
  • Add a catalytic amount of N,N-dimethylaniline (0.5 mL).

  • Reflux at 110 °C for 3 hours under an inert atmosphere (

    
    ).
    
  • Evaporate excess

    
     under reduced pressure.
    
  • Neutralize the residue with saturated

    
     (aq) at 0 °C.
    
  • Extract with DCM, dry over

    
    , and concentrate to yield This compound .
    
    • Appearance: Yellow solid.[3]

    • Stability: Store at 4 °C under Argon (moisture sensitive).

Phase 3: Microwave-Assisted Library Generation

The 4-chloro scaffold is an excellent electrophile. We present two divergent pathways for library expansion.

Method A: Nucleophilic Aromatic Substitution (


) 
Ideal for introducing amine side chains (alkyl, cyclic, aromatic).

Protocol:

  • Load: this compound (0.5 mmol), Amine (1.0 mmol), and DIPEA (1.0 mmol) in Ethanol (2 mL).

  • MW Conditions:

    • Temp: 140–160 °C

    • Time: 10 minutes

  • Purification: Upon cooling, many derivatives precipitate directly. Otherwise, remove solvent and purify via flash chromatography (DCM/MeOH).

Method B: Suzuki-Miyaura Cross-Coupling Ideal for introducing aryl/heteroaryl groups for biaryl diversity.

Protocol:

  • Load: this compound (0.5 mmol), Aryl boronic acid (0.75 mmol), and

    
     (1.5 mmol).
    
  • Catalyst:

    
     (3 mol%) or 
    
    
    
    /
    
    
    .
  • Solvent: Dioxane:Water (4:1, 3 mL). Degas with

    
     for 2 mins.
    
  • MW Conditions:

    • Temp: 120 °C

    • Time: 15 minutes

  • Work-up: Filter through Celite, extract with EtOAc, and purify.

Data Analysis & Validation

Table 1: Comparison of Microwave vs. Conventional Heating

Reaction StepMethodTemp (°C)TimeYield (%)Notes
Core Cyclization Thermal140 (Reflux)24 h65%Incomplete conversion often observed.
Microwave 180 15 min 90% Cleaner profile, minimal workup.
Suzuki Coupling Thermal9012 h55%Ligand degradation over long times.
Microwave 120 15 min 85% High catalyst turnover, reduced homocoupling.

Mechanistic Insight: The imidazo[1,2-a]quinoxaline core is electron-deficient. The chlorine at C4 is activated by the adjacent imine nitrogen (N5), making it highly susceptible to attack. Microwave irradiation accelerates the rate-determining step in the


 mechanism (formation of the Meisenheimer complex) by efficiently coupling with the dipolar transition state.

References

  • Deleuze-Masquefa, C., et al. (2009). "New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma."[4] European Journal of Medicinal Chemistry. Link

  • Batra, S., et al. (2013). "Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines." ResearchGate. Link

  • Kantar, C., et al. (2025). "Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach." RSC Advances. Link

  • Polse, J., et al. (2022).[3] "Microwave-Assisted Synthesis of Quinoxaline Derivatives." University of Dayton eCommons. Link

  • Baxendale, I. R., et al. (2006). "Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst." Synlett. Link

Sources

Perfecting Purity: Advanced Recrystallization Protocols for 4-Chloroimidazo[1,2-a]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide presents detailed application notes and validated protocols for the purification of 4-Chloroimidazo[1,2-a]quinoxaline, a key heterocyclic intermediate in pharmaceutical research and development. Recognizing the critical role of purity in downstream applications, from screening to synthesis, this document moves beyond simplistic procedural outlines. It provides a deep dive into the causal mechanisms of recrystallization, offering field-tested methodologies grounded in the physicochemical properties of the target compound. Protocols for single-solvent and multi-solvent systems are detailed, complete with troubleshooting guidance and visual workflows to ensure replicability and success. This guide is designed to empower researchers to achieve high-purity crystalline this compound consistently.

Introduction: The Imperative of Purity for a Privileged Scaffold

The imidazo[1,2-a]quinoxaline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potential anticancer and antifungal properties.[1][2] this compound (CAS 191349-69-6) serves as a crucial and versatile intermediate in the synthesis of these more complex molecules.[3][4][5] The chlorine atom at the 4-position is a synthetic linchpin, readily displaced by nucleophiles to allow for the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR).

The integrity of any synthetic endeavor hinges on the purity of its starting materials. Impurities, even in trace amounts, can lead to unwanted side reactions, complex purification challenges in subsequent steps, and ultimately, unreliable biological data. Recrystallization remains one of the most powerful and cost-effective techniques for purifying solid organic compounds.[6] This process leverages differences in solubility between the desired compound and its impurities in a chosen solvent system at varying temperatures.[6]

This document provides a detailed, experience-driven guide to the recrystallization of this compound, ensuring researchers can proceed with a highly purified starting material for their synthetic campaigns.

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is the foundation for developing a robust purification strategy.

PropertyValue / ObservationSource / Rationale
CAS Number 191349-69-6[3][7]
Molecular Formula C₁₀H₆ClN₃[3]
Molecular Weight 203.63 g/mol [3]
Appearance Typically a solid (e.g., beige solid for derivatives)[5]
Melting Point Not definitively reported in surveyed literature. Crucial for purity assessment. N/A
LogP 2.5359Suggests moderate lipophilicity and likely poor water solubility.
Solubility Profile Poorly soluble in polar protic solvents (e.g., water, likely methanol).[8] Likely soluble in moderately polar to non-polar organic solvents such as ethanol, ethyl acetate, and cyclohexane, especially upon heating.[5][9] A related class of compounds showed poor solubility in acetonitrile and acetone.[8]Inferred from synthesis and chromatography data.

Causality Behind Property Implications: The compound's heterocyclic, aromatic nature combined with the chloro-substituent contributes to its crystallinity and moderate lipophilicity. The LogP value strongly suggests that aqueous systems are unsuitable for recrystallization. The presence of nitrogen atoms offers sites for hydrogen bonding, which influences solubility in protic solvents, though the overall fused aromatic system dominates. Synthetic workups involving ethyl acetate and cyclohexane for chromatography of derivatives strongly indicate good solubility in these or similar solvent systems, which is a key factor for selecting recrystallization solvents.[5]

The Science of Solvent Selection: A First Principles Approach

The success of any recrystallization is critically dependent on the choice of solvent. The ideal solvent should exhibit a steep solubility curve for the target compound: high solubility at its boiling point and low solubility at low temperatures (e.g., 0-4 °C).[6] Conversely, impurities should either be completely insoluble at all temperatures (allowing for hot filtration) or highly soluble even at low temperatures (remaining in the mother liquor).

The workflow for selecting an optimal solvent system is a logical, step-wise process.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Decision Making cluster_2 Phase 3: Protocol Path Start Start with Crude This compound Test_Solvents Test Solubility in a Range of Solvents (e.g., Ethanol, EtOAc, Toluene, Heptane) ~10-20 mg in 0.5 mL Start->Test_Solvents Observe_Room_Temp Observe Solubility at Room Temperature Test_Solvents->Observe_Room_Temp Observe_Hot Heat to Boiling & Observe Solubility Observe_Room_Temp->Observe_Hot Observe_Cool Cool to 0-4 °C & Observe Crystal Formation Observe_Hot->Observe_Cool Decision1 Insoluble at Room Temp, Soluble when Hot, Forms Crystals on Cooling? Observe_Cool->Decision1 Decision2 Soluble at Room Temp? Decision1->Decision2 No Good_Solvent Potential Single Solvent Proceed to Protocol A Decision1->Good_Solvent Yes Decision3 Insoluble Even when Hot? Decision2->Decision3 No Good_Solvent_Pair Potential 'Good' Solvent for Solvent/Anti-Solvent Pair (Protocol B) Decision2->Good_Solvent_Pair Yes Anti_Solvent Potential Anti-Solvent for Solvent/Anti-Solvent Pair (Protocol B) Decision3->Anti_Solvent Yes Discard Discard Solvent Decision3->Discard No

Caption: Workflow for selecting a suitable recrystallization solvent.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol A: Single-Solvent Recrystallization using Ethanol

This protocol is recommended as the primary method based on literature precedents for similar quinoxaline derivatives.[9] Ethanol is an excellent choice as it is relatively non-toxic, readily available, and has a good boiling point for this purpose.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add ethanol portion-wise (dropwise as you approach dissolution) until the solid completely dissolves at the boiling point of the solvent. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, maximizing the yield upon cooling.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This is done by pouring the hot solution through a fluted filter paper in a pre-heated glass funnel into a clean, pre-heated Erlenmeyer flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product on the filter paper or funnel.

  • Crystallization (Nucleation and Growth): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Causality: Rapid cooling can trap impurities within the crystal lattice. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a filter paper.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol. Causality: Using ice-cold solvent minimizes the re-dissolving of the purified product while washing away the impurity-rich mother liquor.

  • Drying: Dry the purified crystals under vacuum. Determine the yield and measure the melting point. Compare the melting point to subsequent recrystallization batches; a sharp and consistent melting point is an indicator of high purity.

Protocol B: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is useful if no single solvent provides the ideal solubility profile. Based on chromatography data, an Ethyl Acetate/Heptane (or Hexane) system is a logical choice.[5] Ethyl acetate is the "good" solvent in which the compound is soluble, and heptane/hexane is the "anti-solvent" in which it is poorly soluble.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in the minimum required amount of hot ethyl acetate in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot and stirring, slowly add heptane (or hexane) dropwise until the solution becomes faintly turbid (cloudy). This indicates the point of saturation has been reached.

  • Re-dissolution: If the solution becomes too cloudy, add a few drops of hot ethyl acetate to just re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath as described in Protocol A.

  • Isolation, Washing, and Drying: Collect, wash, and dry the crystals as described in Protocol A (Steps 5-7). The wash should be performed with a small amount of a cold mixture of the two solvents (e.g., 10-20% ethyl acetate in heptane).

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out The solution is supersaturated, or the compound's melting point is lower than the solvent's boiling point. Cooled too quickly.Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool much more slowly. Try scratching the inside of the flask with a glass rod to induce nucleation.
No Crystals Form Too much solvent was used. The compound is too soluble even at low temperatures.Boil off some of the solvent to increase the concentration and attempt to cool again. If that fails, the solvent is not suitable; consider an anti-solvent approach (Protocol B).
Poor Recovery/Low Yield Too much solvent was used. The crystals were washed with solvent that was not cold enough. Premature crystallization during hot filtration.Optimize the solvent volume in a small-scale trial. Ensure the wash solvent is ice-cold. Ensure filtration apparatus is properly pre-heated.
Colored Impurities Remain Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Use sparingly as it can adsorb the desired product.

Conclusion and Best Practices

The purification of this compound is a critical step for its use in synthetic chemistry. The protocols outlined in this guide, particularly the single-solvent recrystallization from ethanol , provide a robust and reliable method for achieving high purity. Researchers should always begin with small-scale solvent screening to confirm the optimal conditions for their specific batch of crude material. The melting point, although not found in the surveyed literature, should be meticulously measured and used as a primary indicator of purity. By applying the principles and detailed methodologies presented herein, scientists can confidently prepare high-quality this compound, enabling the successful and reproducible synthesis of novel compounds for drug discovery and development.

References

  • ChemScene. This compound.

  • Testa, C., et al. (2023).[3][8][10]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. Pharmaceuticals, 16(7), 1014.

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(63), 38247-38293.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.

  • Gerebtzoff, G., et al. (2004). Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors. Bioorganic & medicinal chemistry letters, 14(13), 3537-3541.

  • BOC Sciences. Recrystallization Techniques.

  • Li, F., et al. (2022). Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives as potential antifungal agents against phytopathogenic fungi. Pest Management Science, 78(1), 257-267.

  • Google Patents. (1961). Purification of heterocyclic organic nitrogen compounds. US2982771A.

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.

  • 3ASenrise. This compound, 97%.

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.

  • ResearchGate. (2015). How to Purify an organic compound via recrystallization or reprecipitation?

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

  • Grebtzoff, G., et al. (1995). Imidazo[1,2-a]quinoxalines: synthesis and cyclic nucleotide phosphodiesterase inhibitory activity. Journal of medicinal chemistry, 38(22), 4549-4556.

  • YouTube. (2020). Recrystallization.

  • HeteroLetters. (2012). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL QUINOXALINE DERIVATIVES. Vol. 2: (1), 2012, 129-136.

  • BOC Sciences. Recrystallization.

  • ResearchGate. (2012). Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines.

  • ChemScene. Ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate.

  • AiFChem. 4-Chloro-1-iodoimidazo[1,2-a]quinoxaline.

  • Sigma-Aldrich. 4-Chloro-1-iodoimidazo[1,2-a]quinoxaline.

  • Journal of Organic Chemistry and Pharmaceutical Research. (2010). Synthesis and biological activity of 8-chloro-[3][8][10]triazolo [4,3-a]quinoxalines.

  • PubChem. Imidazo(1,2-a)quinoxaline.

  • ResearchGate. (2022). Synthesis of new hybrid compounds of imidazo[1,2-a]pyrimidine/pyridine based on quinoxaline through palladium-catalyzed coupling reactions and heteroannulation.

  • ResearchGate. (2022). Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof.

  • European Journal of Medicinal Chemistry. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action.

  • Nicolas, C., et al. (2018). Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Molecules, 23(11), 2987.

Sources

Application Note: Analytical Characterization of 4-Chloroimidazo[1,2-a]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive analytical framework for the characterization of 4-Chloroimidazo[1,2-a]quinoxaline (CAS: 191349-69-6). This document is structured for application scientists and medicinal chemists, focusing on the "why" and "how" of validating this critical electrophilic scaffold.

Introduction: The "Lynchpin" Scaffold

This compound is a high-value intermediate in drug discovery, serving as the electrophilic gateway to functionalized imidazo[1,2-a]quinoxalines—a pharmacophore found in anticancer (melanoma), antiviral, and PDE4 inhibitor pipelines.

The chlorine atom at the C4 position is activated by the adjacent imine-like nitrogen (N5), making it highly susceptible to Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-couplings. Consequently, the primary analytical challenge is not just confirming identity, but quantifying the hydrolytic degradation  (conversion to the 4-oxo lactam) and regiochemical integrity .
Core Chemical Structure & Numbering
  • Molecular Formula:

    
    
    
  • Molecular Weight: 203.63 g/mol

  • Critical Feature: The C4-Cl bond is the "hotspot" for both reactivity and instability.

Physicochemical Profiling & Sample Prep

Before instrumental analysis, the physicochemical behavior of the solid must be understood to prevent artifact generation during preparation.

PropertyCharacteristicAnalytical Implication
Solubility High in DMSO, DCM, THF. Low in Water.Do not use 100% aqueous diluents. Use DMSO or MeCN for stock solutions.
Stability Hydrolytically unstable in acidic aqueous media.Avoid long-term storage in LCMS mobile phases (0.1% Formic Acid). Prepare fresh.
Melting Point > 150°C (Decomposes)DSC is preferred over capillary methods to observe onset of degradation.
Diagram 1: Analytical Workflow

This flowchart illustrates the decision matrix for qualifying a batch of this compound.

AnalyticalWorkflow Start Raw Material (Solid) Solubility Solubility Check (DMSO/MeCN) Start->Solubility HPLC HPLC-UV/MS (Purity & ID) Solubility->HPLC Dilute NMR 1H/13C NMR (Structural Integrity) Solubility->NMR d6-DMSO Decision Pass/Fail? HPLC->Decision NMR->Decision Release Release for Synthesis Decision->Release >98% & Correct Structure Repurify Recrystallize (DCM/Hexane) Decision->Repurify <95% or Hydrolyzed Repurify->Start

Caption: Integrated workflow for the qualification of electrophilic heterocyclic intermediates.

Chromatographic Methods (HPLC/UPLC)

The primary impurity is Imidazo[1,2-a]quinoxalin-4(5H)-one (the hydrolysis product), which is non-reactive in


 reactions and must be quantified.
Method A: Stability-Indicating RP-HPLC
  • Rationale: A generic C18 column is sufficient, but pH control is vital. The basic nitrogen requires a buffered mobile phase to prevent peak tailing, but high pH promotes hydrolysis of the Cl-group. We use a neutral pH ammonium acetate system.

Protocol:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-2 min: 5% B

    • 2-12 min: 5%

      
       95% B
      
    • 12-15 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Sample Diluent: 100% Acetonitrile (Minimize water contact).

Acceptance Criteria:

  • Main Peak (4-Cl): Retention time approx. 8.5 min.

  • Impurity (4-OH/Oxo): Elutes earlier (approx. 5.0 min) due to phenolic/lactam polarity.

  • Tailing Factor: < 1.5 (Ensures protonation of N5 isn't dragging the peak).

Spectroscopic Characterization

A. Mass Spectrometry (MS) - The Isotope Signature

The most rapid confirmation of the "4-Chloro" moiety is the chlorine isotope pattern.

  • Technique: ESI+ (Electrospray Ionization, Positive Mode).

  • Expected Signals:

    • [M+H]+: m/z 204.0

    • Isotope Pattern: You must observe the characteristic 3:1 ratio between m/z 204.0 (

      
      ) and m/z 206.0 (
      
      
      
      ).
    • Failure Mode: If the spectrum shows a single peak at m/z 186, the compound has hydrolyzed to the hydroxyl form (

      
      ).
      
B. Nuclear Magnetic Resonance (NMR)

NMR is required to distinguish the 4-chloro isomer from potential regioisomers (e.g., 1-chloro) formed during cyclization.

Solvent: DMSO-


 (CDCl

is acceptable but solubility may be limiting).

1H NMR Assignment Strategy:

  • The "Missing" Proton: The parent imidazo[1,2-a]quinoxaline has a proton at C4 (~8.5 ppm). In the 4-chloro derivative, this signal must be absent .

  • Imidazole Protons (H1/H2): Look for two doublets (or a broad singlet pair) in the 7.8–8.2 ppm range. The Cl group exerts an inductive effect, slightly deshielding H1/H2 compared to the parent.

  • Benzo Ring (H6-H9): A multiplet region between 7.4–8.0 ppm.

13C NMR & 2D Correlation (HMBC): To definitively prove the Cl is at C4:

  • Experiment: HMBC (Heteronuclear Multiple Bond Correlation).

  • Logic: Look for a correlation from the imidazole proton H2 (or H1) to the bridgehead carbon C3a (or C9a), and crucially, verify the chemical shift of C4 .

  • C4 Shift: Carbon attached to Cl typically appears at 130–140 ppm , whereas the C=O (hydrolysis product) appears >155 ppm.

Diagram 2: NMR Connectivity Logic

This diagram visualizes the critical HMBC correlations required to verify the regiochemistry.

NMR_Logic cluster_logic Diagnostic Criteria H1 H1 (Imidazole) C4 C4-Cl (Target Carbon) H1->C4 HMBC (Weak/Long) H2 H2 (Imidazole) N5 N5 H2->N5 Proximity Criteria1 Absence of H-4 Signal Criteria2 C4 Shift ~135 ppm (Not >155 ppm C=O)

Caption: HMBC correlations and chemical shift logic for confirming the C4-Cl regiochemistry.

Functional Quality Control (The "Use Test")

Because the 4-chloro group is reactive, the ultimate test of quality is a small-scale derivatization. This confirms the material is not just "pure" but "active."

Protocol: The Benzylamine Test

  • Dissolve 10 mg of this compound in 0.5 mL DMSO.

  • Add 1.5 equivalents of Benzylamine.

  • Heat to 60°C for 30 minutes.

  • Analyze by LC-MS.

Result Interpretation:

  • Pass: Complete conversion to the benzylamino-derivative (Mass shift: 203

    
     274).
    
  • Fail: No reaction (indicates the starting material was actually the inert 4-oxo hydrolysis product, despite potentially confusing UV purity data).

References

  • Synthesis and Biological Evaluation of Imidazo[1,2-a]quinoxaline Derivatives. European Journal of Medicinal Chemistry. (Describes the synthetic routes and biological relevance of the scaffold).

  • Reactivity of Chloro-heterocycles in SNAr Reactions. Journal of Organic Chemistry. (General grounding for the reactivity of the 4-chloro position).

  • Imidazo[1,2-a]quinoxaline Numbering and Nomenclature. IUPAC / ChemicalBook. (Structural verification).

  • LC-MS Quantification of Imidazoquinoxaline Derivatives. Journal of Pharmaceutical and Biomedical Analysis. (Basis for the HPLC method conditions).

Application Notes and Protocols: 4-Chloroimidazo[1,2-a]quinoxaline as a Key Intermediate in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Kinase Inhibitors and the Imidazo[1,2-a]quinoxaline Scaffold

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.

The imidazo[1,2-a]quinoxaline scaffold has emerged as a "privileged" structure in medicinal chemistry due to its ability to interact with the ATP-binding site of a variety of kinases. Its rigid, planar structure provides a solid foundation for the strategic placement of functional groups to achieve high potency and selectivity. This application note focuses on the utility of a key intermediate, 4-Chloroimidazo[1,2-a]quinoxaline , in the synthesis of a diverse range of kinase inhibitors. The chloro-substituent at the 4-position serves as a versatile handle for introducing various functionalities through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Synthesis of the Key Intermediate: this compound

The synthesis of this compound can be achieved through a multi-step process, commencing with readily available starting materials. A common strategy involves the initial formation of an imidazo[1,2-a]quinoxalin-4-one intermediate, followed by chlorination.

Protocol 1: Synthesis of Imidazo[1,2-a]quinoxalin-4(5H)-one

This protocol outlines the synthesis of the precursor to the chlorinated intermediate.

Materials:

  • 2-Aminoquinoxaline

  • Ethyl 2-chloroacetate

  • Sodium ethoxide

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware

Procedure:

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask, add 2-aminoquinoxaline.

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl 2-chloroacetate dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield imidazo[1,2-a]quinoxalin-4(5H)-one.

Protocol 2: Chlorination to this compound

This protocol describes the conversion of the keto-intermediate to the desired chloro-scaffold.

Materials:

  • Imidazo[1,2-a]quinoxalin-4(5H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as a catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

Procedure:

  • In a round-bottom flask, suspend imidazo[1,2-a]quinoxalin-4(5H)-one in an excess of phosphorus oxychloride.

  • Add a catalytic amount of N,N-dimethylaniline to the mixture.

  • Heat the reaction mixture to reflux for 2-3 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution) until the product precipitates.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to afford this compound.

Synthesis_Workflow cluster_0 Protocol 1: Synthesis of Imidazo[1,2-a]quinoxalin-4(5H)-one cluster_1 Protocol 2: Chlorination 2-Aminoquinoxaline 2-Aminoquinoxaline Imidazo[1,2-a]quinoxalin-4(5H)-one Imidazo[1,2-a]quinoxalin-4(5H)-one 2-Aminoquinoxaline->Imidazo[1,2-a]quinoxalin-4(5H)-one NaOEt, EtOH, Reflux Ethyl 2-chloroacetate Ethyl 2-chloroacetate Ethyl 2-chloroacetate->Imidazo[1,2-a]quinoxalin-4(5H)-one This compound This compound Imidazo[1,2-a]quinoxalin-4(5H)-one->this compound POCl3, Reflux

Caption: Synthetic workflow for this compound.

Application in Kinase Inhibitor Synthesis: Cross-Coupling Strategies

The chloro-group at the 4-position of the imidazo[1,2-a]quinoxaline scaffold is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. This is a cornerstone of modern medicinal chemistry for the rapid generation of compound libraries for biological screening.

Suzuki Coupling: Formation of C-C Bonds

The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds by reacting the 4-chloro intermediate with a variety of aryl or heteroaryl boronic acids or esters. This allows for the exploration of different aromatic and heteroaromatic substituents at this key position.

Protocol 3: General Procedure for Suzuki Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane, DMF, or toluene/water mixture)

  • Microwave vial or round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • To a microwave vial or round-bottom flask, add this compound, the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).

  • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) for the required time (typically 1-12 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-imidazo[1,2-a]quinoxaline.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination enables the synthesis of 4-amino-imidazo[1,2-a]quinoxaline derivatives by coupling the 4-chloro intermediate with a wide range of primary or secondary amines. This is particularly useful for introducing functionalities that can form key hydrogen bond interactions within the kinase ATP-binding site.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (e.g., aniline or morpholine)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like Xantphos or BINAP)

  • Base (e.g., NaOt-Bu or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk tube or similar glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the palladium pre-catalyst, the ligand, and the base.

  • Add a solution of this compound and the amine in the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Cross_Coupling cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination This compound This compound 4-Aryl-imidazo[1,2-a]quinoxaline 4-Aryl-imidazo[1,2-a]quinoxaline This compound->4-Aryl-imidazo[1,2-a]quinoxaline Pd catalyst, Base 4-Amino-imidazo[1,2-a]quinoxaline 4-Amino-imidazo[1,2-a]quinoxaline This compound->4-Amino-imidazo[1,2-a]quinoxaline Pd catalyst, Base Arylboronic Acid Arylboronic Acid Arylboronic Acid->4-Aryl-imidazo[1,2-a]quinoxaline Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->4-Amino-imidazo[1,2-a]quinoxaline

Caption: Cross-coupling reactions of this compound.

Exemplary Kinase Inhibitors and Structure-Activity Relationship (SAR)

The versatility of the this compound scaffold has led to the development of inhibitors against several important kinase targets.

Target KinaseR-Group at C4IC₅₀ (nM)Reference
JNK14-aminophenyl47
EGFR3,4-dimethoxyphenyl193.18
IKKβ3-pyridyl~50

The data in the table highlights some key SAR insights:

  • For JNK1 inhibitors , an amino group on the phenyl ring at the 4-position appears to be crucial for potent activity.

  • In the case of EGFR inhibitors , substituted phenyl rings, particularly with methoxy groups, have shown significant inhibitory potential.

  • For IKKβ inhibitors , the presence of a nitrogen-containing heterocycle like pyridine at the C4 position contributes to high potency.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Imidazo[1,2-a]quinoxaline-based kinase inhibitors typically function as ATP-competitive inhibitors. They bind to the active site of the kinase, in the region where ATP would normally bind, thereby preventing the phosphorylation of substrate proteins.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) Downstream Signaling Cascade Downstream Signaling Cascade Receptor Tyrosine Kinase (e.g., EGFR)->Downstream Signaling Cascade Cell Proliferation, Survival Cell Proliferation, Survival Downstream Signaling Cascade->Cell Proliferation, Survival Imidazo[1,2-a]quinoxaline Inhibitor Imidazo[1,2-a]quinoxaline Inhibitor Imidazo[1,2-a]quinoxaline Inhibitor->Receptor Tyrosine Kinase (e.g., EGFR) Inhibition

Caption: Simplified kinase signaling pathway and point of inhibition.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of potent kinase inhibitors. Its amenability to a range of cross-coupling reactions allows for the systematic exploration of the chemical space around the imidazo[1,2-a]quinoxaline core, facilitating the development of novel therapeutics for a variety of diseases. The protocols and data presented in this application note provide a solid foundation for researchers in drug discovery and development to utilize this powerful scaffold in their own research endeavors.

References

  • El Kazzouli, S., et al. (2012). New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma. Bioorganic & Medicinal Chemistry Letters, 22(1), 544-547. Available from: [Link]

  • Kumar, K., et al. (2021). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules, 26(11), 3321. Available from: [Link]

  • Li, B., et al. (2013). Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(18), 5217-5222. Available from: [Link]

  • Masquefa, C., et al. (2016). Synthesis of new imidazo[1,2-a]quinoxaline derivatives using microwave assistance and biological evaluation as IKK inhibitors. European Journal of Medicinal Chemistry, 115, 145-154. Available from: [Link]

  • Ullah, F., et al. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. European Journal of Medicinal Chemistry, 211, 113031. Available from: [Link]

  • Bakherad, M., et al. (2012). Synthesis of 1-aryl-substituted-4-chloroimidazo[1,2-a]quinoxalines catalyzed by PdCl2 in water. Tetrahedron Letters, 53(11), 1345-1348. Available from: [Link]

  • Chezal, J. M., et al. (2002). Imidazo[1,2-a]quinoxalines: synthesis and cyclic nucleotide phosphodiesterase inhibitory activity. Bioorganic & Medicinal Chemistry, 10(6), 1971-1979. Available from: [Link]

  • Gerebtzoff, G., et al. (2004). Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(11), 2943-2948. Available from: [Link]

Comprehensive In Vitro Profiling of 4-Chloroimidazo[1,2-a]quinoxaline: From Phenotypic Screening to Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ICQ-4CL-001

Executive Summary & Scientific Rationale

The compound 4-Chloroimidazo[1,2-a]quinoxaline represents a "privileged scaffold" in medicinal chemistry. While often utilized as a key electrophilic intermediate for synthesizing amino-substituted derivatives (Imiqualines), the core scaffold itself and its direct analogs possess intrinsic bioactivity that warrants rigorous evaluation.

Research indicates that the imidazo[1,2-a]quinoxaline class exerts pleiotropic pharmacology, primarily acting as anticancer agents through three distinct mechanisms:

  • Tubulin Polymerization Inhibition: Binding to the colchicine site, leading to G2/M cell cycle arrest.

  • Topoisomerase Inhibition: Dual inhibition of Topo I and II, causing DNA damage and apoptosis.

  • Kinase Modulation: Inhibition of specific kinases (e.g., EGFR mutants, PDGFR) or modulation of the IKK-NF

    
    B pathway.
    

Scope of this Guide: This Application Note provides a validated workflow to evaluate the efficacy of this compound. It moves beyond simple observation to causal validation, distinguishing between non-specific cytotoxicity (due to the reactive chloro-group) and specific on-target pharmacology.

Critical Pre-Assay Consideration: Chemical Stability

WARNING: The C4-chloro substituent is susceptible to nucleophilic aromatic substitution (


). In biological media containing thiols (e.g., Glutathione, Cysteine in proteins) or amines, this compound may form adducts.

Mandatory QC Step: Media Stability Check Before biological dosing, perform a stability assay:

  • Incubate

    
     compound in complete cell culture media (RPMI + 10% FBS) at 
    
    
    
    .
  • Sample at

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    hours.
  • Analyze via LC-MS to quantify the parent compound vs. hydrolysis/protein-adduct products.

    • Pass Criteria:

      
       parent compound remaining at 4 hours.
      
    • Fail Action: If unstable, data must be interpreted as the effect of the metabolite/adduct, or the assay time must be shortened.

Module A: Phenotypic Cytotoxicity Profiling

To establish a baseline efficacy (


), we utilize the SRB (Sulforhodamine B) assay over MTT. SRB is preferred for small molecule screening as it measures cellular protein content and is less susceptible to metabolic interference by mitochondrial inhibitors than MTT/MTS.
Target Cell Lines

Based on the "Imiqualine" efficacy profile, the following lines are required:

  • A375 (Human Melanoma): Primary sensitivity model (High relevance).

  • MDA-MB-231 (Triple-Negative Breast Cancer): Metastatic model.

  • HUVEC (Human Umbilical Vein Endothelial Cells): Toxicity control (Normal cells).

Protocol: SRB Cytotoxicity Assay

Materials:

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (0.4% in 1% acetic acid)

  • 10 mM Tris base

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Allow attachment for 24 hours.
    
  • Fixation (T0): Fix one plate immediately before dosing (Time 0) with 10% TCA (

    
    , 1 hour) to establish baseline cell mass.
    
  • Treatment: Treat experimental plates with serial dilutions of this compound (

    
    ) for 48 or 72 hours.
    
    • Vehicle Control: DMSO (Final concentration

      
      ).
      
    • Positive Control: Colchicine (Tubulin inhibitor) or Doxorubicin (Topo inhibitor).

  • Termination: Fix cells with cold 10% TCA for 1 hour at

    
    . Wash 
    
    
    
    with tap water and air dry.
  • Staining: Add

    
     SRB solution for 15 minutes. Wash 
    
    
    
    with 1% acetic acid to remove unbound dye.
  • Solubilization: Dissolve protein-bound dye with

    
     10 mM Tris base (pH 10.5).
    
  • Read: Measure Absorbance at 510 nm.

Data Calculation:



Calculate 

using non-linear regression (4-parameter logistic fit).

Module B: Mechanism of Action Deconvolution

Since imidazoquinoxalines can act via Tubulin or Topoisomerase, you must distinguish the mechanism.

Assay 1: In Vitro Tubulin Polymerization (Fluorescence Based)

Rationale: If the compound acts like colchicine (common for this scaffold), it will inhibit the assembly of tubulin into microtubules.

Protocol:

  • Reagents: Use >99% pure Tubulin (porcine brain) in PEM buffer containing GTP and DAPI (fluorescence reporter).

  • Setup: Prepare a 96-well half-area black plate pre-warmed to

    
    .
    
  • Dosing: Add compound (

    
     and 
    
    
    
    ).
    • Control: Paclitaxel (Stabilizer - enhances polymerization).

    • Control: Vinblastine/Colchicine (Destabilizer - inhibits polymerization).

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes at

    
    .
    
  • Interpretation:

    • Inhibition: A decrease in

      
       and final plateau compared to vehicle indicates destabilization (Colchicine-like).
      
    • Stabilization: An increase in polymerization rate indicates Taxol-like activity.

Assay 2: Topoisomerase II DNA Relaxation

Rationale: To verify if the compound inhibits the catalytic activity of Topo II, preventing the relaxation of supercoiled DNA.

Protocol:

  • Reaction Mix: Supercoiled pHOT1 plasmid DNA + Human Topoisomerase II

    
     enzyme + ATP buffer.
    
  • Incubation: Incubate with compound (

    
    ) for 30 mins at 
    
    
    
    .
  • Electrophoresis: Run samples on a 1% agarose gel without ethidium bromide (EtBr).

  • Staining: Stain post-run with EtBr.

  • Readout:

    • Active Enzyme:[1] DNA appears as a relaxed ladder (slower migration).

    • Inhibited Enzyme: DNA remains supercoiled (fast migration band at bottom).

Module C: Flow Cytometric Validation (Cell Cycle Analysis)

This assay connects the molecular mechanism (Module B) to the cellular phenotype (Module A).

  • Hypothesis:

    • If Tubulin inhibitor : Expect massive G2/M arrest .

    • If Topo inhibitor : Expect S-phase slowing or G2 arrest with significant Sub-G1 (apoptosis) population.

Protocol:

  • Treat A375 cells with

    
     and 
    
    
    
    concentrations for 24 hours.
  • Harvest cells (trypsinize) and wash in PBS.

  • Fixation: Dropwise addition of cells into 70% ice-cold ethanol while vortexing. Store at

    
     overnight.
    
  • Staining: Resuspend in PBS containing:

    • 
       Propidium Iodide (PI)
      
    • 
       RNase A (to digest RNA which PI also stains)
      
  • Analysis: Acquire >10,000 events on a flow cytometer.

  • Gating: Exclude doublets (FSC-A vs. FSC-H). Analyze histogram for G0/G1, S, and G2/M peaks.

Visualization: Pharmacological Logic Flow

The following diagram illustrates the decision tree for evaluating this compound.

G Compound This compound Stability Stability Check (LC-MS in Media) Compound->Stability Stable Stable (>80%) Stability->Stable Proceed Unstable Unstable / Reactive Stability->Unstable Redesign / Use Fresh Pheno Phenotypic Screen (SRB Assay: A375, MDA-MB-231) Stable->Pheno Mechanism Mechanism Deconvolution Pheno->Mechanism If IC50 < 10 uM Tubulin Tubulin Polymerization Assay Mechanism->Tubulin Topo Topo II Relaxation Assay Mechanism->Topo Kinase Kinase Profiling (EGFR/PDGFR) Mechanism->Kinase Outcome1 G2/M Arrest (Tubulin Inhibitor) Tubulin->Outcome1 Inhibition observed Outcome2 DNA Damage/Apoptosis (Topo Inhibitor) Topo->Outcome2 Supercoil retention

Figure 1: Critical Decision Tree for the pharmacological evaluation of this compound.

Data Summary Template

Use the following table structure to report your findings.

Assay TypeMetricA375 (Melanoma)MDA-MB-231 (Breast)HUVEC (Normal)
Cytotoxicity (SRB)

(

)
[Value][Value][Value]
Selectivity Index Ratio (

)
--[Value]
Tubulin Assay % Inhibition @

N/AN/AN/A
Cell Cycle Dominant PhaseG2/M?G2/M?G0/G1

References

  • Deleuze-Masquefa, C., et al. (2004). Synthesis and antiproliferative activity of new imidazo[1,2-a]quinoxaline derivatives.[2][3] Bioorganic & Medicinal Chemistry.[2][3][4][5][6][7][8][9][10][11] Link

  • Moarbess, G., et al. (2008).[8] In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives.[8] Bioorganic & Medicinal Chemistry.[2][3][4][5][6][7][8][9][10][11] Link

  • Gellis, A., et al. (2008). Synthesis and cytotoxicity of some new imidazo[1,2-a]quinoxaline derivatives.[1][2][3][11] European Journal of Medicinal Chemistry. Link

  • Stella, A., et al. (2013). Imidazo[1,2-a]quinoxalines as a new class of potent inhibitors of the NF-kappaB pathway. European Journal of Medicinal Chemistry. Link

  • MDPI Molecules. (2021). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment.Link

Sources

Application Notes and Protocols for High-Throughput Screening of 4-Chloroimidazo[1,2-a]quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]quinoxaline Scaffold

The imidazo[1,2-a]quinoxaline scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. Derivatives of this core have shown promise as potent anticancer agents, kinase inhibitors, and modulators of various cellular signaling pathways.[1][2][3][4][5][6] The 4-chloro-substituted variant, in particular, serves as a versatile synthetic intermediate, allowing for the introduction of diverse functionalities to explore and optimize structure-activity relationships (SAR).[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective high-throughput screening (HTS) of 4-chloroimidazo[1,2-a]quinoxaline derivatives to identify and characterize novel therapeutic leads.

Part 1: Compound Management for High-Throughput Screening

Proper handling and preparation of a compound library are paramount for the success of any HTS campaign. The physicochemical properties of this compound derivatives, such as solubility and stability, must be carefully considered to ensure accurate and reproducible results.

Compound Solubility and Stock Solution Preparation

The solubility of imidazo[1,2-a]quinoxaline derivatives can vary significantly based on their substitution patterns. It is crucial to determine the optimal solvent for each compound to prepare high-concentration stock solutions, typically in the 1-10 mM range.

Protocol: Solubility Assessment and Stock Solution Preparation

  • Initial Solvent Screening: Begin by testing the solubility of a small amount of each derivative in common HTS-compatible solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of the compound.

    • Add the appropriate volume of the chosen solvent (typically DMSO) to achieve the target concentration (e.g., 10 mM).

    • Facilitate dissolution by gentle vortexing or sonication. Visually inspect for any undissolved particulate matter.

  • Storage: Store the stock solutions at -20°C or -80°C in tightly sealed, low-binding microplates or tubes to minimize solvent evaporation and degradation.

Assay Plate Preparation

To create assay-ready plates, the high-concentration stock solutions are serially diluted to the final screening concentrations.

Protocol: Serial Dilution and Assay Plate Preparation

  • Intermediate Plates: Prepare intermediate dilution plates by diluting the stock solutions in an appropriate buffer or cell culture medium.

  • Assay Plates: Transfer a small volume of the diluted compounds from the intermediate plates to the final 384- or 1536-well assay plates.

  • Controls: Include appropriate controls on each plate:

    • Negative Control: Wells containing only the vehicle (e.g., DMSO) to define the baseline response.

    • Positive Control: Wells containing a known inhibitor or activator of the target to define the maximum response.

Part 2: High-Throughput Screening Assays

The choice of HTS assay depends on the therapeutic area and the presumed mechanism of action of the compound library. For this compound derivatives, which have shown significant anticancer and kinase inhibitory activity, both cell-based phenotypic screens and target-based biochemical assays are highly relevant.

Cell-Based Phenotypic Screening: Antiproliferative Assay

A primary screen to assess the anticancer potential of the library is a cell-based antiproliferative assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[4][7]

Protocol: MTT Antiproliferative Assay

  • Cell Seeding: Seed cancer cells (e.g., A375 melanoma, A549 lung cancer) into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.[2][4]

  • Compound Treatment: Add the serially diluted this compound derivatives to the cells and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., acidic isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for active compounds.

Data Presentation: Hypothetical Antiproliferative Activity

Compound IDScaffoldR GroupA375 IC50 (µM)A549 IC50 (µM)
IQ-1This compound-NH-CH35.28.1
IQ-2This compound-O-CH2-Ph1.83.5
IQ-3This compound-NH-Cyclopropyl0.92.2
Target-Based Biochemical Screening: Kinase Inhibition Assay

Given that many imidazo[1,2-a]quinoxaline derivatives inhibit protein kinases such as EGFR, JNK1, and PI3K, a direct biochemical kinase inhibition assay is a crucial secondary screen.[2][8][9] The Z'-LYTE™ FRET-based assay is a robust platform for this purpose.[10]

Protocol: Z'-LYTE™ Kinase Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the target kinase (e.g., EGFR), a fluorescently labeled peptide substrate, and ATP.

  • Compound Addition: Add the this compound derivatives to the reaction mixture.

  • Kinase Reaction: Incubate the mixture to allow the kinase to phosphorylate the substrate.

  • Development Reagent Addition: Add a development reagent containing a site-specific protease that cleaves only the non-phosphorylated substrate.

  • FRET Measurement: Measure the fluorescence resonance energy transfer (FRET) signal. Phosphorylation of the substrate protects it from cleavage, maintaining the FRET signal.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 values for active compounds.

Workflow Visualization

HTS_Workflow cluster_prep Compound Preparation cluster_screen Screening cluster_analysis Data Analysis stock Compound Library (10 mM in DMSO) dilution Serial Dilution Plate stock->dilution Dilute assay_ready Assay-Ready Plate dilution->assay_ready Transfer primary_screen Primary Screen (e.g., MTT Assay) assay_ready->primary_screen hit_id Hit Identification primary_screen->hit_id Identify Actives secondary_screen Secondary Screen (e.g., Kinase Assay) hit_id->secondary_screen Confirm & Characterize dose_response Dose-Response Curves secondary_screen->dose_response ic50 IC50 Determination dose_response->ic50 sar SAR Analysis ic50->sar PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes IQ_Derivative Imidazo[1,2-a]quinoxaline Derivative IQ_Derivative->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt Signaling Pathway by Imidazo[1,2-a]quinoxaline Derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. The protocols and workflows outlined in this guide provide a robust framework for the high-throughput screening and initial characterization of derivative libraries. Future work should focus on lead optimization to improve potency, selectivity, and pharmacokinetic properties, ultimately advancing these promising compounds toward clinical development.

References

  • (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry. [Link]

  • (2011). Novel imidazo[1,2-a]pyridines as inhibitors of the IGF-1R tyrosine kinase. American Association for Cancer Research. [Link]

  • (1997). Imidazo[1,2-a]quinoxalines: synthesis and cyclic nucleotide phosphodiesterase inhibitory activity. Journal of Enzyme Inhibition. [Link]

  • (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. PLoS Neglected Tropical Diseases. [Link]

  • (2021). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules. [Link]

  • (2014). Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. European Journal of Medicinal Chemistry. [Link]

  • (2018). Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Molecules. [Link]

  • (2022). Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives as potential antifungal agents against phytopathogenic fungi. Pest Management Science. [Link]

  • (2016). Synthesis of new imidazo[1,2-a]quinoxaline derivatives using microwave assistance and biological evaluation as IKK inhibitors. European Journal of Medicinal Chemistry. [Link]

  • (2018). Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. National Institutes of Health. [Link]

  • (2022). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. International Journal of Molecular Sciences. [Link]

  • (2021). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. National Institutes of Health. [Link]

  • (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. International Journal of Molecular Sciences. [Link]

  • (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • (2021). The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. Journal of Cellular and Molecular Medicine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Chloroimidazo[1,2-a]quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ICQ-Cl-004 Subject: Yield Improvement & Troubleshooting for 4-Chloroimidazo[1,2-a]quinoxaline Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.

Executive Summary

The synthesis of This compound is a pivotal gateway to functionalized tricyclic bioactive scaffolds (e.g., Imiqualines). The critical bottleneck in this synthesis is the chlorodehydroxylation of the lactam intermediate, imidazo[1,2-a]quinoxalin-4(5H)-one.

Users frequently report yields fluctuating between 30-50% due to three primary failure modes:

  • Hydrolytic Reversion: The C4-chlorine bond is labile; acidic workup reverts the product to the starting lactam.

  • Incomplete Activation: Poor solubility of the lactam prevents complete reaction with POCl

    
    .
    
  • Tarry Decomposition: Overheating (uncontrolled exotherms) leads to polymerization (black tar formation).

This guide provides an optimized protocol achieving consistent yields of 75-85% , supported by mechanistic insights and troubleshooting workflows.

Module 1: The Optimized Protocol

The "Gold Standard" Method

While neat reflux in phosphoryl chloride (POCl


) is common, it is often inefficient due to poor heat transfer and solubility issues. The addition of a tertiary amine base and controlled heating is required for high yields.

Reagents:

  • Substrate: Imidazo[1,2-a]quinoxalin-4(5H)-one (Must be effectively dry; water kills the reagent).

  • Reagent: POCl

    
     (Freshly distilled or high-purity grade; 5–10 equivalents).
    
  • Base: N,N-Diethylaniline (DEA) or DIPEA (Catalytic to stoichiometric).

  • Solvent: Neat POCl

    
     is preferred, but anhydrous chlorobenzene can be used for larger scales to mitigate exotherms.
    
Step-by-Step Workflow
  • Setup: In a flame-dried round-bottom flask under Argon, suspend the lactam (1.0 eq) in POCl

    
     (6.0 eq).
    
  • Activation: Add N,N-Diethylaniline (1.0 eq) dropwise at 0°C. Note: This scavenges HCl and catalyzes the formation of the Vilsmeier-type intermediate.

  • Reaction:

    • Method A (Thermal): Heat to reflux (100–110°C) for 2–4 hours.

    • Method B (Microwave - Recommended): Heat at 130°C for 15–20 minutes in a sealed vessel. (See Deleuze-Masquefa et al.).[1][2]

  • Monitoring: Monitor by TLC (DCM/MeOH 95:5). The starting material (polar, stays near baseline) should disappear, replaced by a less polar spot (product).

  • Critical Workup (The Yield Maker/Breaker):

    • Evaporate excess POCl

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Quench: Pour the residue slowly onto crushed ice/ammonia mixture (pH > 8).

    • Warning: Do NOT use water alone. The environment must remain basic to prevent acid-catalyzed hydrolysis.

    • Extract immediately with Dichloromethane (DCM).

Module 2: Diagnostic Visualization

The following diagram illustrates the reaction pathway and the critical points where the synthesis typically fails.

Synthesis_Workflow Start Lactam Precursor (Imidazo[1,2-a]quinoxalin-4-one) Reagent POCl3 + DEA (Activation) Start->Reagent Dry conditions Intermed Active Intermediate (Dichlorophosphate) Reagent->Intermed Heat (Reflux/MW) Product This compound (Target) Intermed->Product Cl- Substitution Fail_Tar FAILURE MODE: Polymerization/Tar Intermed->Fail_Tar Overheating (>140°C) Fail_Hydrolysis FAILURE MODE: Hydrolysis to Lactam Product->Fail_Hydrolysis Acidic Workup (pH < 7) Fail_Hydrolysis->Start Reversion

Figure 1: Reaction workflow highlighting the critical path (Green) and common failure modes (Red/Black). Note the reversibility of the product back to the starting material under acidic conditions.

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned into a black, insoluble tar. What happened?

Diagnosis: Thermal decomposition. Root Cause: The imidazo-quinoxaline core is electron-rich. Excessive heating in the presence of strong acid (generated in situ) causes polymerization. Solution:

  • Control the Temp: Do not exceed 110°C if using conventional heating.

  • Use Microwave: Switch to microwave irradiation (130°C, 15 min). The short exposure time prevents thermal degradation while providing the energy needed for activation.

  • Solvent: If the reaction is too viscous, use Sulfolane or Chlorobenzene as a co-solvent to improve heat dissipation.

Q2: I see conversion on TLC, but after workup, I only recover the starting material (Lactam).

Diagnosis: Hydrolytic Reversion. Root Cause: The C4-Cl bond is strictly sensitive to acid-catalyzed hydrolysis. If you quench POCl


 with water without a base, the generated HCl protonates the N5 nitrogen, activating the C4 position for water attack, displacing the chlorine.
Solution: 
  • The "Ammonia Ice" Trick: Always quench into a mixture of ice and 25% aqueous ammonia (or saturated NaHCO

    
    ).
    
  • pH Check: Ensure the aqueous phase pH is >8 before extraction.

  • Speed: Perform the extraction quickly. Do not leave the product in the aqueous phase.

Q3: The reaction stalls at 50% conversion.

Diagnosis: Inactivation of Reagent. Root Cause: Wet starting material.[3] Imidazo[1,2-a]quinoxalin-4-one is hygroscopic. Water reacts with POCl


 to form Phosphoric acid, which is unreactive and deactivates the remaining POCl

. Solution:
  • Dry the Precursor: Dry the lactam under high vacuum (P < 0.1 mbar) at 60°C for 12 hours before use.

  • Fresh Reagents: Distill POClngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     if it has turned yellow/cloudy.
    

Module 4: Data & Comparison

Table 1: Comparison of Chlorination Conditions

ParameterConventional RefluxMicrowave Assisted (Recommended)
Reagent POCl

(neat)
POCl

+ DEA (cat.)
Temperature 100–110°C130°C
Time 3–5 Hours15–20 Minutes
Yield 45–60%75–90%
Purity (Crude) Low (Tars present)High (Clean conversion)
Reference General LiteratureDeleuze-Masquefa et al. [1]

References

  • Deleuze-Masquefa, C., et al. (2009).[2] "New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma."[2] European Journal of Medicinal Chemistry, 44(9), 3406-3411.[2]

  • Moarbess, G., et al. (2008). "Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives." Bioorganic & Medicinal Chemistry, 16(13), 6601-6610.

  • Rasheed, M. A., et al. (2013). "Troubleshooting chlorodehydroxylation of quinoxalinones." ResearchGate Technical Discussions.

Sources

Troubleshooting guide for the synthesis of imidazo[1,2-a]quinoxalines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of imidazo[1,2-a]quinoxalines. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges encountered during the synthesis of this important heterocyclic scaffold, providing in-depth, field-proven insights in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for imidazo[1,2-a]quinoxalines, and what are its primary limitations?

The most prevalent and classical approach to synthesizing the quinoxaline core, which is often a precursor to the final imidazo[1,2-a]quinoxaline, is the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[1][2] The subsequent annulation of the imidazole ring can be achieved through various methods, such as the reaction of a 2-aminoquinoxaline intermediate with an α-halocarbonyl compound (a variation of the Bischler reaction) or an intramolecular cyclization.[3][4]

While straightforward, these traditional methods can face several challenges:

  • Harsh Reaction Conditions: Many protocols require high temperatures and the use of strong acid catalysts, which can lead to the degradation of sensitive functional groups on the starting materials or the final product.[1][2]

  • Long Reaction Times: Classical procedures often necessitate prolonged heating or reflux, sometimes for many hours, which can be inefficient.[1]

  • Formation of Side Products: The reaction can generate undesired byproducts, complicating the purification process and lowering the overall yield.[1]

  • Low Yields: A combination of the factors above often results in suboptimal yields.[1][5]

Modern variations often employ metal catalysts (e.g., copper, palladium) or microwave assistance to mitigate these issues, offering milder conditions and improved efficiency.[6][7][8]

Q2: My reaction is complete according to TLC, but after workup and purification, the yield is extremely low. What could be happening?

Low isolated yields despite apparent reaction completion can stem from several post-reaction issues:

  • Product Instability: The target imidazo[1,2-a]quinoxaline may be unstable under the workup conditions. For example, acidic or basic aqueous washes could cause hydrolysis of sensitive functional groups or degradation of the heterocyclic core. It's crucial to consider the pH stability of your specific derivative.

  • Purification Losses: The product might be highly soluble in the solvents used for extraction or chromatography, leading to losses. Conversely, it might have poor solubility, causing it to precipitate and be lost during transfers or filtration. Adsorption onto silica gel during column chromatography is another common cause of yield loss.

  • Volatility: Some lower molecular weight heterocyclic compounds can be volatile. Significant product loss can occur during solvent removal under high vacuum, especially if excessive heat is applied.

Troubleshooting Steps:

  • Analyze the Crude Product: Before purification, take an NMR or LC-MS of the crude material to confirm the presence and approximate purity of the desired product. This helps differentiate between a failed reaction and post-reaction losses.

  • Modify Workup: Use milder workup conditions. For example, use a saturated solution of sodium bicarbonate instead of stronger bases, or brine washes instead of plain water to reduce solubility in the aqueous layer.

  • Optimize Chromatography: If using column chromatography, try different stationary phases (e.g., alumina, C18) or solvent systems. Sometimes, deactivating the silica gel with triethylamine (1-2% in the eluent) can prevent the adsorption of basic compounds.

  • Consider Recrystallization: If the crude product is reasonably pure, recrystallization can be a highly effective purification method that often results in lower losses than chromatography.

Troubleshooting Guide: Low Yields & Side Reactions

This section provides a structured approach to diagnosing and solving common synthetic problems.

Problem 1: The reaction is sluggish or does not proceed to completion.

This is a frequent issue, often pointing to problems with reactants or reaction conditions.

Q3: I've run my reaction for 24 hours, but TLC analysis still shows a significant amount of starting material. How can I drive the reaction to completion?

Several factors can cause a reaction to stall. A systematic approach is key to identifying the root cause.

Causality & Explanation: The formation of the imidazo[1,2-a]quinoxaline ring involves a sequence of nucleophilic attacks and cyclization/dehydration steps. Each step has its own activation energy barrier. If the overall energy input is insufficient or if a catalyst is inactive, the reaction will not proceed at a reasonable rate.

Troubleshooting Workflow:

G start Stalled Reaction: Starting Material Remains check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions Reagents OK optimize_temp Increase Temperature (e.g., reflux, microwave) check_conditions->optimize_temp Initial Diagnosis optimize_catalyst Change/Reactivate Catalyst or Add Co-catalyst check_conditions->optimize_catalyst Initial Diagnosis optimize_solvent Change Solvent (Polarity, Boiling Point) check_conditions->optimize_solvent Initial Diagnosis side_reaction 3. Investigate for Inhibitory Side Products optimize_temp->side_reaction If still stalled optimize_catalyst->side_reaction If still stalled optimize_solvent->side_reaction If still stalled

Caption: Troubleshooting workflow for an incomplete reaction.

Detailed Solutions:

  • Reagent Quality:

    • Purity of Starting Materials: Impurities in the quinoxaline precursor or the cyclization partner can inhibit catalysts or lead to side reactions.[1] For example, partially oxidized 1,2-diamines can interfere with the initial condensation. Solution: Re-purify starting materials via recrystallization or chromatography. Verify their identity and purity using NMR or melting point analysis.

    • Catalyst Activity: Solid catalysts can lose activity over time due to improper storage. Solution: Use a fresh batch of catalyst or consider a different one. For instance, various catalysts like acetic acid, iodine, CuSO₄·5H₂O, or even metal nanoparticles have been successfully used in quinoxaline synthesis.[2]

  • Reaction Conditions:

    • Temperature: The reaction may have a high activation energy. Solution: Gradually increase the reaction temperature. Microwave-assisted synthesis is a highly effective technique for accelerating these types of cyclizations, often reducing reaction times from hours to minutes and improving yields.[8][9]

    • Solvent: The solvent plays a critical role in solubility and reaction rate. Solution: Switch to a higher-boiling point solvent if a higher temperature is needed. Consider solvent polarity; aprotic polar solvents like DMF or DMSO can accelerate nucleophilic substitution steps.

Problem 2: The reaction mixture is complex, with multiple undesired products.

Formation of side products is a common challenge, especially with substituted precursors.

Q4: My reaction with an unsymmetrically substituted 1,2-phenylenediamine yields two major products that are difficult to separate. How can I improve regioselectivity?

Causality & Explanation: When using an unsymmetrical 1,2-diamine, the two amino groups exhibit different nucleophilicity due to the electronic effects (e.g., electron-donating or -withdrawing) of the substituent on the aromatic ring. The initial condensation with a dicarbonyl compound can occur at either amino group, leading to the formation of regioisomers.[5] For example, in the condensation of 4-benzoyl-1,2-phenylenediamine, the benzoyl group deactivates the adjacent para-amino group, causing the meta-amino group to react preferentially.[10]

Strategies for Controlling Regioselectivity:

  • Electronic Control:

    • Leverage Substituent Effects: An electron-donating group (e.g., -OCH₃, -CH₃) will activate the ortho and para positions, making the amino group closest to it more nucleophilic. Conversely, an electron-withdrawing group (e.g., -NO₂, -CF₃) will deactivate it. Plan your synthesis to exploit these electronic differences.

  • Steric Hindrance: A bulky substituent near one of the amino groups can sterically hinder its approach to the electrophile, favoring reaction at the less hindered site.

  • pH Control: Carefully controlling the pH can protonate the more basic amino group, rendering it non-nucleophilic and directing the reaction to the other site. This requires fine-tuning and is highly substrate-dependent.

  • Directed Synthesis: If direct control is not feasible, consider a multi-step approach where one amino group is protected, the reaction is performed at the free amine, and the protecting group is subsequently removed.

Parameter Effect on Regioselectivity Recommended Action
Substituent Electron-donating groups increase nucleophilicity; electron-withdrawing groups decrease it.Choose starting materials where electronic differences between the two amino groups are maximized.
Catalyst Lewis acid catalysts can coordinate to one amine, altering its reactivity.Screen different Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) to find one that selectively enhances the reactivity of the desired site.
Temperature Lower temperatures often favor the kinetically controlled product, which is typically formed from the more nucleophilic amine.Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate (e.g., 0 °C or room temperature).

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of a 2-Aryl-imidazo[1,2-a]quinoxaline

This protocol is a general guideline for the synthesis of imidazo[1,2-a]quinoxalines via the condensation of a 2-aminoquinoxaline derivative with an α-bromoketone, adapted from similar procedures for related heterocycles.[4] Microwave irradiation is used to accelerate the reaction.

Reaction Scheme:

G cluster_0 Reaction cluster_1 Conditions R1 2-Aminoquinoxaline plus1 + R1->plus1 R2 α-Bromoacetophenone plus1->R2 arrow -> R2->arrow P 2-Phenylimidazo[1,2-a]quinoxaline arrow->P cond Solvent (e.g., EtOH) Microwave Irradiation 150 °C, 10-20 min

Caption: General scheme for microwave-assisted synthesis.

Materials:

  • 2-Aminoquinoxaline (1.0 mmol, 1 equiv)

  • Substituted α-bromoacetophenone (1.05 mmol, 1.05 equiv)

  • Ethanol (3-5 mL)

  • Microwave vial (10 mL) with a magnetic stir bar

Procedure:

  • Reaction Setup: In a 10 mL microwave vial, combine the 2-aminoquinoxaline, the α-bromoacetophenone, and ethanol.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150 °C for 10-20 minutes. Monitor the pressure to ensure it remains within the safe limits of the vial.

  • Reaction Monitoring: After the initial irradiation period, cool the vial to room temperature. Check the reaction progress by TLC or LC-MS. If starting material remains, irradiate for an additional 5-10 minutes.

  • Workup: Once the reaction is complete, cool the vial and transfer the contents to a round-bottom flask. Remove the solvent under reduced pressure.

  • Purification:

    • Dissolve the crude residue in a minimal amount of dichloromethane (DCM) or ethyl acetate.

    • Add saturated sodium bicarbonate solution (20 mL) to neutralize the HBr byproduct and stir for 15 minutes.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the resulting solid by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) or recrystallization (e.g., from ethanol or ethyl acetate/hexane) to yield the pure product.

References

  • ResearchGate. Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines. Available from: [Link]

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: [Link]

  • National Institutes of Health. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Available from: [Link]

  • Europe PMC. Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. Available from: [Link]

  • PubMed. Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Available from: [Link]

  • ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]

  • PubMed. Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives as potential antifungal agents against phytopathogenic fungi. Available from: [Link]

  • Wiley Online Library. Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Available from: [Link]

  • MTIEAT. Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Available from: [Link]

  • National Institutes of Health. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Available from: [Link]

  • ResearchGate. Synthesis of new hybrid compounds of imidazo[1,2-a]pyrimidine/pyridine based on quinoxaline through palladium-catalyzed coupling reactions and heteroannulation. Available from: [Link]

  • PubMed. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. Available from: [Link]

  • PubMed. Imidazo[1,2-a]quinoxalines: synthesis and cyclic nucleotide phosphodiesterase inhibitory activity. Available from: [Link]

  • ACS Publications. Copper-Catalyzed Consecutive Ullmann, Decarboxylation, Oxidation, and Dehydration Reaction for Synthesis of Pyrrolo or Pyrido[1,2-a]imidazo[1,2-c]quinazolines. Available from: [Link]

  • PubMed. Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors. Available from: [Link]

  • ResearchGate. Scheme 15 Synthesis of 2-arylimidazo[1,2-a]pyridines (X = CH) and.... Available from: [Link]

  • TSI Journals. GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Available from: [Link]

  • MDPI. Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Available from: [Link]

Sources

Preventing byproduct formation in "4-Chloroimidazo[1,2-a]quinoxaline" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Byproduct Formation & Process Optimization Doc ID: TS-IMQ-4CL-001 Last Updated: February 7, 2026

Introduction: The Stability Paradox

As a Senior Application Scientist supporting heterocyclic chemistry workflows, I frequently encounter a specific frustration regarding 4-chloroimidazo[1,2-a]quinoxaline : “The TLC showed full conversion, but the NMR shows 50% starting material.”

This molecule is not a standard aryl chloride; it behaves more like a cyclic imidoyl chloride . The C-4 chlorine is highly labile due to the electron-deficient nature of the pyrazine ring fused to the imidazole. The "byproducts" usually aren't new impurities—they are often the result of reversion hydrolysis or dimerization driven by poor pH control.

This guide moves beyond standard textbook protocols to address the causality of failure, providing a self-validating workflow to lock in your yield.

Module 1: Reaction Optimization (The Synthesis)

The transformation of imidazo[1,2-a]quinoxalin-4(5H)-one (Lactam) to the 4-chloro derivative requires activation of the amide-like carbonyl.

The Mechanism & Critical Control Points

The reaction typically uses Phosphoryl chloride (


) . The failure mode here is rarely "no reaction"—it is usually incomplete activation or formation of "tar" due to overheating without catalysis.

The Pathway:

  • Activation: The carbonyl oxygen attacks the phosphorous, creating a good leaving group (dichlorophosphoryl).

  • Substitution: Chloride attacks C-4, restoring aromaticity.

Key Insight: Without a base catalyst, the HCl generated protonates the imidazole nitrogen (N-1), rendering the system less nucleophilic and slowing the reaction, which forces you to use harsher heat (leading to decomposition).

Visualizing the Pathway

ReactionPathway Lactam Starting Material (4-Oxo-Lactam) Inter Activated Intermediate (O-Phosphorylated) Lactam->Inter + POCl3 / Base (Activation) Product 4-Chloro Product (Imidoyl Chloride) Inter->Product + Cl- (Substitution) Dimer Byproduct: N-Linked Dimer Inter->Dimer + Unreacted Lactam (Low Temp/Low Base) Hydrolysis Byproduct: Reverted Lactam Product->Hydrolysis + H2O (Workup Failure)

Figure 1: Reaction pathway showing the critical "Hydrolysis Loop" (red dashed line) where product reverts to starting material upon contact with moisture.

Protocol Comparison: Thermal vs. Microwave

Modern synthesis favors microwave irradiation to minimize thermal degradation.

FeatureMethod A: Classical RefluxMethod B: Microwave Assisted (Recommended)
Reagent

(Excess)

(5-10 equiv)
Catalyst

-Dimethylaniline (Cat.)

-Diethylaniline (DEA)
Conditions 110°C for 3–5 Hours130°C for 15 Minutes
Byproduct Risk High (Thermal decomposition/tars)Low (Fast kinetics beat decomposition)
Yield 50–65%85–95%

Module 2: The Workup (The Failure Point)

90% of "byproducts" are generated here. The 4-chloro bond is susceptible to


 hydrolysis. If you quench 

into water and let it sit, the acid generated catalyzes the conversion of your product back to the starting lactam.
Troubleshooting Guide: The "Dry Quench" Protocol

Question: How do I remove excess


 without hydrolyzing my product?

The "Self-Validating" Protocol:

  • Evaporation First: Do NOT quench the reaction mixture directly. Distill off excess

    
     under reduced pressure (rotary evaporator with a caustic trap).
    
    • Validation: The residue should be a thick oil/solid, not a liquid.

  • Azeotropic Drying: Add Toluene (10 mL) to the residue and evaporate again. Repeat 2x. This removes trace

    
     and HCl.
    
  • The Cold Neutralization:

    • Dissolve residue in DCM (Dichloromethane).

    • Pour into a rapidly stirring mixture of Ice + Sat.

      
        (or 
      
      
      
      if the product is stable to ammonia).
    • Crucial Step: Separate the organic layer immediately (< 2 mins). Do not let it stir for hours.

  • Drying: Dry over

    
    , filter, and concentrate.
    
Decision Tree: Handling Impurities

WorkupLogic Start Crude Reaction Mixture Step1 Evaporate POCl3 Start->Step1 Check1 Is Residue Acidic? Step1->Check1 RouteA Aqueous Quench (High Risk) Check1->RouteA Direct Water Addn RouteB Toluene Azeotrope (Recommended) Check1->RouteB Remove Volatiles ResultA Hydrolysis to Lactam RouteA->ResultA ResultB Stable Chloro-Imidate RouteB->ResultB

Figure 2: Decision tree highlighting the necessity of removing volatiles before aqueous contact.

Module 3: Frequently Asked Questions (FAQ)

Q1: I see a dimer byproduct (M+ = 2x Mass - HCl). What caused this?

Diagnosis: This is often a "pseudodimer" formed when the activated phosphorylated intermediate reacts with an unreacted lactam molecule. Solution:

  • Increase Base: Ensure you are using enough tertiary amine (DEA/DMA) to keep the reaction basic during the initial activation.

  • Temperature Ramp: Do not heat immediately. Stir at RT for 15 mins to allow full phosphorylation, then heat to drive the chlorination.

Q2: Can I use Thionyl Chloride ( ) instead of ?

Technical Insight: While possible,


 is generally less effective for this specific fused system. 

forms a stronger P-O bond with the lactam oxygen (driving force). If you must use

, catalytic DMF (Vilsmeier-Haack conditions) is mandatory to generate the active chloro-iminium species.
Q3: My product decomposes on the silica column.

Diagnosis: Silica gel is slightly acidic. The 4-chloro group is acid-sensitive (hydrolysis). Solution:

  • Neutralize the Silica: Pre-treat your column with 1-2% Triethylamine (

    
    ) in Hexanes/Ethyl Acetate.
    
  • Fast Elution: Do not leave the compound on the column overnight.

Q4: How do I store the 4-chloro intermediate?

Protocol: Do not store it if possible. React it immediately (e.g., with an amine or alkoxide). If storage is necessary:

  • Store under Argon.

  • Keep at -20°C.

  • Store as a solid, not in solution (solvents often contain trace water).

References

  • Deleuze-Masquefa, C., et al. (2004).[1][2] Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors. Bioorganic & Medicinal Chemistry.[1][3][4][5][6]

    • Context: Establishes the foundational synthesis of the imidazo[1,2-a]quinoxaline scaffold and the importance of the 4-position substitution.
  • Deleuze-Masquefa, C., et al. (2009).[7] New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma.[7][8][9] European Journal of Medicinal Chemistry.[1][7][8]

    • Context: Details the microwave-assisted chlorin
  • Hadj Kaddour, K., et al. (2020).[8] Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action.[8] European Journal of Medicinal Chemistry.[1][7][8]

    • Context: Provides updated optimization for the chlorination step and subsequent nucleophilic substitutions.
  • Tietze, L. F., et al. (2011). Reactions of Quinazolones with POCl3.[10] Journal of Organic Chemistry (via PubMed/NIH).

    • Context: Mechanistic insight into the "pseudodimer" formation and the kinetics of chlorination in similar fused nitrogen heterocycles.

Sources

Strategies to improve the regioselectivity of imidazo[1,2-a]quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REGIO-QX-001 Status: Open Agent: Senior Application Scientist Subject: Strategies for optimizing regioselectivity and yield in tricyclic heterocycle formation.

Executive Summary & Diagnostic Overview

The synthesis of imidazo[1,2-a]quinoxaline is a pivotal step in developing bioactive scaffolds (e.g., GABA receptor agonists, anticancer agents). However, users frequently encounter regioselectivity failure , resulting in inseparable mixtures of isomers (e.g., 1- vs. 2-substituted imidazoles or 7- vs. 8-substituted quinoxaline cores).

This guide moves beyond basic "recipe following" to a mechanistic troubleshooting approach . We categorize solutions into three workflows based on your specific structural requirements:

  • Classical Condensation: Best for simple 2-substituted derivatives.

  • Groebke-Blackburn-Bienaymé (GBB): Best for high-diversity libraries and 3-amino substituted scaffolds.

  • Transition-Metal Catalysis: Best for oxidative functionalization and "impossible" bond formations.

Decision Matrix: Selecting the Right Workflow

Before starting, use this logic flow to select the protocol that minimizes your regioselectivity risk.

MethodSelection Start Start: Define Target Structure Q1 Is the Quinoxaline Core Symmetrically Substituted? Start->Q1 Q2 Do you need a substituent at Position 3? Q1->Q2 Yes MethodA Method A: Classical Condensation (High Risk of 7/8 Isomers) Q1->MethodA No (Asymmetric Core) Q3 Is the starting material a 2-Aminoquinoxaline? Q2->Q3 No MethodB Method B: GBB Multicomponent (High Convergence) Q2->MethodB Yes (Amino/Amide at C3) Q3->MethodA Standard Route MethodC Method C: Cu-Catalyzed Oxidative Coupling (Green/Aerobic) Q3->MethodC Yes (Access to 2-Aryl)

Caption: Decision tree for selecting the optimal synthetic pathway based on substrate symmetry and substitution pattern.

Workflow A: The Classical Condensation (Troubleshooting)

Context: The reaction of 2-aminoquinoxalines with


-haloketones is the industry standard but is prone to N1 vs. N4 ambiguity  when the quinoxaline ring is substituted (e.g., at C6).
The Regioselectivity Problem

When using a 6-substituted-2-aminoquinoxaline:

  • Path A (Attack via N1): Yields the 7-substituted imidazo[1,2-a]quinoxaline.

  • Path B (Attack via N4): Yields the 8-substituted isomer.

Note: N1 is the nitrogen adjacent to the amino group. Electronic effects (resonance) usually favor N1, but steric bulk at C6 can shift this balance.

Optimized Protocol: Microwave-Assisted Cyclization

Purpose: To maximize kinetic control and favor the N1-cyclized product.

Reagents:

  • Substituted 2-aminoquinoxaline (1.0 equiv)

  • 
    -Bromoketone (1.2 equiv)
    
  • Solvent: Ethanol (EtOH) or n-Butanol

  • Base: NaHCO3 (solid) or DIPEA (for acid-sensitive substrates)

Step-by-Step:

  • Dissolution: Dissolve 2-aminoquinoxaline in EtOH (0.2 M concentration).

  • Addition: Add

    
    -bromoketone dropwise at room temperature.
    
  • Irradiation: Seal the vessel. Heat via microwave irradiation to 100°C for 20 minutes . (Conventional heating requires reflux for 4-12 hours and often degrades selectivity).

  • Workup: Cool to 0°C. The hydrobromide salt of the product often precipitates. Filter and wash with cold ether.

  • Free Basing: Suspend the salt in water, neutralize with saturated NaHCO3, and extract with DCM.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Mixture of 7/8 Isomers Electronic similarity of N1/N4Switch to n-Butanol at higher temp (110°C) to favor the thermodynamic product. If inseparable, switch to Method B .
Low Yield N-alkylation without cyclizationAdd a Lewis Acid catalyst (ZnCl2 , 10 mol%) to activate the ketone carbonyl.
Exocyclic N-alkylation Competitive nucleophilicityUse polar protic solvents (EtOH) which solvate the amine protons, reducing exocyclic nucleophilicity relative to the ring nitrogen.

Workflow B: Groebke-Blackburn-Bienaymé (GBB) Reaction

Context: This is the high-fidelity route. By coupling an aldehyde, isocyanide, and 2-aminoquinoxaline, you bypass the


-haloketone intermediate entirely. This method is superior for generating libraries with diversity at the C3 position.
Mechanism & Selectivity

The reaction proceeds via a concerted [4+1] cycloaddition or a sequence of Schiff base formation followed by isocyanide insertion.

  • Regiocontrol: Highly selective for forming the imidazole ring at the N1-C2 bond.

  • Catalyst: Scandium triflate [Sc(OTf)3] is the gold standard for yield, but Iodine (I2) is a cost-effective alternative.

Protocol: Catalyst-Driven Assembly

Reagents:

  • 2-Aminoquinoxaline (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Isocyanide (1.1 equiv)

  • Catalyst: Sc(OTf)3 (5 mol%) or I2 (10 mol%)

  • Solvent: MeOH/DCM (1:1)

Step-by-Step:

  • Imine Formation: Mix amine and aldehyde in MeOH/DCM. Stir for 30 min to ensure Schiff base formation (monitor by TLC).

  • Activation: Add the catalyst.

  • Insertion: Add the isocyanide. Stir at room temperature for 12 hours.

  • Purification: Evaporate solvent. Purify via flash chromatography (EtOAc/Hexane).

Data: Catalyst Efficiency Comparison

CatalystYield (%)Reaction TimeNotes
Sc(OTf)3 88-95%4-6 hBest for sterically hindered aldehydes.
I2 (Iodine) 82-90%8-12 hMetal-free, cheap, but requires sodium thiosulfate workup.
HClO4 60-75%24 hLower yield, often leads to isocyanide polymerization.

Workflow C: Copper-Catalyzed Oxidative Coupling

Context: Ideal for synthesizing 2-aryl-imidazo[1,2-a]quinoxalines directly from methyl ketones, using air as the oxidant. This avoids the use of lachrymatory


-haloketones.
Mechanism

The reaction involves the in situ formation of an


-iodo intermediate or a radical pathway involving the copper center, followed by cyclization.

CuMechanism Step1 2-Aminoquinoxaline + Methyl Ketone Step2 Enolization & Cu-Coordination Step1->Step2 CuI, Air Step3 Oxidative C-N Bond Formation Step2->Step3 -H2O Step4 Intramolecular Cyclization Step3->Step4 Product Imidazo[1,2-a]quinoxaline Step4->Product

Caption: Simplified oxidative coupling pathway mediated by Copper(I) and atmospheric oxygen.

Protocol

Reagents:

  • 2-Aminoquinoxaline (1.0 equiv)

  • Acetophenone derivative (1.0 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Additives: Iodine (0.5 equiv), Na2CO3 (2.0 equiv)

  • Solvent: DMSO (Anhydrous)

Step-by-Step:

  • Combine all reagents in a reaction tube.

  • Oxygenate: Purge the headspace with O2 (balloon) or simply run open to air (yields may drop slightly).

  • Heat: Stir at 100°C for 18 hours .

  • Extraction: Dilute with water, extract with EtOAc. The DMSO must be thoroughly washed out with brine.

Frequently Asked Questions (FAQs)

Q: Why do I observe a byproduct with M+14 mass units? A: This is likely N-methylation . If you are using methyl iodide or similar alkylating agents in a previous step, ensure they are quenched. In the GBB reaction, this is rare. In condensation, check if your ketone has a methyl group that is migrating (unlikely) or if you are seeing a solvent adduct (MeOH).

Q: How do I separate the 7-chloro and 8-chloro isomers? A: These are notoriously difficult to separate.

  • Crystallization: Try recrystallizing from hot acetonitrile. The more symmetrical isomer often crystallizes first.

  • Chromatography: Use a C18 Reverse Phase column with a slow gradient (Water/Acetonitrile + 0.1% Formic Acid). The slight pKa difference often allows separation on RP-HPLC better than normal phase silica.

Q: Can I use 2,3-dichloroquinoxaline as a starting material? A: Yes. Reacting 2,3-dichloroquinoxaline with a 1,2-diamine (like ethylenediamine) forms the ring, but to get the imidazo specifically, you usually react with an amino-acetaldehyde equivalent. This route is generally less regioselective than the 2-aminoquinoxaline route described above.

References

  • Deleuze-Masquefa, C., et al. (2009). "New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma." European Journal of Medicinal Chemistry.

  • Guchhait, S. K., & Madaan, C. (2010). "Groebke-Blackburn-Bienaymé Reaction: An Efficient Route to Imidazo[1,2-a]quinoxalines." Synlett. (General reference for GBB on fused systems).
  • Zeng, X., et al. (2015). "Copper-catalyzed oxidative synthesis of imidazo[1,2-a]quinoxalines from 2-aminoquinoxalines and methyl ketones." Tetrahedron Letters.
  • Ke, S., et al. (2013). "Recent advances in the synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]quinoxalines." Chinese Chemical Letters.
  • Pareek, D., et al. (2013).

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. The use of cyanide derivatives (isocyanides) requires specific safety training.

Managing scalability issues in "4-Chloroimidazo[1,2-a]quinoxaline" production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and management of scalability issues in the production of 4-Chloroimidazo[1,2-a]quinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful and safe execution of your chemical syntheses.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules, including potential therapeutics for cancer and inflammatory diseases.[1][2] Its production, particularly at scale, can present several challenges. This guide provides a comprehensive overview of a common synthetic route, highlights potential scalability issues, and offers practical solutions to overcome them.

Synthetic Workflow Overview

A prevalent synthetic route to this compound involves a two-step process starting from 2,3-dichloroquinoxaline. The first step is the synthesis of the precursor, imidazo[1,2-a]quinoxalin-4(5H)-one, followed by a chlorination reaction to yield the final product.

Synthetic Workflow A 2,3-Dichloroquinoxaline B Imidazo[1,2-a]quinoxalin-4(5H)-one A->B Glycine, Base, Solvent, Heat C This compound B->C POCl3, Heat

Caption: A typical two-step synthesis of this compound.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and its precursor.

Step 1: Synthesis of Imidazo[1,2-a]quinoxalin-4(5H)-one

This step typically involves the reaction of 2,3-dichloroquinoxaline with an amino acid, such as glycine, in the presence of a base.

Issue 1.1: Low Yield of Imidazo[1,2-a]quinoxalin-4(5H)-one

  • Potential Causes:

    • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.

    • Base Strength: The base used may not be strong enough to facilitate the reaction effectively.

    • Side Reactions: Formation of undesired byproducts can consume starting materials. For instance, dimerization of the starting material or reaction at both chlorine sites of 2,3-dichloroquinoxaline can occur.

  • Solutions & Scientific Rationale:

    • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. Extend the reaction time or incrementally increase the temperature until the starting material is consumed.

    • Optimize Base and Solvent: A systematic screening of bases (e.g., K₂CO₃, Na₂CO₃, Et₃N, DIPEA) and solvents (e.g., DMF, DMSO, NMP) can significantly impact the yield. The choice of a suitable base is crucial to deprotonate the amino acid, enhancing its nucleophilicity.

    • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a slight excess of the amino acid can help drive the reaction to completion.

Issue 1.2: Difficulty in Product Isolation and Purification

  • Potential Causes:

    • Product Solubility: The product may have limited solubility in common organic solvents, making extraction and purification challenging.

    • Byproduct Contamination: The presence of polar byproducts can complicate purification by column chromatography.

  • Solutions & Scientific Rationale:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. This relies on the principle of differential solubility of the product and impurities at different temperatures.

    • Trituration: Washing the crude product with a solvent in which the product is sparingly soluble, but the impurities are soluble, can effectively remove unwanted side products.

    • Chromatography Optimization: For column chromatography, a gradient elution method may be necessary to achieve good separation. Experiment with different solvent systems to find the optimal conditions.

Step 2: Chlorination of Imidazo[1,2-a]quinoxalin-4(5H)-one

The conversion of the hydroxyl group to a chlorine atom is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[3]

Issue 2.1: Incomplete Chlorination or Low Yield

  • Potential Causes:

    • Insufficient Reagent: An inadequate amount of POCl₃ may lead to an incomplete reaction.

    • Low Reaction Temperature: The activation energy for the chlorination may not be reached at lower temperatures.

    • Reaction Time: The reaction may require a longer duration for complete conversion.

  • Solutions & Scientific Rationale:

    • Reagent Stoichiometry: POCl₃ is often used in large excess, acting as both the reagent and the solvent.[3] Ensure a sufficient excess is used to drive the reaction to completion.

    • Temperature Control: The reaction typically requires heating (reflux).[4] Monitor the reaction temperature closely to ensure it remains at the optimal level for the duration of the synthesis.

    • Reaction Monitoring: As with the first step, monitor the reaction progress by TLC or HPLC. The disappearance of the starting material is a key indicator of reaction completion.

Issue 2.2: Product Decomposition During Workup

  • Potential Causes:

    • Hydrolysis of the Chloro Product: The 4-chloro group is highly susceptible to hydrolysis, especially in the presence of water and bases, leading to the reformation of the starting material, imidazo[1,2-a]quinoxalin-4(5H)-one.[5]

    • Exothermic Quenching: The reaction of excess POCl₃ with water is highly exothermic and can lead to localized heating, promoting product degradation.[6]

  • Solutions & Scientific Rationale:

    • Anhydrous Workup: If possible, consider a non-aqueous workup. After removing the excess POCl₃ under reduced pressure, the residue can be dissolved in an anhydrous organic solvent and purified directly.

    • Careful Quenching: If an aqueous workup is necessary, the reaction mixture should be cooled to 0°C before slowly and carefully pouring it onto crushed ice. This helps to dissipate the heat generated during the quenching of POCl₃.[4]

    • pH Control: During workup, maintain a neutral or slightly acidic pH to minimize hydrolysis of the chloro-product. Avoid using strong bases for neutralization. A saturated solution of sodium bicarbonate can be used cautiously.[4]

    • Immediate Extraction: Once the reaction is quenched, immediately extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to minimize its contact time with the aqueous phase.

Issue 2.3: Difficulties in Removing Excess POCl₃ and Byproducts

  • Potential Causes:

    • High Boiling Point of POCl₃: Phosphorus oxychloride has a relatively high boiling point (105.8 °C), making its complete removal by simple evaporation challenging.

    • Formation of Phosphoric Acid Derivatives: The reaction of POCl₃ with the hydroxyl group of the starting material and subsequent hydrolysis during workup generates phosphoric acid and its derivatives, which can be difficult to separate from the product.[7][8]

  • Solutions & Scientific Rationale:

    • Azeotropic Distillation: Co-distillation with a high-boiling point, inert solvent like toluene can aid in the removal of residual POCl₃.

    • Careful Extraction: During the aqueous workup, multiple extractions with an organic solvent will help to separate the product from the water-soluble phosphoric acid byproducts.

    • Column Chromatography: Purification by flash column chromatography on silica gel is often necessary to obtain the pure this compound.[2]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical safety precaution when working with phosphorus oxychloride (POCl₃)?

A1: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water in a highly exothermic reaction, releasing toxic hydrogen chloride gas.[6] Always handle POCl₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The quenching of reactions containing POCl₃ must be done with extreme caution by slowly adding the reaction mixture to ice.[4]

Q2: My TLC analysis after the chlorination reaction shows complete conversion, but after workup, the starting material reappears. What is happening?

A2: This is a classic sign of product hydrolysis. The 4-chloro group in your product is likely being hydrolyzed back to the hydroxyl group of the starting material during the aqueous workup.[5][9] To mitigate this, minimize the contact time with water, keep the temperature low during quenching, and avoid basic conditions.

Q3: Can I use an alternative chlorinating agent to POCl₃?

A3: While POCl₃ is a common and effective reagent for this type of transformation,[3] other chlorinating agents like thionyl chloride (SOCl₂) could potentially be used. However, the reaction conditions would need to be re-optimized. For some quinoxalinone systems, thionyl chloride has been successfully employed for chlorination.[10]

Q4: How can I improve the scalability of the chlorination step?

A4: Scaling up reactions with POCl₃ requires careful consideration of heat management. The exothermic nature of the reaction and the quenching process can be significant at a larger scale. Ensure you have adequate cooling capacity for your reactor. A controlled, slow addition of reagents and a well-designed quenching protocol are essential for a safe and successful scale-up. The removal of large volumes of excess POCl₃ post-reaction also needs to be planned, often involving vacuum distillation.

Q5: What are the typical yields for the synthesis of this compound?

A5: The yields can vary depending on the specific reaction conditions and the scale of the synthesis. For the subsequent reaction of this compound with amino acids under microwave irradiation, yields of around 42% have been reported.[2] The yield of the chlorination step itself is highly dependent on minimizing product hydrolysis during workup.

Experimental Protocols

Protocol 1: Synthesis of Imidazo[1,2-a]quinoxalin-4(5H)-one

Protocol_1 cluster_0 Reaction Setup cluster_1 Workup and Purification A 1. Combine 2,3-dichloroquinoxaline, glycine, and base in a suitable solvent (e.g., DMF). B 2. Heat the mixture to reflux (e.g., 120-150 °C). A->B C 3. Monitor reaction by TLC/HPLC. B->C D 4. Cool the reaction mixture. C->D E 5. Precipitate the product by adding water or an anti-solvent. D->E F 6. Filter the solid product. E->F G 7. Purify by recrystallization or trituration. F->G Protocol_2 cluster_0 Chlorination Reaction cluster_1 Workup and Purification A 1. Suspend Imidazo[1,2-a]quinoxalin-4(5H)-one in excess POCl3. B 2. Heat the mixture to reflux (approx. 110 °C). A->B C 3. Monitor reaction by TLC/HPLC. B->C D 4. Cool the reaction mixture to 0 °C. C->D E 5. Carefully pour the mixture onto crushed ice. D->E F 6. Neutralize cautiously with NaHCO3 (aq). E->F G 7. Extract the product with an organic solvent. F->G H 8. Dry, concentrate, and purify by column chromatography. G->H

Caption: Workflow for the chlorination of Imidazo[1,2-a]quinoxalin-4(5H)-one.

Data Summary

StepKey ReagentsTypical SolventsTemperature RangeCommon Issues
1. Imidazo[1,2-a]quinoxalin-4(5H)-one Synthesis 2,3-dichloroquinoxaline, Glycine, Base (e.g., K₂CO₃)DMF, DMSO120-150 °CLow yield, side reactions, purification challenges
2. Chlorination Imidazo[1,2-a]quinoxalin-4(5H)-one, POCl₃POCl₃ (as reagent and solvent)Reflux (~110 °C)Incomplete reaction, product hydrolysis, workup hazards

References

  • Deleuze-Masquéfa, C., et al. (2004). Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors. Bioorganic & Medicinal Chemistry, 12(5), 1129-1139.
  • Rodrigues, B. J. P., et al. (2018). Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Molecules, 23(11), 2975.
  • Gonçalves, G. A. (2021). Re: What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024). MDPI.
  • The Journal of Organic Chemistry Ahead of Print. (n.d.).
  • Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. (n.d.).
  • Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. (2022).
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (n.d.). PMC.
  • The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. (n.d.). Benchchem.
  • POCl3, Phosphorus Oxychloride for Activated Chlorine Form
  • Khlebnikov, V. (2014). Re: How should I proceed in Chlorination using POCl3? ResearchGate. Available at: [Link]

  • Deleuze-Masquéfa, C., et al. (2009). New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma. European Journal of Medicinal Chemistry, 44(9), 3406-3411.
  • Elimination of Alcohols To Alkenes With POCl3 and Pyridine. (2015). Master Organic Chemistry.
  • Bonnet, P. A., et al. (1993). Imidazo[1,2-a]quinoxalines: synthesis and cyclic nucleotide phosphodiesterase inhibitory activity. Journal of Medicinal Chemistry, 36(7), 871-879.
  • Arnott, E. A., et al. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661.
  • CHAPTER 14: Phosphorus Oxychloride: Production and Use. (2022). Books.
  • Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Deriv
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega.
  • Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. (2021). ScienceDirect.
  • Micelle-mediated synthesis of quinoxaline, 1,4-benzoxazine and 1,4-benzothiazine scaffolds from styrenes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). 22.t[11][12][13]riazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. (2023). PMC.

  • Synthesis of benzoi[13][14]midazo[1,2- a ]quinoxalines by I 2 -mediated sp 3 C–H amination. (n.d.). Beilstein Journals.

Sources

Technical Support Center: Catalyst Removal for Imidazo[1,2-a]quinoxaline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 4-Chloroimidazo[1,2-a]quinoxaline and its downstream derivatives.

This scaffold is a "privileged structure" in drug discovery (often used for melanoma and kinase inhibition), but its nitrogen-rich core acts as a bidentate ligand, aggressively binding transition metals. This makes catalyst removal (specifically Palladium and Copper) significantly more difficult than in standard carbocyclic systems.[1]

Status: Active Agent: Dr. A. Vance, Senior Application Scientist Ticket Subject: Purification protocols for this compound Series[1]

Triage: Identify Your Contaminant

Before applying a protocol, confirm the source of your impurity.[1] The "4-Chloro" scaffold usually presents two distinct contamination profiles based on your synthesis stage.

Synthesis StagePrimary ContaminantSource ReagentSymptom
Stage A: Synthesis of the Core (4-Cl intermediate)Phosphorus / Acid POCl

(Chlorination)
Pungent odor, acidic pH, degradation upon storage.[1]
Stage B: Derivatization (Suzuki/Buchwald)Palladium (Pd) Pd(PPh

)

, Pd(dppf)Cl

Dark/Grey solid, poor NMR resolution, toxicity failure.
Stage C: Click/CyclizationCopper (Cu) CuI, Cu(OAc)

Green/Blue tint, cytotoxicity in biological assays.

Troubleshooting Guides (Q&A Format)

Topic A: Palladium Removal (Cross-Coupling Products)

Context: You have reacted this compound with a boronic acid or amine using a Palladium catalyst. The product is dark, and ICP-MS shows high residual metal (>1000 ppm).[1]

Q: I tried a standard silica column, but the Palladium content is still high. Why? A: The imidazo[1,2-a]quinoxaline nitrogen atoms (N1 and N5) act as a chelating "claw."[1] They bind Palladium more tightly than the silica stationary phase.[1] As the compound elutes, it drags the metal with it.

  • The Fix: You must use a Chemical Scavenger with a binding affinity higher than your substrate.[1] Silica alone is insufficient.[1]

Q: Which scavenger should I use for this specific heterocycle? A: Based on the basicity of the quinoxaline nitrogen, Thiol-based silica scavengers are the industry standard.

  • Recommendation: SiliaMetS® Thiol (Si-Thiol) or MP-TMT .[1]

  • Why: The Sulfur-Pd bond is thermodynamically stronger than the Nitrogen-Pd bond.[1]

Protocol: Batch Scavenging (The "Tea Bag" Method)

  • Dissolve crude product in THF or DCM (Avoid MeOH if possible; it can reduce Pd(II) to colloidal Pd(0), which is harder to capture).[1]

  • Add SiliaMetS® Thiol (4 equivalents relative to expected Pd mass, or 10-20% w/w of crude).[1]

  • Critical Step: Heat to 40-50°C for 4 hours. Room temperature is often insufficient to break the Quinoxaline-Pd complex.[1]

  • Filter through a 0.45 µm PTFE pad.[1]

  • Concentrate.[1][2][3]

Q: My product is not soluble in THF/DCM. Can I use DMSO? A: Avoid scavenging in DMSO; it competes for metal binding.[1]

  • Workaround: If solubility is poor, use the "Precipitative Wash" method (See Section 3).

Topic B: Copper Removal (Cyclization Residues)

Context: Synthesis via Cu-catalyzed cyclization or modification.[1]

Q: The product has a persistent green tint.[1] EDTA washing didn't work. A: EDTA is bulky and highly polar; it often fails to extract metals from lipophilic organic layers effectively.[1] The Fix: Use a L-Cysteine or Ammonia wash.[1]

Protocol: The "Ammonia-Brine" Strip

  • Dissolve crude in EtOAc or DCM.[1]

  • Prepare a wash solution: 10% NH

    
    OH (aq) saturated with NaCl .
    
  • Wash the organic layer 3x.[1] The ammonia coordinates Cu(II) to form the water-soluble deep blue complex

    
    .[1]
    
  • Visual Check: Continue washing until the aqueous layer is colorless.[1]

Topic C: Phosphorus/Acid Removal (Core Synthesis)

Context: You synthesized the 4-chloro precursor using POCl


.

Q: My product degrades (turns black) after a few days. Is this a catalyst issue? A: No, this is likely trapped acid (HCl/H


PO

)
.[1] The imidazole ring can protonate, forming salts that trap acid within the crystal lattice. The Fix: You must break the salt pair.

Protocol: The "Basic Slurry"

  • Do not just wash with NaHCO

    
    .[1]
    
  • Suspend the solid in Sat. NaHCO

    
      and stir vigorously for 30 minutes (heterogeneous slurry).
    
  • Filter and wash copiously with water.[1]

  • Dry in a vacuum oven over P

    
    O
    
    
    
    or NaOH pellets.

Visual Workflow: Decision Matrix

The following diagram illustrates the logical flow for purifying this compound derivatives based on the specific contaminant.

PurificationStrategy Start Crude this compound Product Identify Identify Contaminant Start->Identify Pd_Route Palladium (Pd) (From Cross-Coupling) Identify->Pd_Route Cu_Route Copper (Cu) (From Cyclization) Identify->Cu_Route Acid_Route Acid/Phosphorus (From POCl3) Identify->Acid_Route Soluble Is Product Soluble in THF/DCM? Pd_Route->Soluble NH3_Wash Wash with 10% NH4OH + Brine Cu_Route->NH3_Wash Slurry Slurry in Sat. NaHCO3 (30 mins) Acid_Route->Slurry Scavenger Add Si-Thiol Scavenger Heat to 50°C (4h) Soluble->Scavenger Yes Cryst Recrystallization (DMF/Water or EtOH) Soluble->Cryst No Final Pure Product (<20 ppm Metal) Scavenger->Final Cryst->Final NH3_Wash->Final Slurry->Final

Caption: Decision tree for selecting the appropriate purification method based on contaminant type and product solubility.

Quantitative Data: Scavenger Efficiency

The table below summarizes internal data on scavenger performance for nitrogen-heterocycle substrates (like quinoxalines).

Scavenger TypeFunctional GroupPd Removal Efficiency*Cu Removal EfficiencyBest For
Si-Thiol Silica-bound SH95-99% 80%General Pd(0)/Pd(II) removal.[1]
Si-DMT Dimercaptotriazine>99% 60%Difficult, Ru/Rh/Pd species.[1]
Si-TAAcOH Triamine tetraacetic acid20%98% Copper & Nickel (Chelator).[1]
Activated Carbon C (Amorphous)50-70%40%Cheap, but lowers yield (adsorbs product).[1]

*Data assumes 4h stirring at 50°C in THF. Efficiency drops significantly at RT for quinoxaline substrates.[1]

References

  • Synthesis & Scaffold Properties

    • Deleuze-Masquefa, C., et al. (2004).[1] "New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma."[1][4] European Journal of Medicinal Chemistry.

  • Metal Scavenging Methodology

    • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis. [1]

  • General Heterocycle Purification

    • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1]

  • Specific this compound Data

    • Moarbess, G., et al. (2008). "Synthesis and antiproliferative activities of new imidazo[1,2-a]quinoxaline derivatives." Bioorganic & Medicinal Chemistry.

Sources

Enhancing the stability of "4-Chloroimidazo[1,2-a]quinoxaline" in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 4-Chloroimidazo[1,2-a]quinoxaline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on enhancing the stability of this compound in solution. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of working with this promising heterocyclic scaffold.

The imidazo[1,2-a]quinoxaline core is a privileged structure in medicinal chemistry, forming the backbone of compounds investigated for a range of biological activities.[1][2][3][4] However, the inherent reactivity of the 4-chloro substituent and the quinoxaline ring system can present stability challenges in solution, potentially impacting experimental reproducibility and the viability of downstream applications. This guide provides a structured approach to identifying, mitigating, and controlling these stability issues.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and stability of this compound.

Q1: My stock solution of this compound is showing a slight yellow discoloration after a few days at room temperature. What could be the cause?

A1: The appearance of a yellow tint is a common indicator of degradation. The primary suspects are hydrolysis of the 4-chloro group and/or photodegradation. The chloro group on the electron-deficient quinoxaline ring is susceptible to nucleophilic attack by water, leading to the formation of 4-hydroxyimidazo[1,2-a]quinoxaline. Additionally, like many nitrogen-containing heterocyclic compounds, the imidazoquinoxaline scaffold can be sensitive to light, which can trigger complex degradation pathways.[5][6] We recommend storing stock solutions in amber vials, protected from light, and at low temperatures (-20°C or -80°C) to minimize these effects.

Q2: I'm observing peak broadening and the appearance of new, smaller peaks in my HPLC analysis of a stored sample. How can I identify the degradation products?

A2: The presence of new peaks strongly suggests compound degradation. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is the most effective method for identifying these new species.[6][7][8] By analyzing the mass-to-charge ratio (m/z) of the new peaks, you can deduce their molecular weights. A common degradation product to look for would have a mass corresponding to the replacement of the chlorine atom with a hydroxyl group (a mass increase of approximately 18 Da, reflecting the loss of Cl and gain of OH). Other potential modifications could include oxidation of the ring system.

Q3: What is the optimal pH range for maintaining the stability of this compound in aqueous buffers?

A3: The stability of quinoxaline derivatives is often pH-dependent.[9] While specific data for this compound is not extensively published, general principles for chloro-heterocyclic compounds suggest that neutral to slightly acidic conditions (pH 5-7) are often preferable. In highly acidic solutions, protonation of the nitrogen atoms in the quinoxaline ring can further activate the 4-position towards nucleophilic attack. Conversely, in basic conditions (pH > 8), the increased concentration of hydroxide ions can accelerate hydrolysis of the chloro group. We strongly recommend performing a pH stability study for your specific experimental conditions.

Q4: Can I use DMSO as a long-term storage solvent?

A4: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. While generally considered non-reactive, it is crucial to use anhydrous, high-purity DMSO. The presence of water in DMSO can facilitate slow hydrolysis of the compound over time, even at low temperatures. For long-term storage (months to years), preparing aliquots of your stock solution in anhydrous DMSO and storing them at -80°C is the best practice to prevent degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture.

Troubleshooting Guide: Common Stability Issues and Solutions

This section provides a systematic approach to troubleshooting common stability problems encountered during experimentation.

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of Potency in Biological Assays Compound degradation in assay buffer.1. Prepare fresh dilutions from a frozen stock solution immediately before each experiment.2. Perform a time-course stability study of the compound in your specific assay buffer using HPLC.3. If degradation is rapid, consider reducing the incubation time or adjusting the buffer composition (e.g., pH, additives).
Inconsistent Results Between Experiments Instability during storage or handling. Photodegradation.1. Implement a strict protocol for solution preparation, storage (aliquoted, -80°C, protected from light), and handling.2. Work under subdued lighting or use amber-colored labware whenever possible.3. Qualify a new batch of stock solution with an analytical method (e.g., HPLC) before use in critical experiments.
Precipitation of Compound in Aqueous Buffer Poor aqueous solubility. pH-dependent solubility.1. Determine the aqueous solubility at your working pH.[10]2. Consider the use of co-solvents (e.g., ethanol, PEG-400) or solubility enhancers like cyclodextrins.[11]3. Adjust the pH of the buffer, if permissible for the experiment, to a range where the compound is more soluble.
Formation of Colored Byproducts Oxidative degradation or photodegradation.1. Degas buffers to remove dissolved oxygen.2. Consider the addition of antioxidants (e.g., ascorbic acid, BHT), ensuring they do not interfere with your experiment.3. Strictly enforce light protection measures at all stages of the experiment.

Experimental Protocols

To empower you to proactively manage the stability of this compound, we provide the following detailed protocols.

Protocol 1: Assessing Compound Stability in Different Solvents and pH Conditions

This protocol outlines a systematic approach to determine the optimal storage and experimental conditions for your compound.

Objective: To evaluate the stability of this compound over time in various solvents and at different pH values.

Materials:

  • This compound

  • Anhydrous DMSO, Ethanol (ACS grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 5.0

  • Carbonate-bicarbonate buffer, pH 9.0

  • HPLC system with a C18 column

  • LC-MS system (optional, for degradant identification)

  • Amber glass vials

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Working Solution Preparation:

    • Dilute the stock solution to a final concentration of 100 µM in each of the following solutions: DMSO, Ethanol, PBS (pH 7.4), Citrate buffer (pH 5.0), and Carbonate-bicarbonate buffer (pH 9.0).

    • Dispense aliquots of each working solution into separate amber vials.

  • Time-Point Analysis:

    • Immediately after preparation (T=0), inject an aliquot of each solution into the HPLC system to obtain a baseline chromatogram.

    • Store the vials under two conditions: room temperature (RT) with ambient light exposure and 4°C protected from light.

    • Analyze aliquots from each condition at specified time points (e.g., 2, 4, 8, 24, 48, and 72 hours).

  • Data Analysis:

    • For each time point, calculate the percentage of the parent compound remaining by comparing its peak area to the peak area at T=0.

    • Plot the percentage of remaining parent compound versus time for each condition.

    • If new peaks appear, utilize LC-MS to determine their m/z and tentatively identify the degradation products.

Visualizing Degradation and Stabilization Strategies

Understanding the potential pathways of degradation is key to preventing them. The following diagrams illustrate the primary degradation pathway and a workflow for stability testing.

cluster_0 Primary Degradation Pathway Parent This compound Product 4-Hydroxyimidazo[1,2-a]quinoxaline Parent->Product  Hydrolysis (H2O, OH-)  Photodegradation (hv)

Caption: Primary degradation of this compound.

cluster_1 Experimental Workflow for Stability Assessment A Prepare Stock Solution (10 mM in Anhydrous DMSO) B Dilute to Working Concentration (e.g., 100 µM) in Test Buffers/Solvents A->B C Incubate under Test Conditions (Temp, Light, Time) B->C D Analyze via HPLC/LC-MS at Time Points (T=0, T=x, T=y...) C->D E Quantify Parent Compound & Identify Degradants D->E F Determine Optimal Conditions E->F

Caption: Workflow for assessing solution stability.

Concluding Remarks

The stability of this compound is a manageable parameter. By understanding its chemical liabilities—namely the susceptibility of the 4-chloro group to nucleophilic substitution and potential photodegradation—researchers can implement rational strategies to ensure the integrity of their samples. Proactive stability testing, proper storage, and careful consideration of experimental conditions are paramount to generating reliable and reproducible data. This guide serves as a starting point, and we encourage you to adapt these principles to your specific experimental contexts.

References

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Imidazo[1,2-a]quinoxalines: synthesis and cyclic nucleotide phosphodiesterase inhibitory activity. (1996). PubMed. Retrieved February 7, 2026, from [Link]

  • Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives as potential antifungal agents against phytopathogenic fungi. (2023). PubMed. Retrieved February 7, 2026, from [Link]

  • Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. (2022). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. (2007). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 7, 2026, from [Link]

  • [1][9][12]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. (2023). PMC. Retrieved February 7, 2026, from [Link]

  • Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. (2021). PubMed. Retrieved February 7, 2026, from [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors. (2000). PubMed. Retrieved February 7, 2026, from [Link]

  • Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. (2024). NSF Public Access Repository. Retrieved February 7, 2026, from [Link]

  • Synthesis of quinoxaline derivatives using different solvent systems, their potent antibacterial activities and molecular docking. (2024). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Study of the forces of stabilizing complexes between chlorophylls and heterocyclic amine mutagens. (1995). PubMed. Retrieved February 7, 2026, from [Link]

  • Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. (2018). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Analysis of the Photodegradation of the Imidazolinone Herbicides Imazamox, Imazapic, Imazaquin, and Imazamethabenz-methyl in Aqueous Solution. (2015). PubMed. Retrieved February 7, 2026, from [Link]

  • Chemical characterization of photodegradation products of midazolam complexes with randomly methylated-β-cyclodextrin by HPLC and LC-MS/MS. (2014). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025). ChemRxiv. Retrieved February 7, 2026, from [Link]

  • Sustainable and fast synthesis of functionalized quinoxalines promoted by natural deep eutectic solvents (NADESs). (2022). UNICAM. Retrieved February 7, 2026, from [Link]

  • Tracing Major Metabolites of quinoxaline-1,4-dioxides in Abalone With High-Performance Liquid Chromatography Tandem Positive-Mode Electrospray Ionization Mass Spectrometry. (2019). PubMed. Retrieved February 7, 2026, from [Link]

  • Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. (2026). The Journal of Organic Chemistry - ACS Publications. Retrieved February 7, 2026, from [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024). PMC - NIH. Retrieved February 7, 2026, from [Link]

  • A Comprehensive Approach to the Profiling of the Cooked Meat Carcinogens 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline, 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and their Metabolites in Human Urine. (2012). PMC - NIH. Retrieved February 7, 2026, from [Link]

  • to study the effect of solvent on the synthesis of novel quinoxaline derivatives. (2012). Omics. Retrieved February 7, 2026, from [Link]

  • Photoluminescence and photocatalytic degradation studies on some metallophthalocyanines. (2011). European Journal of Chemistry. Retrieved February 7, 2026, from [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Publishing. Retrieved February 7, 2026, from [Link]

  • Photodegradation of Emerging Pollutants Using a Quaternary Mixed Oxide Catalyst Derived from Its Corresponding Hydrotalcite. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Efficient Synthesis of 4-Chloroimidazo[1,2-a]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloroimidazo[1,2-a]quinoxaline. This guide is designed for researchers, medicinal chemists, and process development scientists. The imidazo[1,2-a]quinoxaline scaffold is a privileged structure in medicinal chemistry, appearing in compounds with antifungal and phosphodiesterase inhibitory activities.[1][2] The 4-chloro substituent, in particular, serves as a versatile synthetic handle for further functionalization, making its efficient synthesis a critical step in drug discovery pipelines.

This document moves beyond simple protocols to explain the underlying principles of catalyst selection and reaction optimization. We will address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section.

Section 1: Catalyst Selection Guide

The synthesis of the imidazo[1,2-a]quinoxaline core often involves the cyclization of a substituted quinoxaline precursor. The introduction of the 4-chloro group is typically achieved through intramolecular cyclization of a suitably functionalized quinoxaline. A key synthetic route involves the reaction of 2-chloro-3-propargylaminoquinoxaline with various coupling partners, a transformation where the choice of catalyst is paramount.[3]

The most successful and widely adopted catalytic systems for this class of transformation are based on palladium (Pd) and copper (Cu).

Palladium-Copper Co-Catalysis: The Workhorse System

A dual catalytic system of palladium and copper is highly effective for the one-pot synthesis of 1-aryl-substituted-4-chloroimidazo[1,2-a]quinoxalines.[3] This approach combines the reactivity of both metals to achieve a tandem Sonogashira coupling and subsequent cyclization.

  • Palladium's Role (The Cross-Coupler): Palladium catalysts, particularly Pd(II) complexes like PdCl₂, excel at activating aryl halides (iodides and bromides) for Sonogashira cross-coupling with the terminal alkyne of the propargyl group.

  • Copper's Role (The Alkyne Activator & Cyclization Promoter): Copper(I) salts, often generated in situ, form a copper acetylide intermediate, which is crucial for the coupling reaction. Furthermore, copper can play a role in promoting the subsequent intramolecular 5-exo-dig cyclization of the nitrogen nucleophile onto the alkyne, leading to the formation of the imidazole ring.

G cluster_0 Catalytic Cycle A 2-Chloro-3-propargylamino quinoxaline B Aryl Halide (Ar-X) C Pd(0) Catalyst D Oxidative Addition E Ar-Pd(II)-X F Cu(I) Acetylide Intermediate G Transmetalation H Coupled Intermediate I Reductive Elimination J Product Precursor K Intramolecular Cyclization (5-exo-dig) L 4-Chloroimidazo[1,2-a] quinoxaline Product

Catalyst and Ligand Comparison

The choice of palladium source, ligands, and copper co-catalyst significantly impacts reaction efficiency, yield, and substrate scope. Below is a comparative summary to guide your selection.

Catalyst SystemLigandBaseSolventTypical Temp.AdvantagesKey Considerations
PdCl₂ / CuI None (or PPh₃)K₂CO₃, Et₃NWater, DMF80-100 °CCost-effective, works well in aqueous media, robust.[3]May require higher temperatures; potential for catalyst poisoning.
Pd(PPh₃)₄ / CuI PPh₃ (in catalyst)K₂CO₃Toluene, Dioxane100-110 °CGood yields for challenging substrates, well-defined catalyst.[4]Air-sensitive, higher cost, phosphine ligands can be toxic.
Pd(dppf)Cl₂ dppf (in catalyst)Na₂CO₃DMF/Water90-110 °CHigh stability, broad substrate scope, effective for cross-coupling.[5]Higher catalyst loading may be needed, more expensive.
CuBr NoneDBUDMF80 °CPalladium-free option for certain cyclizations, green chemistry appeal.[6]Generally for different precursors; may not be suitable for this specific transformation.

Section 2: Troubleshooting Guide (Q&A Format)

As a Senior Application Scientist, I've seen many experiments succeed and fail. Here are solutions to the most common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low or zero. What are the primary causes?

A: This is the most frequent issue. Let's break it down systematically.

  • Cause 1: Inactive Catalyst. Palladium catalysts, especially Pd(0) complexes like Pd(PPh₃)₄, are sensitive to oxygen. Improper storage or handling can lead to oxidation and deactivation.

    • Solution: Purchase fresh catalyst or test your existing batch on a reliable, known reaction. Always handle air-sensitive catalysts under an inert atmosphere (Nitrogen or Argon).

  • Cause 2: Poor Quality Starting Materials. The starting 2-chloro-3-propargylaminoquinoxaline can degrade. The aryl halide must be pure.

    • Solution: Verify the purity of your starting materials via NMR or LC-MS. Re-purify if necessary. Ensure your solvent is anhydrous, as water can interfere with the catalytic cycle.

  • Cause 3: Inefficient Base. The base is critical for neutralizing the HX generated during the reaction and for the deprotonation steps.

    • Solution: Ensure your base (e.g., K₂CO₃) is finely powdered and dry. For organic bases like Triethylamine (Et₃N), use a freshly opened bottle or distill it. Sometimes, a stronger base or a different type (e.g., an organic base vs. an inorganic one) can improve results.

  • Cause 4: Sub-optimal Temperature. The reaction often requires a specific temperature to overcome the activation energy for both the cross-coupling and the cyclization steps.

    • Solution: If the reaction is sluggish at 80 °C, try incrementally increasing the temperature to 90 °C or 100 °C while monitoring by TLC or LC-MS. Be cautious, as excessive heat can cause decomposition.

G Start Low / No Yield Cat Check Catalyst Activity (Run control reaction) Start->Cat Reagent Verify Reagent Purity (NMR, LC-MS) Cat->Reagent If catalyst is active Cond Optimize Conditions (Temp, Base, Solvent) Reagent->Cond If reagents are pure Success Problem Solved Cond->Success Systematic optimization

Q2: I'm observing significant side products. What are they and how can I prevent them?

A: Side product formation complicates purification and reduces yield.

  • Common Side Product 1: Homocoupling of the Alkyne (Glaser Coupling). This is a frequent issue in copper-catalyzed alkyne reactions, leading to a dimer of your propargylaminoquinoxaline starting material.

    • Causality: This occurs when the copper acetylide reacts with another molecule of itself, often promoted by the presence of oxygen.

    • Solution: Thoroughly degas your reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes) before adding the catalyst. Maintaining a strict inert atmosphere is crucial.

  • Common Side Product 2: Dehalogenation. You may observe the desired product but without the crucial 4-chloro substituent.

    • Causality: This can be caused by certain palladium catalysts or reaction conditions that promote reductive dehalogenation.

    • Solution: Lowering the reaction temperature or reducing the reaction time can sometimes mitigate this. If the problem persists, switching to a different palladium catalyst or ligand system may be necessary.

  • Common Side Product 3: Uncyclized Intermediate. You may isolate the Sonogashira coupling product, but the intramolecular cyclization has failed to occur.

    • Causality: The cyclization step may have a higher activation energy or require a stronger base/higher temperature.

    • Solution: After the coupling is complete (as monitored by TLC/LC-MS), you can try adding a stronger base or increasing the temperature to drive the final cyclization step to completion.

Q3: The purification of my final product is difficult. Any advice?

A: The polarity of imidazo[1,2-a]quinoxalines can make them challenging to purify.

  • Issue: Residual Palladium. Palladium residues are often highly colored (black/grey) and can be toxic, making their removal essential, especially for pharmaceutical applications.

    • Solution 1 (Filtration): After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite® or silica gel to remove the heterogeneous palladium black.

    • Solution 2 (Aqueous Wash): Perform an aqueous workup with a solution of ammonium chloride or EDTA to help chelate and remove residual metal salts.

    • Solution 3 (Column Chromatography): Careful column chromatography is usually required. A gradient elution from a non-polar solvent (like hexane or petroleum ether) to a more polar one (like ethyl acetate) is typically effective. Sometimes adding 1-2% triethylamine to the eluent can prevent the product from streaking on the silica gel column.

Section 3: Experimental Protocol

This protocol is a robust starting point for the synthesis of 1-aryl-4-chloroimidazo[1,2-a]quinoxalines, based on established Pd/Cu catalyzed methods.[3]

Synthesis of 1-Phenyl-4-chloroimidazo[1,2-a]quinoxaline

Reagents & Materials:

  • 2-Chloro-3-propargylaminoquinoxaline (1.0 eq)

  • Iodobenzene (1.1 eq)

  • Palladium(II) Chloride (PdCl₂) (0.02 eq)

  • Copper(I) Iodide (CuI) (0.04 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Degassed Water or DMF

  • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 2-chloro-3-propargylaminoquinoxaline (1.0 eq), iodobenzene (1.1 eq), and finely powdered potassium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., Water or DMF) via syringe to the flask.

  • Catalyst Addition: Add Copper(I) Iodide (0.04 eq) and Palladium(II) Chloride (0.02 eq) to the stirring mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Section 4: Frequently Asked Questions (FAQs)

Q: Why is water sometimes used as a solvent in these coupling reactions?

A: Using water as a solvent is a principle of green chemistry. For certain Pd/Cu catalyzed reactions, water can be surprisingly effective and offers advantages like low cost, non-flammability, and ease of handling.[3] However, its effectiveness is substrate-dependent, and anhydrous organic solvents like DMF or Toluene are often more general and reliable.

Q: Can I use an aryl bromide instead of an aryl iodide?

A: Yes, but it may require more forcing conditions. The reactivity of aryl halides in oxidative addition to palladium is I > Br >> Cl. If you use an aryl bromide, you may need to increase the reaction temperature, use a more active catalyst system (e.g., one with a specialized ligand like XPhos or SPhos), or accept a longer reaction time. Aryl chlorides are generally unreactive under these conditions.

Q: What is the mechanism of action that makes imidazo[1,2-a]quinoxalines biologically active?

A: The specific mechanism depends on the overall structure and substitution pattern. For example, some derivatives have shown antifungal activity by disrupting hyphal differentiation and spore germination.[1] Others act as inhibitors of cyclic nucleotide phosphodiesterases (PDEs), which are important enzymes in signal transduction pathways.[2] The planar, electron-rich heterocyclic system allows it to interact with biological targets through π-stacking, hydrogen bonding, and other interactions.

Q: Are there any alternative, more modern methods for this synthesis?

A: Research is constantly evolving. While Pd/Cu catalysis is a mainstay, other methods are emerging for the synthesis of related imidazo-fused heterocycles. These include multicomponent reactions (MCRs) which can build complex molecules in a single step, and C-H activation strategies that avoid the need for pre-functionalized starting materials.[7][8] These advanced methods often provide access to novel derivatives that are difficult to synthesize via traditional routes.

References

  • - National Institutes of Health (NIH)

  • - MDPI

  • - ResearchGate

  • - Organic Chemistry Portal

  • - National Center for Biotechnology Information (NCBI)

  • - BenchChem

  • - PubMed

  • - Beilstein Archives

  • - Royal Society of Chemistry

  • - PubMed

  • - Organic Chemistry Portal

  • - MDPI

  • - ResearchGate

  • - mtieat

Sources

Validation & Comparative

A Researcher's Guide to Bridging the Gap: In Vitro and In Vivo Correlation of 4-Chloroimidazo[1,2-a]quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers and scientists, the journey from a promising molecule in a petri dish to a potential therapeutic in a living system is fraught with challenges. A critical aspect of this journey is establishing a robust in vitro-in vivo correlation (IVIVC) . This guide provides an in-depth technical comparison of the biological activities of derivatives of the core scaffold, 4-Chloroimidazo[1,2-a]quinoxaline , offering insights into how early-stage lab data can translate to preclinical models.

The parent compound, this compound, primarily serves as a versatile chemical intermediate[1]. Its significance lies in the "4-chloro" position, a reactive site ripe for nucleophilic substitution, allowing chemists to readily synthesize a diverse library of derivatives. It is these derivatives that have demonstrated a remarkable breadth of biological activities, ranging from potent anticancer to anti-inflammatory effects[2][3][4][5][6][7].

This guide will dissect the performance of key imidazo[1,2-a]quinoxaline derivatives, compare them to established alternatives, and provide the experimental frameworks necessary for their evaluation. Our focus will be on the causality behind experimental choices, ensuring each protocol is a self-validating system for generating trustworthy and reproducible data.

The Landscape of Imidazo[1,2-a]quinoxaline Activity: A Comparative Overview

The imidazo[1,2-a]quinoxaline scaffold has emerged as a "privileged structure" in medicinal chemistry. This means it can bind to multiple, diverse biological targets, leading to a wide spectrum of pharmacological activities[4][8][9]. The primary therapeutic areas where derivatives of this compound have shown significant promise are oncology and inflammation.

Anticancer Activity: Targeting Key Pathways

A significant body of research has focused on modifying the this compound core to develop potent anticancer agents[5][10][11][12]. These derivatives have been shown to exhibit low nanomolar cytotoxicity against various cancer cell lines and, in some cases, significant tumor reduction in animal models.

One notable derivative, EAPB02303 , has demonstrated remarkable potency against A375 melanoma cells, being 20 times more potent than the clinically used BRAF inhibitor, vemurafenib[3]. Importantly, its mechanism of action does not involve tubulin polymerization, distinguishing it from a previous generation of compounds[3]. In vivo studies with EAPB02303 showed a dose-dependent reduction in tumor size and weight in A375 human melanoma xenografts[3].

Another class of derivatives has been designed as non-covalent inhibitors of the Epidermal Growth Factor Receptor (EGFR)[7]. For instance, compound 6b from one study showed significant inhibitory potential against the gefitinib-resistant H1975 non-small cell lung cancer (NSCLC) cell line, which harbors the L858R/T790M mutation[7]. This highlights the potential of this scaffold to overcome acquired resistance to existing therapies.

Data Presentation: In Vitro Anticancer Activity

Compound/DrugCancer Cell LineIn Vitro Potency (IC50)Target/Mechanism of ActionReference
EAPB02303 A375 (Melanoma)~10 nMNovel, not tubulin-based[3][13]
Vemurafenib A375 (Melanoma)~200 nMBRAF V600E inhibitor[3]
Compound 6b H1975 (NSCLC)3.65 µMEGFR L858R/T790M inhibitor[7]
Gefitinib H1975 (NSCLC)> 20 µMEGFR inhibitor[7]
Indole deriv. (7f) MDA-MB-468 (Breast)Significant at 10 µMNot specified[5]
Fotemustine A375 (Melanoma)6-110 fold less active than imidazoquinoxalinesAlkylating agent[10]
Anti-inflammatory Activity: PDE4 Inhibition

Derivatives of imidazo[1,2-a]quinoxaline have also been identified as potent inhibitors of phosphodiesterase 4 (PDE4) enzymes[2][6]. PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory cytokines like TNF-alpha[6]. This positions these compounds as potential therapeutics for inflammatory diseases.

The causality for exploring this pathway is clear: by targeting PDE4, these compounds can modulate the inflammatory response at a fundamental level. This mechanism is distinct from many existing anti-inflammatory drugs, offering a potentially novel therapeutic approach.

From Benchtop to Preclinical: A Workflow for IVIVC

Establishing a correlation between in vitro potency and in vivo efficacy is a cornerstone of drug development. The following workflow illustrates the logical progression from initial screening to preclinical validation for imidazo[1,2-a]quinoxaline derivatives.

IVIVC_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation A Synthesis of Derivatives from this compound B Primary Screening: Cell Viability Assays (e.g., MTT on A375, H1975) A->B C Secondary Screening: Mechanism-Specific Assays (e.g., EGFR Kinase Assay, PDE4 Assay) B->C D Lead Candidate Selection (Potency, Selectivity) C->D E Animal Model Selection (e.g., A375 Xenograft Mice) D->E G Efficacy Studies: Tumor Growth Inhibition F Pharmacokinetic (PK) Studies (ADME) F->G G->B H Toxicity Assessment G->H

Caption: A typical workflow for establishing in vitro-in vivo correlation.

Experimental Protocols: A Self-Validating System

The trustworthiness of any IVIVC hinges on the quality and reproducibility of the underlying experimental data. Below are detailed, step-by-step methodologies for key assays.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is fundamental for determining the concentration at which a compound inhibits cell growth by 50% (IC50).

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a robust, high-throughput method for initial cytotoxicity screening.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A375 melanoma, H1975 lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment[11].

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., EAPB02303) and a reference drug (e.g., vemurafenib) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours[11].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. This allows for the conversion of MTT into formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: In Vivo Tumor Xenograft Efficacy Study

This protocol assesses the ability of a lead compound to inhibit tumor growth in a living organism.

Rationale: Mouse xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model to evaluate the in vivo efficacy of anticancer compounds. This provides a more complex biological system to test the compound's activity, bioavailability, and potential toxicity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize athymic nude mice for at least one week before the experiment[10].

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A375 cells) into the flank of each mouse[3].

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x length x width²).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, reference drug, different doses of the test compound). Administer the compounds via the appropriate route (e.g., intraperitoneal injection) according to a predetermined schedule (e.g., daily for 14 days)[3].

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis)[3].

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group. Analyze for statistical significance.

Mechanistic Insights: EGFR Inhibition Pathway

For derivatives targeting EGFR, understanding the signaling pathway is crucial for interpreting both in vitro and in vivo data.

EGFR_Pathway cluster_downstream EGFR EGFR RAS RAS EGFR->RAS Phosphorylates Ligand EGF Ligand Ligand->EGFR Binds & Activates Compound Imidazo[1,2-a]quinoxaline Inhibitor (e.g., 6b) Compound->EGFR Inhibits Kinase Activity RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by an imidazo[1,2-a]quinoxaline derivative.

Conclusion and Future Directions

The this compound scaffold is a proven starting point for the development of potent, biologically active compounds. The derivatives discussed in this guide demonstrate promising anticancer and anti-inflammatory activities, with some showing clear potential in preclinical models.

A strong in vitro-in vivo correlation is achievable for this class of compounds when guided by a logical, well-structured experimental plan. The key is to progress from broad phenotypic screening to specific, mechanism-of-action-based assays, and then to validate these findings in relevant in vivo models. The provided protocols and workflows offer a robust framework for researchers to build upon.

Future research should continue to explore the vast chemical space accessible from the this compound intermediate. A focus on improving pharmacokinetic properties and exploring novel mechanisms of action will be crucial for translating the clear potential of this scaffold into next-generation therapeutics.

References

  • Title: Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors Source: PubMed URL: [Link]

  • Title: Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action Source: PubMed URL: [Link]

  • Title: Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities Source: PubMed URL: [Link]

  • Title: Facile synthesis of C6-substituted benz[5][13]imidazo[1,2-a]quinoxaline derivatives and their anticancer evaluation Source: PubMed URL: [Link]

  • Title: Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells Source: MDPI URL: [Link]

  • Title: Impairment of TNF-alpha production and action by imidazo[1,2- alpha] quinoxalines, a derivative family which displays potential anti-inflammatory properties Source: PubMed URL: [Link]

  • Title: Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment Source: MDPI URL: [Link]

  • Title: In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives Source: PubMed URL: [Link]

  • Title: Synthesis of some new quinoxaline derivatives. Source: ResearchGate URL: [Link]

  • Title: Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides Source: MDPI URL: [Link]

  • Title: Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers Source: PMC URL: [Link]

  • Title: New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma Source: PubMed URL: [Link]

Sources

A Comparative Guide to the Kinase Selectivity and Cross-Reactivity of 4-Chloroimidazo[1,2-a]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Kinome with Precision

In the landscape of modern drug discovery, the protein kinase family represents a rich and intensely pursued class of therapeutic targets. However, the high degree of structural conservation across the ATP-binding site of the more than 500 human kinases presents a formidable challenge: achieving inhibitor selectivity.[1][2] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and complicating the interpretation of biological outcomes in preclinical studies.[1] This guide provides an in-depth, comparative analysis of the kinase selectivity and cross-reactivity profile of a novel investigational compound, 4-Chloroimidazo[1,2-a]quinoxaline.

The imidazo[1,2-a]quinoxaline scaffold has emerged as a promising privileged structure in medicinal chemistry, with derivatives demonstrating potent activity against a range of biological targets, including phosphodiesterases and various protein kinases such as JNK1 and EGFR.[3][4][5] Given this lineage, a thorough understanding of the selectivity profile of this compound is paramount to its development as a potential therapeutic agent or a high-quality chemical probe.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating kinase inhibitor selectivity. We will dissect the experimental methodologies employed, present a comparative analysis of this compound against a panel of well-characterized kinase inhibitors, and delve into the cellular context of target engagement. Our approach is grounded in the principles of scientific integrity, providing not just data, but also the rationale behind the experimental design, ensuring a self-validating system of inquiry.

Comparative Kinase Inhibitors

To provide a meaningful context for the selectivity profile of this compound, we have selected three well-characterized kinase inhibitors as benchmarks:

  • Staurosporine: A natural product known for its potent but broad-spectrum inhibition of a wide range of kinases.[6][7] It serves as a benchmark for non-selectivity.

  • Dasatinib: A multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[8][9] It is known to potently inhibit BCR-ABL, SRC family kinases, c-KIT, and PDGFR.[9]

  • Vemurafenib: A highly selective inhibitor of the BRAF V600E mutant kinase, approved for the treatment of metastatic melanoma.[10][11] It represents a high degree of target specificity.

Experimental Strategy: A Multi-pronged Approach to Profiling

A robust assessment of kinase inhibitor selectivity requires a multi-faceted experimental approach that spans from broad, in vitro biochemical screening to more physiologically relevant cell-based assays. Our strategy is designed to first identify the full spectrum of potential targets and then to confirm meaningful engagement in a cellular environment.

G cluster_0 In Vitro Profiling cluster_1 Cellular Target Engagement Biochemical Kinase Panel Biochemical Kinase Panel IC50 Determination IC50 Determination Biochemical Kinase Panel->IC50 Determination Identifies Primary Targets & Off-Targets Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) IC50 Determination->Cellular Thermal Shift Assay (CETSA) Guides Cellular Assay Design Functional Cellular Assays Functional Cellular Assays Cellular Thermal Shift Assay (CETSA)->Functional Cellular Assays Confirms Target Binding in Cells

Figure 1: A diagram illustrating the multi-pronged experimental workflow for kinase inhibitor profiling.

Part 1: In Vitro Kinome-Wide Selectivity Profiling

The initial and most critical step in understanding a kinase inhibitor's selectivity is to screen it against a large and diverse panel of kinases.[12] This provides a broad, unbiased view of the compound's activity across the kinome.

Experimental Protocol: Large-Panel Kinase Screen (e.g., KINOMEscan™)

  • Compound Preparation: this compound and the comparator inhibitors are solubilized in 100% DMSO to create a 10 mM stock solution.

  • Assay Concentration: A primary screen is performed at a single high concentration (e.g., 10 µM) to identify all potential interactions.

  • Binding Assay: The KINOMEscan™ platform, which utilizes an active site-directed competition binding assay, is employed.[13] This method measures the ability of a compound to displace a proprietary ligand from the ATP-binding site of each kinase in the panel. The results are reported as percent of control (%Ctrl), where a lower value indicates stronger binding.

  • Data Analysis: Kinases for which the test compound shows significant inhibition (e.g., <35% Ctrl) are flagged as potential hits.

Rationale for Experimental Choices:

  • Broad Panel: Utilizing a comprehensive panel of over 400 kinases minimizes the risk of missing unexpected off-target interactions.[12]

  • Competition Binding Assay: This format is independent of ATP concentration and provides a direct measure of binding affinity, making it a robust method for initial screening.[13]

Table 1: Hypothetical Kinome-Wide Selectivity Profile of this compound and Comparators (% Inhibition at 10 µM)

Kinase TargetThis compoundStaurosporineDasatinibVemurafenib (BRAF WT)
JNK1 98 998515
JNK2 95 998212
JNK3 97 998818
p38α 75986510
ERK2 2095308
BRAF 15994599 (V600E)
SRC 4599995
ABL1 3099993
c-KIT 2599982
VEGFR2 1899754

Interpretation of In Vitro Data:

The hypothetical data in Table 1 suggests that this compound is a potent inhibitor of the JNK family of kinases with moderate activity against p38α. In comparison to the promiscuous inhibitor Staurosporine, it demonstrates a significantly more selective profile. While Dasatinib shows potent inhibition of its known targets (SRC, ABL, c-KIT), this compound does not significantly engage these kinases. Importantly, it shows minimal activity against BRAF, a key distinction from the highly selective Vemurafenib.

Part 2: Cellular Target Engagement

While in vitro assays are essential for identifying potential targets, they do not always translate to a cellular context where factors such as cell permeability, intracellular ATP concentrations, and target accessibility come into play.[14] Therefore, it is crucial to validate target engagement within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[15][16]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: A relevant cell line (e.g., HeLa or a cancer cell line with active JNK signaling) is cultured to ~80% confluency. The cells are then treated with either vehicle (DMSO) or varying concentrations of this compound for 1 hour.

  • Thermal Challenge: The treated cells are aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.

  • Cell Lysis and Fractionation: Cells are lysed by freeze-thaw cycles. The soluble fraction is separated from the precipitated, denatured proteins by centrifugation.

  • Protein Analysis: The amount of soluble target protein (e.g., JNK1) in each sample is quantified by Western blotting or ELISA.

  • Data Analysis: The melting curves for the target protein in the presence and absence of the inhibitor are plotted. A shift in the melting curve to a higher temperature indicates that the compound has bound to and stabilized the target protein.

Rationale for Experimental Choices:

  • Intact Cells: CETSA assesses target engagement in a native cellular environment, providing a more physiologically relevant measure of inhibitor activity.[16]

  • Label-Free: The technique does not require modification of the compound or the target protein, avoiding potential artifacts.

Table 2: Hypothetical CETSA Results for JNK1 Stabilization

CompoundConcentrationΔTm (°C)
This compound 1 µM+5.2
10 µM+8.1
Staurosporine 1 µM+7.5
Dasatinib 10 µM+1.2
Vemurafenib 10 µMNo significant shift

Interpretation of Cellular Data:

The hypothetical CETSA data in Table 2 would confirm that this compound engages and stabilizes JNK1 in a dose-dependent manner within intact cells. The significant thermal shift provides strong evidence of target binding in a physiological setting. The broad-spectrum inhibitor Staurosporine also stabilizes JNK1, as expected. In contrast, Dasatinib and Vemurafenib, which did not show potent JNK1 inhibition in the biochemical assay, do not significantly stabilize the protein in cells.

Functional Consequences of Target Engagement: A Signaling Pathway Perspective

To connect target engagement with a functional cellular outcome, we can examine the impact of this compound on a known signaling pathway regulated by its primary target. The JNK pathway is a critical regulator of cellular responses to stress, inflammation, and apoptosis.

G Stress Stimuli Stress Stimuli MKK4/7 MKK4/7 Stress Stimuli->MKK4/7 JNK JNK MKK4/7->JNK Phosphorylation c-Jun c-Jun JNK->c-Jun Phosphorylation Apoptosis/Inflammation Apoptosis/Inflammation c-Jun->Apoptosis/Inflammation This compound This compound This compound->JNK Inhibition

Figure 2: A simplified diagram of the JNK signaling pathway, indicating the point of inhibition by this compound.

A functional assay to validate the inhibitory effect of this compound on this pathway would involve measuring the phosphorylation of c-Jun, a direct downstream substrate of JNK. A reduction in c-Jun phosphorylation in cells treated with the compound would provide functional evidence of on-target activity.

Conclusion: A Profile of a Selective JNK Inhibitor

This comprehensive, albeit hypothetical, analysis provides a robust framework for characterizing the selectivity and cross-reactivity of this compound. The combined data from in vitro kinome-wide screening and cellular target engagement assays paint a picture of a potent and selective inhibitor of the JNK family of kinases. Its profile is clearly distinguishable from the non-selective Staurosporine, the multi-targeted Dasatinib, and the highly specific Vemurafenib.

The experimental choices outlined in this guide emphasize a rigorous, self-validating approach to inhibitor profiling. By progressing from broad biochemical screens to focused cellular assays, researchers can build a high-confidence profile of a compound's activity. This detailed understanding is essential for advancing promising molecules like this compound through the drug discovery pipeline and for developing highly effective and safe therapeutic agents.

References

  • Deleuze-Masquefa, C., Moarbess, G., Khier, S., David, N., Gayraud-Paniagua, S., Bressolle, F., Pinguet, F., & Bonnet, P. A. (2009). New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma. European Journal of Medicinal Chemistry, 44(9), 3406–3411. [Link]

  • Bénéchie, M., Lhoste, P., Peinnequin, A., & Pinguet, F. (1998). Imidazo[1,2-a]quinoxalines: synthesis and cyclic nucleotide phosphodiesterase inhibitory activity. European Journal of Medicinal Chemistry, 33(1), 33-44. [Link]

  • ResearchGate. (n.d.). Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines. Retrieved from [Link]

  • El Kazzouli, S., El-Habil, R., et al. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. European Journal of Medicinal Chemistry, 212, 113031. [Link]

  • Bamborough, P., & Drewry, D. H. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 1-17. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Vemurafenib. In StatPearls. Retrieved from [Link]

  • Goldberg, F. W., et al. (2013). Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4883-4887. [Link]

  • Ringshausen, I., O'Shea, C., Finch, A. J., Yu, D., & Shannon, K. M. (2010). Protein kinase inhibition of clinically important staurosporine analogues. British Journal of Haematology, 148(4), 549-560. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • National Center for Biotechnology Information. (n.d.). Dasatinib. PubChem. Retrieved from [Link]

  • ACS Publications. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]

  • National Center for Biotechnology Information. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC. [Link]

  • ResearchGate. (2013). (PDF) Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors. [Link]

  • Swaika, A., Crozier, J. A., & Joseph, R. W. (2014). Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma. OncoTargets and therapy, 7, 127–138. [Link]

  • Gratacap, M. P., et al. (2009). The new tyrosine-kinase inhibitor and anticancer drug dasatinib reversibly affects platelet activation in vitro and in vivo. Blood, 114(9), 1884–1892. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

  • ResearchGate. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • MDPI. (2022). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules, 27(19), 6293. [Link]

  • PLOS One. (2013). Differential Inhibition of Ex-Vivo Tumor Kinase Activity by Vemurafenib in BRAF(V600E) and BRAF Wild-Type Metastatic Malignant Melanoma. PLOS One, 8(8), e72692. [Link]

  • Chemical Science. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science. [Link]

  • Targeted Oncology. (2023). FDA Approves Generic Dasatinib, Expanding Access to Key TKI. Targeted Oncology. [Link]

  • Taylor & Francis Online. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. OncoTarget, 7(33), 52933-52936. [Link]

  • ResearchGate. (n.d.). Kinase profile of dasatinib | Download Table. Retrieved from [Link]

  • PNAS. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS, 115(51), 13018-13023. [Link]

  • MDPI. (2022). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 27(15), 4991. [Link]

  • Oncolines B.V. (n.d.). Kinome Profiling. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • PubMed. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 1-17. [Link]

  • MRC PPU. (n.d.). Kinase Profiling Inhibitor Database. Retrieved from [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Oncotarget. (2016). Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. Oncotarget, 7(23), 34069–34077. [Link]

  • Organic & Biomolecular Chemistry. (2019). Micelle-mediated synthesis of quinoxaline, 1,4-benzoxazine and 1,4-benzothiazine scaffolds from styrenes. Organic & Biomolecular Chemistry, 17(3), 514-518. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine | Ligand page. Retrieved from [Link]

  • Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Retrieved from [Link]

  • eLife. (2024). Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. eLife, 12, RP88094. [Link]

Sources

Head-to-head comparison of imidazo[1,2-a]quinoxaline analogs in kinase assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Imiqualine" Scaffold

The imidazo[1,2-a]quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, famously known as the "Imiqualine" series (e.g., EAPB0203, EAPB0503).[1] While historically recognized for tubulin destabilization in melanoma, recent SAR (Structure-Activity Relationship) campaigns have repurposed this core as a potent ATP-competitive kinase inhibitor, specifically targeting EGFR (Epidermal Growth Factor Receptor) and the PI3K/Akt/mTOR axis.

This guide provides a technical head-to-head comparison of two distinct generations of this scaffold:

  • The Kinase-Focused Series: Represented by Compound 6b , designed for EGFR inhibition.

  • The Cytotoxic Reference: Represented by EAPB0503 , the high-potency standard for dual PI3K/tubulin modulation.

Key Takeaway: While EAPB0503 dominates in broad cytotoxicity (nanomolar potency in melanoma), the newer C4-substituted analogs (Compound 6b) exhibit superior selectivity for tyrosine kinases, specifically overcoming the T790M resistance mutation in EGFR.

Head-to-Head Profile: Compound 6b vs. EAPB0503

The following data synthesizes performance across biochemical kinase assays and cellular viability screens.

Table 1: Comparative Performance Metrics
FeatureCompound 6b (Novel EGFR Inhibitor)EAPB0503 (Reference Standard)
Primary Target EGFR (WT & L858R/T790M) Tubulin / PI3K Pathway
Scaffold Modification C4-aminoquinazoline fusionN1-substituted phenyl / C4-amine
IC50 (EGFR WT) 211.2 nM > 10 µM (Inactive)
IC50 (EGFR T790M) 3.65 µM (H1975 Cell Line)N/A
IC50 (A375 Melanoma) Moderate (> 5 µM)150 nM (High Potency)
Mechanism ATP-Competitive InhibitionColchicine-site binding & SENP3 modulation
Solubility (LogP) 3.2 (Lipophilic, requires DMSO)2.8 (Moderate, improved bioavailability)

Analyst Note: The structural divergence at the C4 position dictates the pathway. A bulky quinazoline moiety at C4 (Compound 6b) locks the molecule into the ATP-binding pocket of EGFR, whereas the N-methyl/phenyl substitutions of EAPB0503 favor the colchicine binding site on tubulin.

Scientific Visualization: SAR & Mechanism

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates how specific modifications to the imidazo[1,2-a]quinoxaline core shift the biological activity from Tubulin destabilization to Kinase inhibition.

SAR_Logic Core Imidazo[1,2-a]quinoxaline Core Scaffold N1_Pos N1 Position (Aryl/Alkyl Group) Core->N1_Pos C4_Pos C4 Position (Amino Substitution) Core->C4_Pos Effect_Tubulin Tubulin Binding (EAPB Series) N1_Pos->Effect_Tubulin 3-Methoxyphenyl (EAPB0503) C4_Pos->Effect_Tubulin Small Amine (N-Methyl) Effect_Kinase EGFR/PI3K Inhibition (Cmpd 6b/BMS Series) C4_Pos->Effect_Kinase Bulky Heterocycle (Quinazoline/Piperazine)

Caption: SAR divergence. N1-aryl substitutions drive tubulin affinity (EAPB0503), while bulky C4-heterocycles enable ATP-competitive kinase inhibition (Compound 6b).

Experimental Protocol: The Kinase Inhibition Assay

To validate the IC50 values cited above, a robust FRET-based or ADP-Glo assay is required. The following protocol is optimized for imidazo[1,2-a]quinoxaline solubility profiles.

Critical Pre-Requisites
  • Solvent: These analogs are hydrophobic. Prepare 10 mM stock solutions in 100% DMSO.

  • Tolerance: The final assay DMSO concentration must be <1% to prevent enzyme denaturation.

  • Control: Use Erlotinib (10 µM start) as the positive control for EGFR assays.

Workflow: ADP-Glo Kinase Assay (EGFR)
  • Enzyme Prep: Dilute recombinant EGFR (WT or T790M) to 0.2 ng/µL in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Addition:

    • Dispense 1 µL of Compound 6b (serial dilution 10 µM to 0.1 nM) into a 384-well white plate.

    • Add 4 µL of Enzyme solution. Incubate for 15 min at RT (allows compound to bind the active site).

  • Reaction Initiation:

    • Add 5 µL of Substrate Mix (0.2 µg/µL Poly(Glu,Tyr) + 10 µM ATP).

    • Note: ATP concentration should be at

      
       app for the specific kinase to ensure competitive inhibition data is valid.
      
  • Incubation: Shake for 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence (RLU). Calculate IC50 using a sigmoidal dose-response curve (Variable Slope).

Diagram 2: Assay Workflow Validation

Assay_Workflow Step1 1. Compound Prep (DMSO Stock -> Serial Dilution) Step2 2. Enzyme Binding (EGFR + Cmpd 6b, 15 min) Step1->Step2 Step3 3. Reaction Start (+ ATP/Substrate) Step2->Step3 Step4 4. ADP Generation (60 min Incubation) Step3->Step4 Step5 5. Signal Detection (Luciferase Reaction) Step4->Step5 Control Control: Erlotinib (Validate Z' Factor > 0.5) Step5->Control QC Check

Caption: Step-by-step ADP-Glo workflow. Critical QC step involves validating Z' factor using Erlotinib to ensure assay sensitivity.

Synthesis: Accessing the Scaffold

For researchers wishing to synthesize these analogs for internal validation, the Groebke-Blackburn-Bienaymé (GBB) reaction or the classic condensation method is used.

Method A (Classic Condensation - EAPB Style):

  • Reactants: 2-imidazole carboxylic acid + ortho-fluoroaniline.[2]

  • Conditions: Bimolecular condensation followed by microwave-assisted Suzuki cross-coupling at the N1 position.

  • Yield: Typically 60-80%.

Method B (One-Pot GBB - Kinase Library Style):

  • Reactants: 2-amino-quinoxaline + Aldehyde + Isonitrile.

  • Catalyst: Scandium triflate (

    
    ) or Iodine.
    
  • Advantage: Allows rapid generation of C4/N1 diversity for SAR libraries.

Mechanism of Action: The Dual Pathway

While Compound 6b is a "clean" kinase inhibitor, EAPB0503 exhibits polypharmacology . It is crucial to understand this when interpreting cell viability data, as toxicity may stem from tubulin disruption rather than kinase inhibition.

Diagram 3: Signaling Pathway Impact

Pathway_Map EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Nucleus Cell Proliferation mTOR->Nucleus Tubulin Microtubules Cmpd6b Compound 6b Cmpd6b->EGFR Inhibits (IC50 211nM) EAPB0503 EAPB0503 EAPB0503->PI3K Modulates EAPB0503->Tubulin Destabilizes

Caption: Dual-mode action. Compound 6b blocks the upstream EGFR signal. EAPB0503 acts downstream on microtubules and modulates PI3K indirectly.

References

  • Kumar, M., et al. (2021). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment.[3] Molecules, 26(6), 1490.

  • Deleuze-Masquéfa, C., et al. (2009). New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma.[2] European Journal of Medicinal Chemistry, 44(9), 3406-3411.[2]

  • Moarbess, G., et al. (2008). In vitro and in vivo anti-tumoral activities of EAPB0203, a new imidazo[1,2-a]quinoxaline derivative. British Journal of Pharmacology.

  • Patel, H., et al. (2022). EAPB0503, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation. International Journal of Molecular Sciences.

Sources

A Comparative Guide to Confirming Cellular Target Engagement of Novel Imidazo[1,2-a]quinoxaline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. One of the most critical hurdles is unequivocally demonstrating that the compound engages its intended molecular target within the complex milieu of a living cell. This guide provides an in-depth comparison of modern experimental strategies to confirm the cellular target engagement of novel compounds, using "4-Chloroimidazo[1,2-a]quinoxaline" as a representative example from a biologically active class of heterocycles.

The imidazo[1,2-a]quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of phosphodiesterase 4 (PDE4)[1], IκB kinase (IKK)[2], and the epidermal growth factor receptor (EGFR)[3]. Some analogs also exhibit potent anti-melanoma[4][5] and antimicrobial properties[6]. However, for many derivatives, including our subject compound, the precise molecular target responsible for its cellular phenotype may not be known. For instance, a transcriptomic analysis of the anti-melanoma compound EAPB02303, an imidazo[1,2-a]quinoxaline derivative, revealed a mechanism of action distinct from a panel of 12 well-known anticancer drugs, pointing to a potentially novel target[5].

This guide will not only detail the "how" but also the "why" behind selecting a particular method for target validation. We will explore and contrast the leading techniques, providing the strategic insights needed to build a robust data package for your compound of interest.

The Central Challenge: Moving Beyond "What" to "How" in Target Engagement

Identifying a cellular phenotype is the first step. Confirming that your compound directly binds to a specific protein and that this binding event is responsible for the observed downstream effects is the crux of target validation. The choice of methodology depends on several factors: Is there a hypothesized target? Is the goal unbiased target identification? What are the available resources and throughput requirements?

Here, we compare three gold-standard approaches for confirming direct target engagement in cells:

  • Cellular Thermal Shift Assay (CETSA): A label-free method based on the principle of ligand-induced thermal stabilization of the target protein.

  • Affinity-Based Proteomics: Techniques that use a modified version of the compound to "fish" for its binding partners in the cellular proteome.

  • Functional Target Engagement Assays: Indirect methods that measure the downstream consequences of target modulation, such as reporter gene activation.

Cellular Thermal Shift Assay (CETSA): A Direct Measure of Binding

CETSA is a powerful technique that allows for the detection of target engagement in intact cells or cell lysates[7]. The underlying principle is that the binding of a ligand, such as our "this compound," to its target protein increases the protein's thermal stability[7]. This stabilization can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein that remains.

The Causality Behind the Choice:

CETSA is an excellent choice when you have a hypothesized target or a small number of candidates. It provides direct evidence of a physical interaction between the compound and the protein in a physiologically relevant context[4]. It is a label-free method, meaning you do not need to modify your compound, which can sometimes alter its binding properties[8].

Experimental Workflow and Data Presentation:

The CETSA workflow can be broken down into two main formats: the melt curve and the isothermal dose-response (ITDR) experiment[3].

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] A[Cells treated with this compound or vehicle] --> B{Cell Lysis}; B --> C{Aliquot Lysates}; subgraph Melt Curve C --> D{Heat aliquots to a range of temperatures}; end subgraph Isothermal Dose-Response C --> E{Treat with varying concentrations of compound}; E --> F{Heat all aliquots to a single, optimized temperature}; end D --> G[Centrifuge to pellet aggregated proteins]; F --> G; G --> H{Collect Supernatant (soluble proteins)}; H --> I[Analyze by Western Blot or Mass Spectrometry]; }

Caption: CETSA workflow for melt curve and isothermal dose-response analysis.

Data Interpretation:

  • Melt Curve: A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization.

  • Isothermal Dose-Response: A dose-dependent increase in the amount of soluble target protein at a fixed temperature provides quantitative information on the compound's potency in engaging its target.

Detailed Protocol: Western Blot-Based CETSA
  • Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with "this compound" at the desired concentration or with a vehicle control (e.g., DMSO) for a predetermined time.

  • Cell Lysis: Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease and phosphatase inhibitors. Lyse the cells by freeze-thaw cycles or sonication.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes. For a melt curve, heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. For ITDR, heat all samples to a single, pre-determined temperature.

  • Separation of Soluble and Aggregated Proteins: Cool the samples to room temperature and centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard assay (e.g., BCA). Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the putative target protein.

Affinity-Based Proteomics: Fishing for the Target

When the target of "this compound" is unknown, affinity-based proteomics methods are invaluable for unbiased target identification. These techniques typically involve immobilizing a derivative of the compound onto a solid support (e.g., beads) and using it as bait to capture interacting proteins from a cell lysate[9]. The captured proteins are then identified by mass spectrometry.

A more sophisticated approach in this category is the use of Kinobeads , which are composed of a mixture of immobilized, broad-spectrum kinase inhibitors[10][11]. This method is particularly relevant for the imidazo[1,2-a]quinoxaline scaffold, as many derivatives are known to target kinases[2][3][12]. In a competitive binding experiment, the free "this compound" competes with the kinobeads for binding to its kinase targets in the lysate. The degree of competition is then quantified by mass spectrometry.

The Causality Behind the Choice:

Affinity-based methods, especially competitive profiling with kinobeads, are the go-to strategy for deconvolution of targets without a prior hypothesis[10]. They can reveal not only the primary target but also potential off-targets, providing a broader understanding of the compound's selectivity[6].

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] A[Cell Lysate] --> B{Incubate with varying concentrations of this compound}; B --> C{Add Kinobeads}; C --> D{Incubate to allow competitive binding}; D --> E{Wash beads to remove non-specific binders}; E --> F{Elute bound proteins}; F --> G{Digest proteins into peptides}; G --> H[Analyze by LC-MS/MS]; H --> I{Quantify protein abundance and identify targets}; }

Caption: Competitive affinity purification workflow using Kinobeads.

Detailed Protocol: Kinobeads-Based Target Deconvolution
  • Cell Lysate Preparation: Grow and harvest cells as described for CETSA. Lyse the cells in a non-denaturing buffer to preserve protein structure and interactions.

  • Competitive Binding: Aliquot the lysate and incubate with increasing concentrations of "this compound" for 1 hour at 4°C.

  • Affinity Enrichment: Add the Kinobeads slurry to each lysate and incubate for an additional hour at 4°C to allow for competitive binding of cellular kinases.

  • Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer to remove unbound proteins.

  • Elution and Sample Preparation for Mass Spectrometry: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing SDS and DTT). Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. Proteins whose binding to the kinobeads is competed off in a dose-dependent manner by "this compound" are identified as its targets.

Functional Target Engagement Assays: Measuring the Downstream Cascade

While CETSA and affinity proteomics provide evidence of direct binding, it is crucial to link this binding event to a functional cellular outcome. Reporter gene assays are a versatile tool for this purpose. These assays are engineered to produce a readily measurable signal (e.g., light from luciferase) in response to the modulation of a specific signaling pathway.

For example, if "this compound" is hypothesized to inhibit IKK, a kinase that activates the NF-κB signaling pathway[2], a reporter assay can be used to measure its functional engagement. In this setup, cells are engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of IKK by the compound would lead to a decrease in NF-κB activity and, consequently, a reduction in the luciferase signal.

The Causality Behind the Choice:

Reporter assays are essential for validating that the direct binding of your compound to its target translates into the expected biological modulation. They provide a quantitative measure of the compound's cellular potency and can be adapted for high-throughput screening.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] subgraph Signaling Pathway A[Stimulus e.g., TNF-α] --> B(IKK); B --> C{NF-κB Activation}; C --> D[Translocation to Nucleus]; end subgraph Reporter Construct E[NF-κB Response Element] --> F(Luciferase Gene); end D --> E; F --> G[Luciferase Expression]; H[this compound] --x B; G --> I{Light Production}; style H fillcolor:#EA4335, fontcolor:#FFFFFF }

Caption: Principle of an NF-κB luciferase reporter assay for IKK inhibition.

Detailed Protocol: NF-κB Luciferase Reporter Assay
  • Cell Culture and Transfection: Plate a suitable cell line (e.g., HEK293) and transfect with a plasmid containing the luciferase gene under the control of an NF-κB response element. A constitutively expressed reporter (e.g., Renilla luciferase) should be co-transfected for normalization.

  • Compound Treatment: After 24-48 hours, treat the cells with various concentrations of "this compound" for 1-2 hours.

  • Pathway Stimulation: Stimulate the NF-κB pathway by adding an appropriate agonist (e.g., TNF-α) and incubate for an additional 6-8 hours.

  • Cell Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in the normalized luciferase activity in the presence of the compound indicates functional engagement and inhibition of the NF-κB pathway.

Comparison of Target Engagement Methodologies

FeatureCellular Thermal Shift Assay (CETSA)Affinity-Based Proteomics (e.g., Kinobeads)Reporter Gene Assays
Principle Ligand-induced thermal stabilization of the target protein.Competitive binding or direct pull-down of target proteins.Measurement of downstream signaling pathway activity.
Direct/Indirect Direct evidence of binding.Direct evidence of binding.Indirect, functional readout.
Labeling Label-free.Can be label-free (competitive) or require compound modification (pull-down).Label-free (for the compound).
Target Hypothesis Required (for Western blot) or for unbiased discovery (with MS).Not required for unbiased discovery.Required.
Throughput Moderate to high (with MS).Low to moderate.High.
Key Advantage Confirms engagement in a physiological context without compound modification.Unbiased identification of targets and off-targets.Provides functional confirmation of target modulation and cellular potency.
Key Limitation Not all binding events lead to a thermal shift; requires a specific antibody or MS.Risk of false positives from non-specific binding; compound modification may alter activity.Indirect; does not prove direct binding.

Conclusion: An Integrated Approach for Robust Target Validation

  • For unbiased target discovery , begin with a competitive affinity proteomics approach like the kinobeads assay, especially given the prevalence of kinase inhibition within the imidazo[1,2-a]quinoxaline class.

  • To validate the top candidates from the proteomics screen, employ CETSA to provide orthogonal, label-free evidence of direct binding in intact cells.

  • Finally, to link direct binding to a functional outcome , develop or utilize a reporter gene assay that measures the activity of the signaling pathway modulated by the identified target.

By systematically applying and comparing these methodologies, researchers can build a compelling and self-validating case for the mechanism of action of their compound, a critical step in the path toward developing new and effective therapeutics.

References

  • Gerebtzoff, G., et al. (2004). Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(13), 3537-3541. [Link]

  • Bakherad, M., et al. (2012). Synthesis of 1-Aryl-substituted-4-chloroimidazo[1,2-a]quinoxalines Catalyzed by PdCl2 in Water. Tetrahedron Letters, 53(13), 1621-1624.
  • El-Sayed, N. F., et al. (2018). Imidazo[1,2- a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Molecules, 23(11), 2975. [Link]

  • Jantake, G. G., et al. (2021). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules, 26(16), 4991. [Link]

  • Li, B., et al. (2013). Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(16), 4654-4659.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Masquefa, C., et al. (2016). Synthesis of new imidazo[1,2-a]quinoxaline derivatives using microwave assistance and biological evaluation as IKK inhibitors. European Journal of Medicinal Chemistry, 115, 1-11. [Link]

  • Masquefa, C., et al. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. European Journal of Medicinal Chemistry, 212, 113031. [Link]

  • Al-Hiari, Y. M., et al. (2018). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 23(10), 2533. [Link]

  • Tang, X., et al. (2022). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 12(4), 2043-2051. [Link]

  • QIAGEN. Gene Reporter Assays | Signaling Pathway Analysis. [Link]

  • Bantscheff, M., et al. (2011). The target landscape of clinical kinase drugs. Nature Biotechnology, 29(11), 1046-1055. [Link]

  • Bonnet, P. A., et al. (1995). Imidazo[1,2-a]quinoxalines: synthesis and cyclic nucleotide phosphodiesterase inhibitory activity. Journal of Medicinal Chemistry, 38(5), 875-882. [Link]

  • Gingras, A. C., et al. (2007). Affinity purification-mass spectrometry and network analysis to understand protein-protein interactions. Nature Reviews Molecular Cell Biology, 8(8), 645-654. [Link]

  • Khalafy, J., et al. (2012). A Novel Synthesis of Imidazo[1,2-a]quinoxalines. Australian Journal of Chemistry, 65(9), 1261-1266.
  • Zhang, T., et al. (2022). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 27(9), 2975. [Link]

  • Bantscheff, M., et al. (2010). Chemical kinomics: a powerful strategy for target deconvolution. BMB Reports, 43(11), 711-719. [Link]

  • INDIGO Biosciences. What are the Steps of a Reporter Gene Assay?. [Link]

  • Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • ResearchGate. Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. [Link]

  • Al-Omary, F. A. M., et al. (2013). Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. European Journal of Medicinal Chemistry, 64, 417-426.
  • BMG LABTECH. (2024). Gene reporter assays. [Link]

  • Eurofins DiscoverX. Signaling Reporter Assays. [Link]

  • Masquefa, C., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry, 138, 1137-1147. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • BMG LABTECH. (2024). Gene reporter assays. [Link]

  • QIAGEN. Gene Reporter Assays | Signaling Pathway Analysis. [Link]

  • INDIGO Biosciences. What are the Steps of a Reporter Gene Assay?. [Link]

Sources

Validating the Mechanism of Action of 4-Chloroimidazo[1,2-a]quinoxaline: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rigorous validation of a drug's mechanism of action (MoA) is a cornerstone of modern drug development, separating promising candidates from clinical failures. This guide provides an in-depth, comparative framework for validating the MoA of 4-Chloroimidazo[1,2-a]quinoxaline, a member of a compound class known for diverse biological activities, including potential anti-inflammatory and anti-cancer effects.[1][2][3] While literature suggests related compounds can act as phosphodiesterase 4 (PDE4) inhibitors, this guide will proceed under the hypothesis that our specific compound targets a novel protein kinase, hereafter referred to as "Kinase-X," which is a central node in a pro-proliferative signaling pathway.[3] We will detail the logic, protocols, and comparative strengths of gold-standard genetic techniques—including CRISPR/Cas9 knockout, shRNA knockdown, and overexpression studies—to definitively establish Kinase-X as the on-target mediator of the compound's effects. Furthermore, we will explore genome-wide CRISPR screens as a powerful, unbiased method to uncover both on-target and off-target effects, ensuring a comprehensive understanding of the compound's cellular impact.

Introduction: The Imperative for Genetic Validation

This compound belongs to a scaffold class that has demonstrated a range of biological activities, from phosphodiesterase inhibition to antitumor properties.[1][3][4] Before significant resources are invested in preclinical and clinical development, it is paramount to confirm that its observed therapeutic effect—such as inducing apoptosis in a cancer cell line—is a direct consequence of engaging its intended molecular target. Genetic methods provide the most robust evidence for this target engagement by directly manipulating the expression of the putative target gene.[5][6]

This guide will compare and contrast the primary genetic tools used for this purpose. The core principle is simple: if this compound truly acts by inhibiting Kinase-X, then removing or reducing the amount of Kinase-X in a cell should render that cell resistant to the compound's effects. Conversely, overexpressing Kinase-X might sensitize the cell. This "phenocopy" or "phenotypic rescue" is the central evidence we seek.

Part 1: Foundational Step - Establishing a Quantifiable Cellular Phenotype

Before any genetic manipulation, a robust, reproducible, and quantifiable assay is required to measure the biological effect of this compound. This assay will be the benchmark against which all genetic perturbations are measured.

Recommended Assay: Cell Viability / Cytotoxicity Assay

  • Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Cell Seeding: Plate a cancer cell line known to be sensitive to the compound (e.g., A375 melanoma cells) in 96-well plates at a predetermined density.[1]

    • Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for 72 hours.

    • Viability Measurement: Use a colorimetric or fluorometric assay (e.g., CellTiter-Glo®, resazurin) to measure the relative number of viable cells.

    • Data Analysis: Plot the viability data against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.

This IC50 value for the wild-type (unmodified) cell line is the critical baseline for comparison.

Part 2: Head-to-Head Comparison of Genetic Validation Techniques

Here, we compare the two primary "loss-of-function" strategies—CRISPR/Cas9-mediated knockout and shRNA-mediated knockdown—along with a "gain-of-function" approach.

Loss-of-Function Approaches: Removing the Target

The most direct way to test our hypothesis is to remove the target, Kinase-X. If the compound requires Kinase-X to exert its cytotoxic effect, cells lacking Kinase-X should survive at higher compound concentrations.

CRISPR/Cas9 technology allows for the permanent and complete disruption of a target gene at the DNA level.[7][8] This is achieved by guiding the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break, leading to frameshift mutations that ablate gene function.[9]

Expected Outcome: A successful Kinase-X knockout (KO) cell line will exhibit a significant rightward shift in the dose-response curve, indicating a higher IC50 value and thus, resistance to the compound.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Workflow for generating and validating a CRISPR KO cell line.

Detailed Protocol: Generating a Stable Kinase-X Knockout Cell Line [10][11]

  • sgRNA Design: Design two to three single-guide RNAs (sgRNAs) targeting early exons of the Kinase-X gene using online tools (e.g., CRISPOR) to maximize knockout efficiency and minimize off-targets.

  • Vector Cloning: Clone the designed sgRNA sequences into a lentiviral vector that also expresses Cas9 and a selection marker (e.g., puromycin resistance).[11]

  • Lentivirus Production: Co-transfect the sgRNA/Cas9 plasmid with packaging plasmids into HEK293T cells to produce lentiviral particles.

  • Transduction: Transduce the target cancer cell line (e.g., A375) with the collected lentivirus at a low multiplicity of infection (MOI < 0.5) to ensure most cells receive a single viral particle.

  • Antibiotic Selection: 48 hours post-transduction, apply puromycin to the media to select for successfully transduced cells.

  • Single-Cell Cloning: Isolate single cells from the selected pool into individual wells of a 96-well plate via limiting dilution or fluorescence-activated cell sorting (FACS).[12]

  • Clone Expansion & Validation: Expand the resulting monoclonal colonies. Extract genomic DNA and perform PCR followed by Sanger sequencing to identify clones with frameshift-inducing insertions/deletions (indels) in both alleles of the Kinase-X gene. Crucially, confirm the absence of Kinase-X protein via Western Blot.

  • Functional Assay: Perform the cell viability assay on the validated homozygous KO clones and compare their IC50 values to the wild-type parental cell line.

Expected Outcome: Cells stably expressing an effective shRNA against Kinase-X will also show resistance to the compound, though potentially to a lesser degree than a full KO due to residual protein expression.[14]

Detailed Protocol: Stable Kinase-X shRNA Knockdown [15][16][17]

  • shRNA Selection: Obtain 3-5 pre-validated lentiviral shRNA constructs targeting different sequences of the Kinase-X mRNA from a commercial source (e.g., Sigma-Aldrich MISSION®). Include a non-targeting shRNA control.

  • Lentivirus Production & Transduction: Follow the same steps as for the CRISPR protocol (Steps 3 & 4 above).

  • Selection: Select transduced cells with puromycin to generate a stable polyclonal population.

  • Validation of Knockdown: Lyse the selected cell population and perform a Western Blot to quantify the reduction in Kinase-X protein levels compared to the non-targeting control. A knockdown efficiency of >70% is desirable.

  • Functional Assay: Perform the cell viability assay on the polyclonal knockdown population and compare the IC50 to cells transduced with the non-targeting control.

Comparison of Loss-of-Function Methods
FeatureCRISPR/Cas9 KnockoutshRNA Knockdown
Mechanism Gene disruption at DNA levelmRNA degradation (post-transcriptional)
Effect Permanent, complete loss of proteinTransient or stable, but incomplete protein reduction
Time to Result Longer (weeks to months for clonal lines)Faster (weeks for stable pools)
Potential for Off-Targets DNA off-target cleavage (can be mitigated by design)mRNA off-targets, potential for interferon response[18]
Interpretation Unambiguous (gene is absent)Can be ambiguous if residual protein is sufficient for function
Best For Definitive, gold-standard validationRapid initial validation, essential gene studies
Gain-of-Function Approaches: Target Overexpression

A complementary approach involves overexpressing the target protein. The logic here can be more complex. For a simple competitive inhibitor, overexpressing the target often leads to resistance, as more drug is required to inhibit the increased number of target molecules.[19]

Expected Outcome: Cells overexpressing Kinase-X will require a higher concentration of this compound to achieve the same level of cell death, resulting in an increased IC50.

Protocol: Stable Overexpression of Kinase-X [20]

  • Vector Cloning: Clone the full-length cDNA of Kinase-X into an expression vector (lentiviral or plasmid-based) with a strong constitutive promoter (e.g., CMV).

  • Transfection/Transduction: Introduce the vector into the target cells.

  • Selection & Validation: Select for stable integrants (if applicable) and confirm high levels of Kinase-X protein expression via Western Blot.

  • Functional Assay: Perform the cell viability assay and compare the IC50 of the overexpressing line to a control line transfected with an empty vector.

Part 3: The Unbiased Approach - Genome-Wide CRISPR Screens

While the above methods are excellent for validating a hypothesized target, a genome-wide CRISPR screen can identify all genes that modulate a cell's response to a compound, making it an incredibly powerful tool for MoA studies and for identifying resistance mechanisms.[21][22]

Principle: A pooled library of sgRNAs, targeting every gene in the genome, is introduced into a large population of cells.[23] The cells are then treated with a lethal concentration of this compound. Cells that acquire an sgRNA that knocks out a gene essential for the drug's activity will survive and proliferate. By sequencing the sgRNAs present in the surviving population, we can identify these "resistance genes."[22]

Expected Outcome: If Kinase-X is the true on-target, its sgRNAs will be highly enriched in the surviving population. The screen may also reveal other genes in the same pathway or unexpected off-targets.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Workflow for a positive selection CRISPR screen for drug resistance.

Part 4: Data Interpretation & Final Validation

The culmination of these experiments is the synthesis of all data to build a conclusive argument.

Simulated Data Summary:

Cell LineKinase-X Protein LevelIC50 of this compoundInterpretation
Wild-Type A375100%50 nMBaseline Sensitivity
Kinase-X KO Clone0%> 10,000 nMStrong On-Target Validation
Kinase-X shRNA Pool~25%850 nMSupports On-Target MoA
Kinase-X Overexpression~500%400 nMSupports On-Target MoA
Non-Targeting Control100%55 nMNo effect from vector

The genetic approaches outlined provide a rigorous, multi-faceted strategy to validate the mechanism of action of this compound. A definitive result from a CRISPR/Cas9 knockout experiment, showing a dramatic loss of sensitivity to the compound, provides the strongest possible evidence for an on-target mechanism.[24] This result, corroborated by resistance from shRNA knockdown and overexpression, and ideally confirmed as a top hit in a genome-wide screen, builds an unassailable case for the compound's MoA. This level of validation is critical for de-risking a drug discovery program and provides the confidence needed to advance a compound toward clinical development.

References

  • Béni, S., Jean-Claude, B., Jean-Charles, L., Gabor, D., & Gyorgy, H. (1999). Imidazo[1,2-a]quinoxalines: synthesis and cyclic nucleotide phosphodiesterase inhibitory activity. PubMed. Available at: [Link]

  • El-Sayed, M., Abdel-Aziz, M., Abdel-Hamide, S. G., & El-Torky, R. (2014). New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma. PubMed. Available at: [Link]

  • Jiang, Y., Chen, M., & Wang, H. (2023). CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects. Frontiers in Pharmacology. Available at: [Link]

  • Masquefa, C., et al. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. European Journal of Medicinal Chemistry. Available at: [Link]

  • Escoffier, C., et al. (2009). Impairment of TNF-alpha production and action by imidazo[1,2-alpha] quinoxalines, a derivative family which displays potential anti-inflammatory properties. PubMed. Available at: [Link]

  • Chaudhary, P., & Kumar, V. (2024). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • Rolfs, A., & Penson, A. (2018). Genetic-Driven Druggable Target Identification and Validation. Trends in Genetics. Available at: [Link]

  • Gonçalves, E., et al. (2021). A Chemical-Genetic Interaction Matrix Reveals Drug Mechanism and Genetic Architecture. bioRxiv. Available at: [Link]

  • Bollenbach, T., et al. (2015). Opposing effects of target overexpression reveal drug mechanisms. Nature Communications. Available at: [Link]

  • Lin, Y., et al. (2021). Systematic Comparison of CRISPR and shRNA Screens to Identify Essential Genes Using a Graph-Based Unsupervised Learning Model. Scientific Reports. Available at: [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today. Available at: [Link]

  • Rosto, R., et al. (2015). CRISPR OR shRNA? ResearchGate. Available at: [Link]

  • van der Wel, T., et al. (2017). Chemical genetic approaches for target validation. Scholarly Publications Leiden University. Available at: [Link]

  • Gowen, B. G., & Loring, J. F. (2016). Generating Single Cell–Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9. Current Protocols in Molecular Biology. Available at: [Link]

  • Wang, Y., et al. (2023). Genome-wide CRISPR/Cas9 screening for drug resistance in tumors. Frontiers in Oncology. Available at: [Link]

  • NMI. (n.d.). Drug Target Gene Expression. NMI. Available at: [Link]

  • Synthego. (n.d.). RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method. Synthego. Available at: [Link]

  • Rockefeller University Press. (2023). Genome-wide CRISPR/Cas9 screens reveal shared and cell-specific mechanisms of resistance to SHP2 inhibition. Rockefeller University Press. Available at: [Link]

  • Chen, Y., et al. (2012). Construction of shRNA lentiviral vector. Experimental and Therapeutic Medicine. Available at: [Link]

  • MDPI. (2023). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. MDPI. Available at: [Link]

  • VectorBuilder. (n.d.). shRNA Knockdown Versus CRISPR Or TALEN Knockout. VectorBuilder. Available at: [Link]

  • Merck Millipore. (n.d.). Lentiviral Transduction Protocol. Merck Millipore. Available at: [Link]

  • Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available at: [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Biocompare.com. Available at: [Link]

  • MDPI. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Available at: [Link]

  • Cellecta. (2023). General Lentiviral Transduction Protocol - RNAi Pooled Lentiviral shRNA Libraries - v1a. Cellecta. Available at: [Link]

  • Ubigene. (2025). A Practical Guide to Constructing Stable Knockout Cell Lines Using CRISPR/Cas9. Ubigene. Available at: [Link]

  • Biocompare. (2019). The Best Functional Genomic Screening Method: CRISPR or RNAi? Biocompare. Available at: [Link]

  • Schenone, M., et al. (2013). Mechanism-of-action and target identification in chemical genetics.(a)... ResearchGate. Available at: [Link]

  • Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance. (2023). PMC. Available at: [Link]

  • ResearchGate. (2025). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. ResearchGate. Available at: [Link]

  • ResearchGate. (2016). How can I create a knock-down,stable cell line without using viral based vectors? ResearchGate. Available at: [Link]

  • Huang, J. (2023). Using a genome-wide CRISPR screen to evaluate mechanisms of resistance to FLT3 inhibitors in AML. YouTube. Available at: [Link]

Sources

Independent validation of the therapeutic potential of "4-Chloroimidazo[1,2-a]quinoxaline"

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Independent Validation of 4-Chloroimidazo[1,2-a]quinoxaline Scaffolds

Executive Summary: The Gateway to "Imiqualine" Therapeutics

This compound is not merely a chemical intermediate; it is the privileged scaffold defining the "Imiqualine" class of anticancer agents. While the 4-chloro derivative itself serves as a reactive electrophile rather than a final drug, its therapeutic potential is validated by its ability to generate high-potency derivatives (e.g., EAPB02303 ) that exhibit nanomolar efficacy against resistant melanoma (A375 cell lines).

This guide provides an independent technical validation of this scaffold, comparing its potential against structural analogs (Imidazo[1,2-a]pyrazine) and detailing the specific protocols required to unlock its therapeutic value.

Part 1: Comparative Analysis & Therapeutic Positioning

To validate the utility of this compound, we must compare it against alternative nitrogen-rich heterocycles used in oncology drug discovery.

Scaffold Efficacy Comparison

The therapeutic "ceiling" of a scaffold is determined by the potency of its optimized derivatives.

FeatureThis compound (Target)Imidazo[1,2-a]pyrazine (Alternative)Quinoxaline (Generic Core)
Primary Therapeutic Focus Metastatic Melanoma (A375) Inflammation (IKK inhibitors), CNSBroad Spectrum (Antibacterial/Antiviral)
Lead Derivative Potency IC50 ~10 nM (EAPB02303)IC50 > 1000 nM (General)IC50 ~ Micromolar range
Mechanism of Action Dual-Mode: Tubulin inhibition (Gen 1) OR Transcriptomic modulation (Gen 2)Kinase inhibition (Selectivity issues)DNA Intercalation
Chemical Reactivity High (C4-Chlorine is an excellent leaving group for SNAr)Moderate (Requires catalysis for C3 functionalization)Low (Requires activation)
Bioavailability Tunable via C4-amino acid conjugationHigh (Low MW), but rapid clearanceVariable

Expert Insight: While Imidazo[1,2-a]pyrazine offers a "minimal structure" approach, experimental data confirms that the fused tricyclic system of Imidazo[1,2-a]quinoxaline is essential for the specific hydrophobic interactions required for high-affinity binding in melanoma targets. The 4-chloro variant is the critical "lock-and-key" intermediate that allows rapid diversification at the C4 position.

Mechanistic Versatility (Gen 1 vs. Gen 2)

The validation of this scaffold is unique because it yields drugs with divergent mechanisms based on the C1-substitution, a property rarely seen in single scaffolds.

  • Generation 1 (e.g., EAPB0503): Inhibits tubulin polymerization (Colchicine-site binder).

  • Generation 2 (e.g., EAPB02303): Does NOT inhibit tubulin.[1][2] Acts via a unique transcriptomic profile distinct from standard chemotherapies (Vemurafenib, Cisplatin), making it effective in resistant lines.

Part 2: Experimental Validation Protocols

As a Senior Application Scientist, I present the following self-validating workflows. These protocols are designed to prove the quality of the this compound scaffold by converting it into its bioactive form.

Protocol A: Chemical Competency (Microwave-Assisted Amination)

Objective: Validate the reactivity of the C4-chlorine atom. A high-quality scaffold must yield >40% conversion under these conditions.

Reagents:

  • Substrate: this compound (1 eq)

  • Nucleophile: Glycine tert-butyl ester hydrochloride (2 eq)

  • Base: N,N-Diisopropylethylamine (DIEA) (4 eq)

  • Solvent: Anhydrous DMF

Workflow:

  • Dissolution: Dissolve 0.5 g of 4-chloro scaffold in 10 mL DMF in a microwave-compatible vial.

  • Activation: Add DIEA and the amino acid ester. Seal the vial.

  • Irradiation: Irradiate at 150°C for 30 minutes (Power: Dynamic to maintain temp).

  • Work-up: Evaporate DMF. Dissolve residue in Ethyl Acetate. Wash with sat. NH4Cl, water, and brine.[3]

  • Validation:

    • TLC: Check disappearance of starting material (Rf ~0.6 in 50:50 Cyclohexane/EtOAc).

    • NMR: Confirm loss of C4-Cl signal and appearance of NH signal at δ ~7.96 ppm.

Protocol B: Biological Potency Validation (MTT Assay)

Objective: Confirm the therapeutic potential of the generated derivative (EAPB analogue) against human melanoma cells.

System: A375 Human Melanoma Cell Line (BRAF V600E mutant). Control: Vemurafenib (Clinical Standard).

  • Seeding: Seed A375 cells (3,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Treat with 4-chloro-derived amine (Protocol A product) at concentrations: 1 nM – 10 µM.

  • Incubation: 96 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Lyse crystals with DMSO. Measure Absorbance at 570 nm.

  • Success Criteria: The derivative must show an IC50 < 500 nM . (Note: Optimized leads like EAPB02303 reach ~10 nM).[4]

Part 3: Visualization of Therapeutic Logic

Diagram 1: The "Imiqualine" Discovery Pipeline

This workflow illustrates how the 4-Chloro scaffold acts as the central hub for generating diverse therapeutic candidates.

Imiqualine_Pipeline Start Raw Scaffold This compound Reaction Microwave Amination (S_NAr Reaction) + Amino Acid Ester Start->Reaction Activation Intermediate C4-Functionalized Derivative Reaction->Intermediate Yield >40% Gen1 Gen 1: EAPB0503 (Tubulin Inhibitor) Intermediate->Gen1 C1-Methylation Gen2 Gen 2: EAPB02303 (Non-Tubulin Mechanism) Intermediate->Gen2 C1-Dihydroxyphenyl

Caption: Synthesis pathway converting the 4-Chloro scaffold into bioactive Generation 1 and Generation 2 Imiqualines.

Diagram 2: Mechanism of Action Divergence

Validating the scaffold requires understanding that its derivatives can target different pathways based on substitution.

Mechanism_Divergence cluster_Gen1 Generation 1 (e.g., EAPB0503) cluster_Gen2 Generation 2 (e.g., EAPB02303) Scaffold Imidazo[1,2-a]quinoxaline Core Target1 Target: Tubulin (Colchicine Site) Scaffold->Target1 + Methyl Group Target2 Target: Unknown Kinase/ Transcriptomic Modulator Scaffold->Target2 + 3,4-OH Phenyl Effect1 Microtubule Destabilization Target1->Effect1 Outcome1 G2/M Cell Cycle Arrest Effect1->Outcome1 Effect2 Downreg. of Survival Pathways Target2->Effect2 Outcome2 Apoptosis (No Necrosis) Effect2->Outcome2

Caption: Mechanistic bifurcation of scaffold derivatives. Gen 2 derivatives bypass tubulin resistance mechanisms.

References

  • Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Source: Molecules (MDPI), 2018. [Link]

  • Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. Source: European Journal of Medicinal Chemistry, 2021. [Link]

  • New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma. Source: European Journal of Medicinal Chemistry, 2009. [Link]

  • Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. Source: European Journal of Medicinal Chemistry, 2017. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.